Whiskey lactone
Description
3-methyl-gamma-octalactone is a natural product found in Quercus xalapensis and Quercus petraea with data available.
3-Methyl-4-octanolide is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
5-butyl-4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCMFHPRIBNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865948 | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water to <0.1%; soluble in hexane to >50% | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.442-1.446 | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39212-23-2, 80041-01-6 | |
| Record name | Whiskey lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methyl-gamma-octalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quercuslactone a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Discovery and chemical properties of β-methyl-γ-octalactone
An In-depth Technical Guide to β-Methyl-γ-octalactone: From Discovery to Synthetic Application
Executive Summary: β-Methyl-γ-octalactone, colloquially known as "whisky lactone" or "quercus lactone," is a pivotal aroma compound responsible for the characteristic coconut, woody, and sweet notes in many aged alcoholic beverages.[1][2] Its presence, derived from the oak barrels used during maturation, significantly influences the final sensory profile of products like whisky, wine, and brandy.[1][3] This guide provides a comprehensive technical overview of β-methyl-γ-octalactone, focusing on its discovery, the critical role of its stereoisomers, its chemical and physical properties, natural origins, synthetic strategies, and analytical methodologies. Tailored for researchers, chemists, and professionals in the flavor and drug development industries, this document synthesizes field-proven insights with rigorous scientific data to serve as an authoritative resource.
Discovery and Significance
First identified in the 1970s, β-methyl-γ-octalactone is one of the most important volatile compounds extracted from oak wood (Quercus species).[4] Its discovery was a landmark in flavor chemistry, elucidating the source of the desirable coconut and woody aromas that define many barrel-aged spirits.[1][4] The compound is not present in the living oak tree in its final form but is generated from non-volatile precursors within the wood during the heat treatment (toasting) of barrels and subsequent extraction by the alcoholic beverage.[5] The significance of this lactone extends beyond the spirits industry; its potent and pleasant aroma makes it a valuable ingredient in the broader flavor and fragrance sector.[6][7] Furthermore, certain isomers have shown bioactivity, such as insect repellent properties, suggesting wider applications.[4][5]
Chemical Properties and Stereochemistry: The Source of Function
The functionality and sensory perception of β-methyl-γ-octalactone are intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers.
2.1 Core Molecular Profile
All stereoisomers share the same fundamental chemical formula and molecular weight, but their spatial arrangement dictates their interaction with olfactory receptors and thus their perceived aroma.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆O₂ | [5][8] |
| Molar Mass | 156.22 g/mol | [5][8] |
| IUPAC Name | 5-Butyl-4-methyldihydrofuran-2(3H)-one | [6] |
| Synonyms | Whisky lactone, Quercus lactone, Oak lactone | [1][4][6] |
2.2 The Four Stereoisomers: A Study in Contrast
The four stereoisomers are grouped into two pairs of diastereomers: cis and trans. Within each pair, there are two enantiomers (R/S configurations).[3][4][5] The cis isomers are generally considered the most impactful contributors to the characteristic aroma of aged spirits.[2]
The sensory properties of the cis and trans isomers differ significantly, a crucial consideration for flavor chemists. The (3S,4S)-cis isomer is renowned for its powerful and pleasant coconut aroma and possesses a very low sensory detection threshold.[2][4]
| Stereoisomer | Common Name/Focus | Aroma Profile | Sensory Threshold (in Red Wine) | CAS Number |
| (3S,4S)-cis | Whisky Lactone | Strong, sweet, coconut, fresh wood[4] | 0.074 mg/L[2] | 80041-00-5[4] |
| (3R,4R)-cis | Enantiomer of Whisky Lactone | Similar to (3S,4S) | N/A | 55013-32-6[4] |
| (3S,4R)-trans | trans-Lactone | Weaker, woody, celery, coconut[5] | 0.32 mg/L[2] | 80041-01-6[5] |
| (3R,4S)-trans | Enantiomer of trans-Lactone | Similar to (3S,4R) | N/A | 105119-22-0[5] |
Natural Occurrence and Biosynthesis
3.1 Origin in Oak Wood
β-Methyl-γ-octalactone is naturally derived from oak wood, with American oak (Quercus alba) generally yielding higher concentrations than European species like Quercus petraea.[2] The lactones are formed from lipid-derived precursors present in the wood. The process of seasoning the wood and, critically, the heat treatment (toasting) during barrel manufacturing facilitates the transformation of these precursors into the volatile lactones.[2]
3.2 Analogous Biosynthetic Pathways
While the exact pathway in oak is complex, the biosynthesis of related lactones in microorganisms provides a valuable model. For instance, the yeast Yarrowia lipolytica produces γ-decalactone from ricinoleic acid via a β-oxidation pathway.[9] This process involves the sequential enzymatic cleavage of two-carbon units from a fatty acid precursor, leading to a 4-hydroxy fatty acid which then cyclizes to form the stable γ-lactone ring.[9] Understanding these microbial pathways offers potential for biotechnological production of these valuable aroma compounds.
Chemical Synthesis Strategies
The stereoselective synthesis of β-methyl-γ-octalactone isomers is a significant challenge in organic chemistry, requiring precise control over the two adjacent chiral centers. While numerous specific syntheses exist in the literature, they often rely on common foundational reactions.
4.1 Illustrative Protocol: Synthesis of a γ-Lactone via Reformatsky Reaction
The Reformatsky reaction is a classic method for C-C bond formation that can be adapted for lactone synthesis.[10] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. For a β-methyl-γ-lactone, an α-bromo propionate ester is a common starting material.[10]
Disclaimer: This protocol is a generalized representation of a common synthetic route for this class of compounds and is adapted from methodologies for related γ-butyrolactones.[10] It serves to illustrate the chemical principles involved.
Step 1: Preparation of the Reformatsky Reagent
-
Activate zinc dust (e.g., with I₂ or HCl).
-
In an anhydrous ether solvent under an inert atmosphere (N₂ or Ar), add an α-bromo propionate ester (e.g., ethyl 2-bromopropionate) dropwise to the zinc suspension to form the organozinc reagent.
Step 2: Reaction with Aldehyde
-
Cool the freshly prepared reagent to a low temperature (e.g., -30 °C).
-
Add a solution of an appropriate aldehyde (e.g., hexanal, which would provide the butyl side chain) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir until the aldehyde is consumed (monitored by TLC).
Step 3: Workup and Lactonization
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Acidify the aqueous layer to promote the hydrolysis of the ester and subsequent intramolecular cyclization (lactonization) to form the β-methyl-γ-octalactone. The stereochemical outcome (cis vs. trans) is highly dependent on reaction conditions and substrates.
Step 4: Purification
-
Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to isolate the lactone isomers.
Analytical Methodologies
The accurate quantification and identification of β-methyl-γ-octalactone isomers in complex matrices like alcoholic beverages require robust analytical techniques.
5.1 Gas Chromatography (GC)
Gas chromatography, typically coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is the gold standard for analyzing volatile lactones.[2] Separation of the cis and trans diastereomers is readily achievable on polar capillary columns.
The following table presents Kovats retention indices (RI) reported for β-methyl-γ-octalactone on various GC columns, which are crucial for tentative identification.
| Isomer | Column Type | Stationary Phase | Retention Index (RI) | Source |
| cis | Polar | DB-Wax | 1991 | [11] |
| trans | Polar | (unspecified) | 1914 | [12] |
| mixture | Polar | (unspecified) | 1968 | [8] |
| mixture | Non-polar | CP Sil-5 CB | 1281 | [8] |
5.2 Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. The proton NMR data for the natural cis-whisky lactone provides key diagnostic signals.
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| H (C5-CH₃) | 0.92 | t, J = 7.0 |
| H (C4-CH₃) | 1.02 | d, J = 6.9 |
| H (Chain-CH₂) | 1.20 – 1.75 | m |
| H (C3-CH₂) | 2.20 | dd, J = 3.8 and 16.8 |
| H (C4-CH) | 2.51 – 2.64 | m |
| H (C3-CH₂) | 2.70 | dd, J = 7.8 |
| (Data obtained in CDCl₃)[1] |
Mass Spectrometry (MS) provides confirmation of molecular weight and characteristic fragmentation patterns useful for identification in complex mixtures.[6]
Applications
6.1 Flavor and Fragrance The primary application of β-methyl-γ-octalactone is as a flavoring agent.[6][13] It is used to impart coconut, creamy, and woody notes to a wide range of products, including alcoholic and non-alcoholic beverages, baked goods, and confectionary.[6][7] The (3S,4S)-cis isomer is particularly prized for its potent and authentic whisky/bourbon character.[1]
6.2 Other Applications A mixture of the cis and trans isomers has been reported to be an effective repellent for mosquitoes and flies, opening potential avenues for its use in insect control formulations.[4][5]
Conclusion
β-Methyl-γ-octalactone is a molecule of profound importance in flavor science, where its stereochemistry dictates its sensory impact. From its natural origins in oak wood to the challenges of its stereoselective synthesis, this lactone represents a fascinating intersection of natural products chemistry, organic synthesis, and analytical science. A thorough understanding of its properties and the nuances of its different isomers is essential for professionals seeking to harness its potential in creating and controlling complex flavor profiles or exploring its other bioactive functions.
References
- EurekAlert!. (2013). Whisky lactone - eurekamoments in organic chemistry.
- NIST. (n.d.). β-Methyl-γ-octalactone. NIST Chemistry WebBook.
- Wikipedia. (n.d.). trans-3-Methyl-4-octanolide.
- Waterhouse Lab, UC Davis. (n.d.). Oak Lactones.
- American Chemical Society. (2010). Whiskey lactone.
- Wikipedia. (n.d.). cis-3-Methyl-4-octanolide.
- PubChem. (n.d.). 5-Butyl-4-methyldihydro-2(3H)-furanone.
- PubChem. (n.d.). beta-Methyl-gamma-octalactone.
- NIST. (n.d.). cis-β-Methyl-γ-octalactone. NIST Chemistry WebBook.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of β-Methyl-γ-butyrolactones.
- American Society for Microbiology. (n.d.). Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica.
- NIST. (n.d.). trans-β-Methyl-γ-octalactone. NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). This compound.
Sources
- 1. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 3. acs.org [acs.org]
- 4. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 5. trans-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 6. 5-Butyl-4-methyldihydro-2(3H)-furanone | C9H16O2 | CID 62900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 39212-23-2 [thegoodscentscompany.com]
- 8. β-Methyl-γ-octalactone [webbook.nist.gov]
- 9. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cis-β-Methyl-γ-octalactone [webbook.nist.gov]
- 12. trans-β-Methyl-γ-octalactone [webbook.nist.gov]
- 13. SID 135143162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereoisomers of whiskey lactone and their distinct aroma profiles
An In-depth Technical Guide to the Stereoisomers of Whiskey Lactone and Their Distinct Aroma Profiles
Authored by a Senior Application Scientist
Foreword: The Subtle Symphony of Oak and Spirit
Within the complex sensory landscape of barrel-aged spirits and wines, few compounds command as much influence as this compound. First identified in the 1970s, this potent aroma molecule, also known as oak lactone or β-methyl-γ-octalactone, is a cornerstone of the desirable coconut, woody, and sweet notes that characterize many esteemed beverages.[1][2] The interaction between the spirit and the oak cask in which it matures is a slow, deliberate alchemy, and this compound is one of its most prized creations.[3][4] However, to truly appreciate its impact is to understand its stereochemistry. The existence of multiple stereoisomers, each with a unique three-dimensional structure, gives rise to a fascinating divergence in aroma profiles, turning a single molecule into a nuanced palette of scents.
This technical guide offers a comprehensive exploration of the stereoisomers of this compound, designed for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and beverage development. We will delve into the structural nuances of each isomer, their distinct sensory characteristics, the analytical methodologies for their separation and identification, and the synthetic pathways for their production. By understanding the causality behind experimental choices and adhering to self-validating protocols, this guide aims to provide a trustworthy and authoritative resource for harnessing the full potential of these remarkable flavor compounds.
The Stereochemistry of this compound: A Tale of Two Chiral Centers
This compound possesses two chiral centers at the C3 and C4 positions of its γ-lactone ring structure. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers (cis and trans diastereomers).[5]
The naturally occurring isomers found in oak wood, primarily from the Quercus genus, are the (3S,4S)-cis and the (3S,4R)-trans forms.[5][6][7] The metabolic pathways within the oak tree do not produce an R configuration at the C3 position.[5]
-
Cis-Isomers: (3S,4S)- and (3R,4R)-β-methyl-γ-octalactone
-
Trans-Isomers: (3S,4R)- and (3R,4S)-β-methyl-γ-octalactone
The spatial arrangement of the methyl and butyl groups relative to the lactone ring dictates the cis or trans configuration, which in turn profoundly influences the molecule's interaction with human olfactory receptors.[7]
Distinct Aroma Profiles and Sensory Thresholds
The sensory impact of each stereoisomer is markedly different, a critical consideration in flavor chemistry. The cis-isomer is generally considered the most significant contributor to the characteristic aroma of oak-aged beverages due to its pleasant scent and significantly lower odor detection threshold.[8][9]
| Stereoisomer | Aroma Description | Odor Detection Threshold |
| (3S,4S)-cis-Whiskey Lactone | Coconut, woody, sweet, earthy, sometimes described as having vanilla and caramel notes in wine.[1][8][10] | 1 µg/L in air[1][2]; 20 µg/L in a 12% v/v dilute alcohol solution.[10][11][12] |
| (3S,4R)-trans-Whiskey Lactone | Celery-like, spicy, sometimes with coconut notes.[1][6][7][10] | 130 µg/L in a 12% v/v dilute alcohol solution.[10][11][12] |
| (3R,4R)-cis-Whiskey Lactone | Sweet, fresh, bright, coconut notes.[13] | 132 µg/L in white wine.[13] |
| (3R,4S)-trans-Whiskey Lactone | Intense coconut with a celery-like after-odor.[13] | 330 µg/L in white wine.[13] |
The significant difference in odor thresholds means that even at lower concentrations, the cis-isomer can have a dominant impact on the overall aroma profile.[8] In many oak-aged red wines, the concentration of cis-whiskey lactone is above its sensory threshold, while the trans-isomer is often below its detection limit.[10][11]
Perceptual Interactions and Masking Effects
It is crucial to recognize that the sensory contribution of whiskey lactones is not merely additive. Studies have shown that these compounds can engage in complex perceptual interactions with other volatile components in a beverage. For instance, the presence of whiskey lactones can lead to a "masking effect," diminishing the perception of fruity aromas, such as red berry notes in red wine, while enhancing blackberry and spicy characteristics.[10][11][12] This phenomenon is likely due to competition for binding sites on human olfactory receptors.[10]
Formation and Influence of Production Parameters
Whiskey lactones are extracted from oak wood during the aging process of spirits and wines.[5] Their precursors are present in the wood, and the concentration and isomeric ratio of the final lactones in the beverage are influenced by several factors:
-
Oak Species: American oak (Quercus alba) is known to have higher concentrations of lactones, particularly the cis-isomer, compared to European oak species like Quercus petraea.[8][14]
-
Geographical Origin: The specific location where the oak is grown can also impact the levels of lactone precursors.[15]
-
Barrel Toasting and Charring: The heat treatment of barrels during coopering has a significant effect. Increased toasting time and temperature can lead to a decrease in the concentration of oak lactones.[3][8] Conversely, light charring may initially increase lactone content, but higher levels of charring tend to reduce their presence.[4][16]
-
Barrel Age: The concentration of lactones imparted to a beverage decreases as barrels are used multiple times.[8]
Analytical Methodologies for Stereoisomer Separation and Identification
The structural similarity of the stereoisomers necessitates advanced analytical techniques for their separation and quantification.
Chiral Gas Chromatography (GC)
Multidimensional gas chromatography is a powerful technique for resolving the four stereoisomers of this compound.[5] Chiral stationary phases are essential for separating the enantiomeric pairs.
Gas Chromatography-Olfactometry (GC-O)
GC-O is an indispensable tool for linking specific stereoisomers to their characteristic aromas. By allowing a trained sensory panelist to smell the effluent from the GC column, the odor-active compounds can be identified in real-time.[1][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
For quantification, GC-MS is the method of choice. Stable isotope dilution assays, using deuterium-labeled internal standards, provide the most accurate and precise measurements of each stereoisomer's concentration.[18]
Synthesis of this compound Stereoisomers
The ability to synthesize specific, enantiomerically pure stereoisomers is crucial for research into their sensory properties and for their potential use as flavor additives.[1][6] Both traditional chemical synthesis and modern biocatalytic methods have been developed.
Chemical Synthesis
One common chemical route is the Knoevenagel condensation of n-valeraldehyde with crotonic acid, followed by hydrogenation to yield this compound.[1] However, these methods can be multi-step and may use harsh reagents.
Biocatalytic Synthesis: A Green Chemistry Approach
Biotransformation using whole microbial cells or isolated enzymes offers a more sustainable and highly stereoselective alternative.[6][19] This approach aligns with the principles of green chemistry and can produce optically active compounds.[6]
Experimental Protocol: Chemo-enzymatic Synthesis of Enantiomerically Pure Whiskey Lactones
This protocol is based on a three-step method developed for the efficient and highly stereoselective synthesis of individual this compound enantiomers.[6][7][19][20][21]
Step 1: Separation of Diastereoisomers
-
Obtain a commercially available diastereoisomeric mixture of cis/trans-whiskey lactones.
-
Perform column chromatography to separate the cis and trans diastereomers. The separation can be monitored by thin-layer chromatography.[6][7][21]
Step 2: Chemical Reduction to Diols
-
Chemically reduce the separated cis- and trans-whiskey lactones to their corresponding syn- and anti-3-methyl-octane-1,4-diols, respectively.[6][7][19][20][21]
-
A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), can be used for this step.[6][7]
Step 3: Microbial Oxidation to Chiral Lactones
-
Utilize whole cells of a selected microorganism, such as Rhodococcus erythropolis, which exhibits high alcohol dehydrogenase activity.[6][19]
-
Perform microbial oxidation of the racemic diols (syn- and anti-) to yield the individual, enantiomerically pure this compound isomers.[6][7][19][20][21]
-
The biotransformation can be carried out in a suitable culture medium, and the products can be extracted and analyzed by chiral GC to determine the enantiomeric excess.
This chemo-enzymatic approach provides an improved and more environmentally friendly method for synthesizing chiral whiskey lactones for research and industrial applications.[6][19]
Conclusion and Future Perspectives
The stereoisomers of this compound represent a microcosm of the chemical complexity that underpins the sensory experience of aged beverages. The profound differences in their aroma profiles and sensory thresholds underscore the importance of stereoselective analysis and synthesis in the field of flavor chemistry. While the naturally occurring (3S,4S)-cis and (3S,4R)-trans isomers are the most relevant to the current beverage industry, a deeper understanding of all four isomers opens new avenues for flavor creation and modulation.
Future research should continue to explore the intricate interactions between this compound stereoisomers and other volatile compounds in complex matrices. Furthermore, the development of more efficient and scalable biocatalytic production methods will be key to unlocking their full potential as targeted flavoring agents. By bridging the gap between fundamental chemistry and sensory science, we can continue to refine the art and science of beverage aging, crafting products with unparalleled aromatic complexity and consumer appeal.
References
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11, 1104523. [Link]
-
Waterhouse Lab, UC Davis. Oak Lactones. [Link]
-
Cameleyre, M., Madrelle, V., Lytra, G., & Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(39), 10808–10814. [Link]
-
Cameleyre, M., Madrelle, V., Lytra, G., & Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(39), 10808–10814. [Link]
-
Wikipedia. cis-3-Methyl-4-octanolide. [Link]
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11, 1104523. [Link]
-
Cameleyre, M., Madrelle, V., Lytra, G., & Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(39), 10808–10814. [Link]
-
The Chemistry of Whiskey Barrel Aging: A Spirit Lover's Guide. (2025). [Link]
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11. [Link]
-
Masson, G., Guichard, E., Fournier, N., & Puech, J.-L. (1995). Stereoisomers of B-Methyl-7-Octalactone. II. Contents in the Wood of French (Quercus robur and Quercus petraea) and American (Quercus alba) Oaks. American Journal of Enology and Viticulture, 46(4), 424-428. [Link]
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11. [Link]
-
Barrels Online. (2020, February 17). Oak gives real character to the Whiskey. [Link]
-
The Impact of Char and Toast Levels on Chemical Compounds in Oak Barrel Aging. [Link]
-
An odour detection threshold determination of all four possible stereoisomers of oak lactone in a white and red wine. (2006). ResearchGate. [Link]
-
Detection or γ-Lactones in Malt Whisky. (2000). ResearchGate. [Link]
-
Hayasaka, Y., Sefton, M. A., & Elsey, G. M. (2007). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(10), 4035–4042. [Link]
-
eurekamoments in organic chemistry. (2013, November 13). Whisky lactone. [Link]
-
Detection of gamma-lactones in malt whisky. (2000). ResearchGate. [Link]
-
Niculaua, M., Voaides, C., & Teodorescu, S. (2019). Evaluation of Aroma Compounds in the Process of Wine Ageing with Oak Chips. Molecules, 24(24), 4488. [Link]
-
What Happens Inside a Barrel During Whiskey Aging? (2025). [Link]
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11. [Link]
-
Feng, Y., Li, P., Li, J., Wang, Y., & Wang, H. (2023). Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring. Foods, 12(23), 4279. [Link]
-
Influence of the volatile substances released by oak barrels into a Cabernet Sauvignon red wine and a discolored Macabeo white wine on sensory appreciation by a trained panel. (2004). ResearchGate. [Link]
-
Parker, M., & D'Onofrio, A. (2022). Understanding the Sensory Influences of Oak in the Production of Smoke-Affected Wines: A Case Study with Cabernet Sauvignon. Beverages, 8(4), 68. [Link]
-
Bosnar, M., & Jakab, A. (2022). Red Wine Aging in Oak Barrels: The Influence of Toasting Levels on Aromatic Profile, Phenolic Composition, and Sensory Properties. Foods, 11(21), 3502. [Link]
-
Ferreira, A. C. S., Rodrigues, P., Hogg, T., & Guedes de Pinho, P. (2010). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Chromatography A, 1217(33), 5449–5456. [Link]
-
The Good Scents Company. This compound. [Link]
-
Joussain, V., David, G., Thevenet, M., & Chaput, M. A. (2012). Interactions of odorants with olfactory receptors and receptor neurons match the perceptual dynamics observed for woody and fruity odorant mixtures. European Journal of Neuroscience, 35(5), 738–750. [Link]
-
Profiling Croatian Whisky Using GC/MS-MS and UHPLC-QTOF. (2023). MDPI. [Link]
-
Whiskey Composition: Identification of Additional Components by Gas Chromatography‐Mass Spectrometry. (1975). ResearchGate. [Link]
-
Poisson, L., & Schieberle, P. (2008). Characterization of the Key Aroma Compounds in an American Bourbon Whisky by Quantitative Measurements, Aroma Recombination, and Omission Studies. Journal of Agricultural and Food Chemistry, 56(14), 5820–5826. [Link]
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 3. whiskeybarrel.org [whiskeybarrel.org]
- 4. Oak barrels give real character to whiskey [barrelsonline.com]
- 5. Stereoisomers of ß-Methyl-γ-Octalactone. II. Contents in the Wood of French (Quercus robur and Quercus petraea) and American (Quercus alba) Oaks | American Journal of Enology and Viticulture [ajevonline.org]
- 6. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 7. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 9. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. badmotivatorbarrels.com [badmotivatorbarrels.com]
- 15. Red Wine Aging in Oak Barrels: The Influence of Toasting Levels on Aromatic Profile, Phenolic Composition, and Sensory Properties [mdpi.com]
- 16. Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. re.public.polimi.it [re.public.polimi.it]
- 21. researchgate.net [researchgate.net]
Natural occurrence of quercus lactone in American and European oak
An In-depth Technical Guide to the Natural Occurrence of Quercus Lactone in American and European Oak
Authored by: Gemini, Senior Application Scientist
Abstract
Quercus lactones, specifically the cis- and trans-β-methyl-γ-octalactones, are pivotal volatile compounds that impart characteristic and desirable aromas of coconut, vanilla, and fresh wood to aged spirits and wines.[1] Their concentrations and isomeric ratios are intrinsically linked to the species of oak used in cooperage, primarily American oak (Quercus alba) and European oak (Quercus robur and Quercus petraea). This technical guide provides a comprehensive examination of the natural occurrence of these lactones, delving into the significant variations between oak species, the biochemistry of their precursor compounds, robust analytical methodologies for their quantification, and the influence of cooperage practices such as wood seasoning and toasting. This document is intended for researchers, chemists, and quality control professionals in the food, beverage, and flavor industries who require a deep, mechanistic understanding of these critical aroma compounds.
Introduction to Quercus Lactones
Quercus lactones, colloquially known as oak or whisky lactones, are a pair of diastereomers of 5-butyldihydro-4-methylfuran-2(3H)-one.[1] The two isomers, cis and trans, possess distinct sensory profiles and perception thresholds. The cis-isomer is the more aromatically potent of the two, with a significantly lower odor detection threshold, making it a primary driver of the characteristic "oak" aroma in many products.[2][3] While both isomers contribute notes of coconut, the cis form is often described as more potent and sweet, whereas the trans isomer may impart a spicier, woodier character.[3] The relative abundance and ratio of these two isomers are fundamental to the aromatic profile derived from oak aging and are a direct consequence of the wood's botanical origin.
Chemical Structures
The fundamental difference between the cis and trans isomers lies in the stereochemical orientation of the methyl and butyl groups relative to the lactone ring. The specific enantiomers naturally found in oak are the (4S,5S)-cis-isomer and the (4S,5R)-trans-isomer.
Caption: Chemical structures of the naturally occurring cis- and trans-quercus lactone enantiomers.
Comparative Occurrence in American vs. European Oak
The most significant differentiator in the aromatic potential of oak species is the concentration and ratio of quercus lactones. American white oak (Quercus alba) is renowned for its considerably higher levels of total lactones, particularly the impactful cis-isomer, compared to its European counterparts.[3][4]
European oak is primarily represented by two species: Sessile oak (Quercus petraea) and Pedunculate oak (Quercus robur). Of these, Q. petraea is generally richer in aromatic compounds, including lactones, than Q. robur, which is valued more for its higher tannin content.[5][6] However, even Q. petraea contains substantially lower concentrations of lactones than Q. alba. This variation is a key factor in the selection of oak for different styles of wine and spirits, with American oak prized for imparting bold coconut and vanilla notes, while European oak is often chosen for a more subtle, spicy, and structurally complex profile.
Quantitative Data Summary
The following table summarizes typical concentrations and ratios found in the heartwood of these oak species. It is critical to note that significant variability can exist within a single species due to factors like geographical origin, growth conditions, and individual tree genetics.[3][6]
| Oak Species | Scientific Name | Total Lactone Conc. (µg/g of dry wood) | cis / trans Ratio | Primary Sensory Impact |
| American White Oak | Quercus alba | High | ~4 - 6.5[4][7] | Strong coconut, vanilla, sweet |
| European Sessile Oak | Quercus petraea | Moderate | ~1.5[5][7] | Subtle wood, spice, coconut |
| European Pedunculate Oak | Quercus robur | Low | ~1.0 - 1.5[5][7] | Very subtle, primarily tannins |
Data compiled from multiple sources indicating general trends.[4][5][7]
Biosynthesis and Precursor Chemistry
Quercus lactones are not present in their final form in living wood. They are generated from non-volatile precursors during the seasoning (drying) and toasting processes of barrel production.[8][9] The primary precursors are derivatives of 3-methyl-4-hydroxyoctanoic acid, a ring-opened form of the lactone.[2][10]
These precursors exist predominantly as glycoconjugates, such as glucosides and galloylglucosides.[2][7][11] During heating or under acidic conditions (such as in wine or spirits), these precursors undergo hydrolysis, releasing the 3-methyl-4-hydroxyoctanoic acid. This hydroxy acid then undergoes an intramolecular esterification (lactonization) to form the stable five-membered ring of the final volatile lactone.[2][10] The rate of formation is pH-dependent and significantly faster for the trans-isomer than the cis-isomer.[2][10] This slow, continuous release from precursors can explain why the oak aroma in a product can intensify over time, even after removal from the barrel.[2]
Caption: Simplified pathway of quercus lactone formation from non-volatile precursors.
Influence of Cooperage Practices
The final concentration of lactones available for extraction is heavily modulated by the seasoning and toasting of the oak staves.
-
Seasoning: The process of air-drying oak staves for extended periods (typically 18-36 months) allows for enzymatic and microbial activity that begins the breakdown of wood components, including the precursors to lactones, making them more readily available.[12]
-
Toasting: The application of heat to the interior surface of the barrel is the most critical step for aroma generation. A light toast will generally result in the highest concentration of lactones.[8][13] As the toasting intensity (temperature and duration) increases, the lactones begin to degrade and volatilize, leading to lower concentrations in medium- and heavy-toast barrels.[9][12] However, this same heat generates other desirable compounds like vanillin and furfural, creating a trade-off that coopers and winemakers must balance to achieve a specific aromatic profile.[9][14]
Analytical Methodology: Quantification of Quercus Lactones
A robust, validated analytical method is essential for the accurate quantification of quercus lactones in both wood and final products. The gold standard for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME).[3][15][16]
Experimental Workflow Diagram
Caption: Standard analytical workflow for the quantification of quercus lactones from oak wood.
Protocol: HS-SPME-GC-MS Analysis of Oak Wood
This protocol provides a self-validating framework for quantification. The inclusion of an internal standard is non-negotiable for ensuring accuracy by correcting for variations in extraction efficiency and instrument response.
1. Sample Preparation and Extraction: a. Obtain a representative sample of oak heartwood. b. Reduce the wood to fine shavings or powder to maximize surface area. c. Accurately weigh approximately 1g of wood powder into a sealable extraction vessel. d. Add 20 mL of methanol and an internal standard (e.g., deuterated quercus lactone or a compound with similar properties not present in the sample). e. Seal the vessel and agitate (e.g., via sonication or orbital shaker) at room temperature for 24 hours.[2] f. Filter the extract to remove wood solids. The resulting filtrate is ready for analysis.
2. HS-SPME Procedure: a. Pipette 5 mL of the methanol extract into a 20 mL headspace vial. Add 5 mL of deionized water and a salt (e.g., 3g NaCl) to increase the volatility of the analytes.[15] b. Seal the vial with a septum cap. c. Place the vial in a heated agitator (e.g., 60°C for 10 minutes) to allow the analytes to equilibrate into the headspace. d. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[15]
3. GC-MS Analysis: a. Immediately desorb the SPME fiber in the heated injection port of the GC-MS (e.g., 250°C for 2 minutes). b. Use a suitable capillary column (e.g., a mid-polarity column like DB-5ms or equivalent) to separate the cis and trans isomers. c. Employ a temperature program that provides baseline resolution of the target analytes. Example: Initial temp 50°C, hold 2 min, ramp 5°C/min to 240°C, hold 5 min. d. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring characteristic ions for quercus lactone (e.g., m/z 99, 156) and the internal standard.
4. Calibration and Quantification: a. Prepare a series of calibration standards containing known concentrations of authentic cis- and trans-quercus lactone and a constant concentration of the internal standard. b. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve (analyte/internal standard peak area ratio vs. concentration). c. Quantify the lactone concentrations in the wood extracts by comparing their analyte/internal standard peak area ratios to the calibration curve.
Conclusion
The natural occurrence of quercus lactone is a complex interplay of oak genetics, environmental factors, and human intervention through cooperage. American oak (Q. alba) consistently presents a higher concentration of total lactones and a greater proportion of the sensorially dominant cis-isomer, making it ideal for products requiring a pronounced coconut and vanilla character. European oaks (Q. petraea and Q. robur) offer a more restrained lactone profile, contributing to a subtler aromatic complexity. Understanding the precursor chemistry and the profound impact of seasoning and toasting allows for the targeted selection and processing of oak to achieve a desired stylistic outcome. The application of robust analytical methods, such as the HS-SPME-GC-MS protocol detailed herein, is paramount for quality control, research, and the consistent production of high-quality aged products.
References
-
Hayasaka, Y., Wilkinson, K. L., & Sefton, M. A. (2007). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Independent Stave Company. (n.d.). Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. ISC Barrels. Available at: [Link]
-
Prida, A., & Ducousso, A. (2007). Spatial distribution of cis whisky-lactone content in each species. ResearchGate. Available at: [Link]
-
Hale, M. D., McCafferty, K., Larmie, E., Newton, J., & Swan, J. S. (1999). The Influence of Oak Seasoning and Toasting Parameters on the Composition and Quality of Wine. American Journal of Enology and Viticulture. Available at: [Link]
-
Martínez-Gil, A. M., Garde-Cerdán, T., Martínez, L., & Ancín-Azpilicueta, C. (2022). Exploring the Influence of Toasting Levels, Grain Sizes, and Their Combination on the Volatile Profile of Tempranillo Red Wines Aged in Quercus petraea Barrels. MDPI. Available at: [Link]
-
Hayasaka, Y., Wilkinson, K. L., & Sefton, M. A. (2007). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Request PDF on ResearchGate. Available at: [Link]
-
Gardea, A. A., et al. (n.d.). How extraction of oak volatiles and ellagitannin compounds affect sensory profile of wine aged with French winewoods. Practical Winery & Vineyard Journal. Available at: [Link]
-
Waterhouse, A. L. (n.d.). Oak Lactones. Waterhouse Lab, UC Davis. Available at: [Link]
-
Tastry. (2023). Decoding Tastry's Oak Metrics. Tastry Website. Available at: [Link]
-
Roman, M., et al. (2023). Red Wine Aging in Oak Barrels: The Influence of Toasting Levels on Aromatic Profile, Phenolic Composition, and Sensory Properties. MDPI. Available at: [Link]
-
Masson, G., Moutounet, M., & Puech, J. (2000). Variation in the Concentration of Ellagitannins and cis- and trans-ß-Methyl-γ-Octalactone Extracted From Oak Wood (Quercus robur L., Quercus petraea Liebl.) Under Model Wine Cask Conditions. American Journal of Enology and Viticulture. Available at: [Link]
-
Mav-Mav, L. (n.d.). Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flav. MavMatrix. Available at: [Link]
-
Zhang, M., et al. (2023). Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring. PubMed Central. Available at: [Link]
-
Chira, K. (2017). Wine Ageing in Oak Barrel: Effect of Toasting Process. Juniper Publishers. Available at: [Link]
-
Masson, G., Baumes, R., & Puech, J. (2000). Identification of a Precursor of β-Methyl-γ-octalactone in the Wood of Sessile Oak (Quercus petraea (Matt.) Liebl.). Request PDF on ResearchGate. Available at: [Link])
-
Wilkinson, K. L., et al. (2004). Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). cis-3-Methyl-4-octanolide. Wikipedia. Available at: [Link]
-
Pérez-Olivero, S. J., et al. (2011). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PubMed Central. Available at: [Link]
Sources
- 1. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 4. iscbarrels.com [iscbarrels.com]
- 5. researchgate.net [researchgate.net]
- 6. Variation in the Concentration of Ellagitannins and cis- and trans-ß-Methyl-γ-Octalactone Extracted From Oak Wood (Quercus robur L., Quercus petraea Liebl.) Under Model Wine Cask Conditions | American Journal of Enology and Viticulture [ajevonline.org]
- 7. researchgate.net [researchgate.net]
- 8. tastry.com [tastry.com]
- 9. mdpi.com [mdpi.com]
- 10. Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of Oak Seasoning and Toasting Parameters on the Composition and Quality of Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 13. mdpi.com [mdpi.com]
- 14. Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 16. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Biosynthetic Pathway of Whiskey Lactone Precursors in Oak Wood (Quercus spp.)
An In-Depth Technical Guide for Researchers and Scientists
Prepared by: Gemini, Senior Application Scientist
Abstract
Whiskey lactone, or β-methyl-γ-octalactone, is a pivotal aroma compound that imparts characteristic coconut, woody, and sweet notes to oak-aged spirits and wines.[1][2] This molecule exists as two primary stereoisomers, cis- and trans-, with the cis- form being more sensorially potent and often more abundant.[2][3] While the influence of this lactone on beverage quality is well-documented, its biogenesis within the living oak tree remains a complex subject. The lactones themselves are not present in significant quantities in living wood; instead, they are generated during the barrel manufacturing process (seasoning and toasting) and spirit maturation from non-volatile precursors.[3][4] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of these precursors, synthesizing current research to offer a coherent narrative from fundamental lipid metabolism to the final glycosylated molecules stored in the heartwood. We will explore the enzymatic steps, propose a logical pathway, detail experimental methodologies for its validation, and discuss the factors influencing precursor concentration.
The Immediate Precursors: Stored Energy and Flavor Potential
The direct precursors to this compound are stable, non-volatile glycoconjugates of (3S,4S)- and (3S,4R)-3-methyl-4-hydroxyoctanoic acid.[3] These compounds serve as a stored, water-soluble form of the eventual aroma compound. Research using advanced analytical techniques like Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) has successfully identified these precursors in extracts of both American (Quercus alba) and French (Quercus petraea, Quercus robur) oak.[5]
The two primary precursor forms identified are:
-
β-D-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid: The core precursor where the hydroxy acid is linked to a glucose molecule.[1][3]
-
Galloylated Glucopyranosides: A more complex form where a gallic acid moiety is attached to the glucose, creating (3S,4S)-3-methyl-4-O-(6′-O-galloyl)-β-D-glucopyranosyloctanoic acid.[3]
The liberation of the free 3-methyl-4-hydroxyoctanoic acid from these glycosides is a critical step. This occurs via two primary mechanisms:
-
Pyrolysis: The high temperatures during the toasting stage of barrel manufacturing provide the energy needed to cleave the glycosidic bond.[3][5]
-
Acid Hydrolysis: The acidic environment of the maturing spirit (e.g., whiskey, wine) slowly hydrolyzes the bond over years of aging.[3]
Once freed, the 3-methyl-4-hydroxyoctanoic acid aglycone spontaneously undergoes an intramolecular esterification (lactonization) to form the stable five-membered ring of β-methyl-γ-octalactone.[6][7] The stereochemistry of the precursor determines whether the final product is the cis- or trans-lactone.
Figure 1: Liberation and cyclization of this compound from its glucoside precursor.
The Core Biosynthetic Pathway: A Journey from Lipid Metabolism
The carbon skeleton of this compound precursors originates not from the well-known phenylpropanoid pathway that produces lignin and vanillin, but from the fundamental lipid metabolism within the oak tree.[8][9] The pathway can be conceptualized as a series of enzymatic modules: fatty acid synthesis, oxidative functionalization, and finally, glycosylation for storage.
Module 1: De Novo Fatty Acid Synthesis
Like all plants, Quercus species utilize a Type II Fatty Acid Synthase (FAS) system, primarily located in the plastids, to build fatty acid chains.[10][11] This foundational process constructs the hydrocarbon chain that will ultimately become the lactone.
Key Enzymatic Steps:
-
Acetyl-CoA Carboxylation: The committed step is the conversion of acetyl-CoA to malonyl-CoA, catalyzed by Acetyl-CoA Carboxylase (ACC) . This reaction provides the two-carbon donor units for elongation.[11]
-
Chain Elongation: A cycle of four reactions, catalyzed by a multi-protein FAS complex, iteratively adds two-carbon units from malonyl-ACP to the growing acyl chain. The core enzymes are:
-
β-Ketoacyl-ACP Synthase (KAS): Catalyzes the condensation reaction.[11]
-
β-Ketoacyl-ACP Reductase
-
β-Hydroxyacyl-ACP Dehydrase
-
Enoyl-ACP Reductase
-
-
Desaturation: The primary saturated products, palmitic acid (C16:0) and stearic acid (C18:0), can be subsequently desaturated by fatty acid desaturase enzymes (e.g., Δ9-desaturase) to produce monounsaturated and polyunsaturated fatty acids like oleic acid (C18:1) and linoleic acid (C18:2), which are abundant in oak wood.[8][12]
Module 2: Oxidative Functionalization and Modification
This module represents the most critical and speculative part of the pathway, where a standard fatty acid is converted into the specific 3-methyl-4-hydroxyoctanoic acid structure.
Step 2.2.1: In-Chain Hydroxylation The introduction of a hydroxyl group at the C-4 position is the key transformation that enables lactonization. This is an oxidative process, likely catalyzed by one of several enzyme families known for such reactions in plants.[13]
-
Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is well-known for hydroxylating a wide range of substrates, including fatty acids, as part of plant defense and signaling pathways.[6][14] A specific CYP enzyme could be responsible for the regio- and stereospecific hydroxylation of an octanoic acid derivative.
-
Unspecific Peroxygenases (UPOs): Recent research has highlighted the ability of UPOs to selectively hydroxylate the C4 and C5 positions of C8–C12 fatty acids, making them strong candidates for this reaction.[6][15]
-
Lipoxygenases (LOX): These enzymes typically introduce a hydroperoxy group, which can then be reduced to a hydroxyl group. While plausible, this often occurs at different positions in the fatty acid chain.
Step 2.2.2: The Origin of the β-Methyl Group The presence of a methyl group at the C-3 position (the β-position relative to the carboxyl group) is a defining feature. Standard fatty acid synthesis produces straight-chain molecules. The origin of this methyl group is an area of active investigation, with two leading hypotheses:
-
Propionyl-CoA as a Starter Unit: The FAS cycle could potentially be initiated with propionyl-CoA instead of acetyl-CoA. This would introduce a methyl branch at the omega-end of the growing chain. Subsequent rounds of β-oxidation could shorten the chain to the required length, leaving a methyl group at the correct position.
-
Post-Synthesis Methylation: A S-adenosyl methionine (SAM)-dependent methyltransferase could add a methyl group to a specific intermediate after the main fatty acid chain has been synthesized.
Module 3: Glycosylation for Storage
The final step in the biosynthesis of the precursor is the attachment of a sugar moiety. This is a common plant strategy to increase the water solubility of secondary metabolites, detoxify them, and sequester them in the vacuole or cell wall.
-
UDP-Glycosyltransferases (UGTs): This large family of enzymes transfers a glycosyl group from an activated nucleotide sugar, such as UDP-glucose, to an acceptor molecule. A specific UGT in oak likely recognizes 3-methyl-4-hydroxyoctanoic acid and catalyzes its glycosylation, forming the stable, storable β-D-glucopyranoside precursor.[1][3]
Figure 2: Proposed biosynthetic pathway of this compound precursors in oak wood.
Experimental Protocols for Pathway Elucidation
Validating the proposed pathway requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology.
Protocol: Extraction and LC-MS/MS Analysis of Precursors
This protocol provides a robust method for quantifying the glycosidic precursors in oak wood samples.
Objective: To extract and identify 3-methyl-4-hydroxyoctanoic acid glucosides from oak heartwood.[2][5]
Methodology:
-
Sample Preparation: Shave or grind 5g of air-dried oak heartwood into a fine powder (<1mm).
-
Extraction:
-
Suspend the wood powder in 50 mL of 70:30 methanol:water (v/v).
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Macerate at 4°C for 24 hours with gentle agitation.
-
Centrifuge the mixture at 4000 x g for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm PTFE filter.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the transition from the precursor ion (e.g., m/z 335 for the glucoside) to key fragment ions (e.g., m/z 173, representing the ring-opened aglycone).[5]
-
Self-Validation: The protocol's trustworthiness is established by including an internal standard (e.g., a synthesized, isotopically labeled precursor) during the extraction step to account for matrix effects and variations in recovery. Confirmation of identity is achieved by matching both retention time and the ratio of multiple fragment ion transitions to those of an authentic chemical standard.
Protocol: Isotopic Labeling to Trace Biosynthesis
Objective: To confirm the origin of the lactone backbone from fatty acid metabolism using stable isotope tracers.
Methodology:
-
System: Use Quercus spp. cell suspension cultures or young saplings.
-
Feeding: Introduce a ¹³C-labeled precursor, such as U-¹³C₈-octanoic acid, into the growth medium.
-
Incubation: Allow the culture or sapling to metabolize the labeled precursor for a defined period (e.g., 7-14 days).
-
Extraction: Perform the precursor extraction as described in Protocol 3.1.
-
Analysis: Analyze the extracts using high-resolution LC-MS. A mass shift in the detected precursor corresponding to the incorporation of ¹³C atoms will confirm that the fatty acid was used as a building block for the final molecule.
Figure 3: General workflow for the analysis of this compound precursors.
Influence of Oak Species and Cooperage
The concentration of this compound precursors is not uniform across all oak trees. Both genetics and environmental/processing factors play a significant role, which is of great interest to the cooperage and spirits industries.[16]
| Factor | Quercus alba (American Oak) | Quercus robur/petraea (European Oak) | Citation(s) |
| cis-Whiskey Lactone | High Concentration | Lower Concentration | [4][17] |
| trans-Whiskey Lactone | Lower Concentration | Higher Concentration | [4] |
| Tannin Levels | Relatively Low | High | [17][18] |
| Typical Aroma Profile | Vanilla, Coconut, Caramel | Spice, Dried Fruit, Clove | [19][20] |
Table 1: Comparison of key chemical and sensory attributes between American and European oak species.
-
Natural Seasoning: The process of air-drying oak staves for 24-36 months has a profound effect. Microbial activity on the wood surface and slow, abiotic oxidation can lead to a significant increase in desirable aroma compounds, including the transformation and concentration of lactone precursors.[4][16]
-
Toasting: As previously mentioned, the heat from toasting is a primary driver for liberating the lactones from their non-volatile precursors. The level of toast (light, medium, heavy) directly correlates with the final concentration of lactones and other key aroma compounds like vanillin.[4][21]
Conclusion and Future Directions
The biosynthesis of this compound precursors in oak is a specialized branch of plant lipid metabolism. The proposed pathway begins with foundational fatty acid synthesis, followed by critical enzymatic steps of oxidation and methylation to create the unique 3-methyl-4-hydroxyoctanoic acid structure, which is then stabilized and stored as a glycoside.
Future research should focus on:
-
Enzyme Discovery: The definitive identification of the specific Cytochrome P450, UPO, or other oxidase responsible for the C-4 hydroxylation is the next major frontier. Similarly, identifying the putative methyltransferase would resolve a key unknown in the pathway.
-
Genetic Screening: Developing genetic markers associated with high precursor levels could allow for the selection of superior Quercus trees for cooperage, leading to greater consistency and quality in aged spirits.
-
Biotechnological Production: With the enzymatic pathway fully elucidated, there is potential for transferring the relevant genes to a microbial host (e.g., Saccharomyces cerevisiae or E. coli) for the sustainable, bio-based production of this compound, decoupling its supply from the slow growth of oak trees.[22][23]
This guide provides a framework for understanding and investigating this fascinating intersection of plant biochemistry and flavor science. The validation of these pathways and the discovery of the underlying enzymes will provide powerful new tools for researchers and industry professionals alike.
References
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Production of New Unsaturated Lipids during Wood Decay by Ligninolytic Basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phytomorphology.com [phytomorphology.com]
- 11. aocs.org [aocs.org]
- 12. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidized Lipids Formed Non-enzymatically by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. smws.com.au [smws.com.au]
- 18. Oak's grain has a big impact on whisky flavour, but it's not as simple as you might think | Whisky Magazine [whiskymag.com]
- 19. primebarrel.com [primebarrel.com]
- 20. Whisky Science: Oaky flavours [whiskyscience.blogspot.com]
- 21. oakaddins.com [oakaddins.com]
- 22. Enzymatic Activation and Cyclization of Hydroxy Fatty Acids for the Production of Alkyl Lactones 2016-054 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]
- 23. Host cells and methods for producing alkyl lactone by cyclization of hydroxyl fatty acid (Patent) | OSTI.GOV [osti.gov]
A Technical Guide to the Chemical Structure and Nomenclature of cis- and trans-Whiskey Lactone
Abstract
Whiskey lactone, also known as oak lactone or quercus lactone, is a pivotal aroma compound that defines the sensory profile of many aged spirits, particularly whiskey. First identified in 1970, this γ-lactone is extracted from oak barrels during the maturation process.[1][2] Its chemical structure, featuring two adjacent chiral centers, gives rise to four distinct stereoisomers, grouped into two diastereomeric pairs: cis and trans. These isomers possess markedly different aroma characteristics and sensory thresholds, making their accurate identification and quantification essential for quality control and product development in the spirits and flavor industries. This guide provides an in-depth exploration of the chemical structure, stereoisomerism, and systematic nomenclature of this compound isomers, alongside a validated analytical methodology for their separation and identification.
Core Chemical Structure and Stereoisomerism
This compound is a γ-lactone, a cyclic ester with a five-membered ring. Its molecular formula is C₉H₁₆O₂ and it has a molecular weight of 156.22 g/mol .[3][4] The fundamental structure is a dihydrofuran-2-one ring, substituted with a methyl group at position 4 and a butyl group at position 5.[3]
The key to understanding this compound's complexity lies in its stereochemistry. The carbon atoms at positions 4 and 5 are chiral centers, meaning the molecule is not superimposable on its mirror image. With two chiral centers, there are 2² = 4 possible stereoisomers.
These four isomers are categorized into two pairs of diastereomers:
-
cis-Whiskey Lactone: The methyl and butyl groups are on the same side (face) of the lactone ring.
-
trans-Whiskey Lactone: The methyl and butyl groups are on opposite sides of the lactone ring.
Each diastereomer (cis and trans) exists as a pair of enantiomers (non-superimposable mirror images).
Systematic Nomenclature
The nomenclature of this compound can be confusing due to multiple accepted systems. The most precise names include stereochemical descriptors according to the Cahn-Ingold-Prelog (CIP) priority rules.
The two primary naming conventions are:
-
3-Methyl-4-octanolide: This name treats the molecule as a lactonized form of 3-methyl-4-hydroxyoctanoic acid.
-
5-Butyl-4-methyloxolan-2-one: This is the preferred IUPAC name, treating the molecule as a substituted oxolane (tetrahydrofuran) ring.[3][5]
The four stereoisomers are systematically named as follows:
| Table 1: Nomenclature and Stereochemistry of this compound Isomers | | :--- | :--- | :--- | :--- | | Common Name | Absolute Configuration | IUPAC Name | Synonyms | | (-) - cis-Whiskey Lactone | (3S, 4S) | (4S,5S)-5-Butyl-4-methyloxolan-2-one | The most impactful natural isomer | | (+) - cis-Whiskey Lactone | (3R, 4R) | (4R,5R)-5-Butyl-4-methyloxolan-2-one | Enantiomer of the main natural form | | (+) - trans-Whiskey Lactone | (3S, 4R) | (4R,5S)-5-Butyl-4-methyloxolan-2-one | A secondary natural isomer | | (-) - trans-Whiskey Lactone | (3R, 4S) | (4S,5R)-5-Butyl-4-methyloxolan-2-one | Enantiomer of the secondary natural form |
Note: The signs (+) and (-) refer to the direction of optical rotation, which must be determined experimentally and does not directly correlate with the R/S configuration.
Physicochemical and Sensory Properties
The subtle difference in the three-dimensional arrangement of the atoms between the cis and trans isomers results in significant variations in their aroma profiles and sensory detection thresholds. The cis isomer is generally considered the most sensorially significant contributor to the characteristic aroma of oak-aged spirits.[4]
| Table 2: Comparative Properties of cis- and trans-Whiskey Lactone | | :--- | :--- | :--- | | Property | cis-Isomer (specifically 3S,4S) | trans-Isomer | | Aroma Profile | Strong, sweet, coconut-like, woody, coumarin-like.[3][4][6] | Weaker, celery-like, fresh wood.[2][7] | | Sensory Threshold | Very low; detectable by humans at 1 µg/L in air.[5] | Higher than the cis-isomer; detectable at 20 µg/L in air.[7] | | Natural Occurrence | The dominant isomer extracted from oak wood (Quercus species).[2][6] | Present in oak wood in smaller quantities.[2] | | Taste Characteristics | At 0.5 ppm: woody, coumarinic, coconut, lactonic, creamy, nutty.[4] | Contributes a spicy, celery-like note. | | Applications | Key flavoring agent in spirits, foods, and beverages.[2][5] | Used as an insect repellent for mosquitoes and flies.[5][6][7] |
Analytical Methodology: Separation and Identification by GC-MS
Distinguishing between the four stereoisomers is an analytical challenge that requires specialized techniques. Diastereomers (cis vs. trans) have different physical properties and can be separated by standard chromatography. However, enantiomers have identical properties in a non-chiral environment and require a chiral stationary phase for separation. Gas chromatography (GC) is the benchmark technique for this analysis.[1][8]
Expert Rationale for Method Selection
Gas chromatography is ideally suited for analyzing whiskey lactones due to their volatility and thermal stability. The critical component for successful stereoisomer separation is the GC column's stationary phase.
-
For Diastereomer Separation (cis vs. trans): A standard, non-polar or mid-polarity column (e.g., DB-5, HP-5ms) is sufficient. The different spatial arrangements of the cis and trans isomers lead to different interaction strengths with the stationary phase, resulting in different retention times.
-
For Enantiomer Separation (e.g., (3S,4S)-cis vs. (3R,4R)-cis): A chiral stationary phase is mandatory. Cyclodextrin-based columns are highly effective.[8] The mechanism involves the formation of transient, diastereomeric inclusion complexes between the chiral stationary phase and the individual enantiomers. These complexes have slightly different stabilities, leading to differential retention and successful separation.
Protocol: Stereoisomer Profiling of this compound by Chiral GC-MS
This protocol provides a self-validating framework for the quantification of all four this compound stereoisomers.
1. Materials and Reagents
-
Analytical standards of all four this compound stereoisomers (if available) or at least a certified cis/trans mixture.
-
Internal Standard (IS): e.g., 2-undecanone or a deuterated lactone analog.
-
Solvents: Dichloromethane (DCM), Ethanol (high purity).
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction apparatus.
-
Anhydrous sodium sulfate.
2. Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Chiral GC Column: e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a cyclodextrin-based stationary phase.
3. Sample Preparation (SPME Example)
-
Rationale: SPME is a solvent-free extraction technique that concentrates volatile analytes from a sample matrix onto a coated fiber, ideal for complex beverage analysis.
-
Procedure:
-
Dilute 5 mL of spirit sample with 5 mL of deionized water in a 20 mL headspace vial.
-
Add a precise amount of the Internal Standard solution.
-
Equilibrate the vial at 40°C for 10 minutes.
-
Expose the SPME fiber to the headspace for 30 minutes at 40°C with agitation.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
4. GC-MS Method Parameters
-
Inlet: 250°C, Splitless mode (1 min).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 4°C/min to 220°C.
-
Hold: 5 min at 220°C.
-
-
MS Transfer Line: 230°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 40-200) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions (e.g., m/z 82, 99).
5. System Validation and Quantification
-
Calibration: Prepare a series of calibration standards containing known concentrations of the this compound isomers and a constant concentration of the internal standard. Run them through the entire procedure to generate a calibration curve.
-
Identification: Confirm the identity of each isomer peak by comparing its retention time and mass spectrum to those of the pure analytical standards.
-
Quantification: Calculate the concentration of each isomer in the sample by relating its peak area relative to the internal standard's peak area against the established calibration curve.
Conclusion
The terms cis- and trans-whiskey lactone each represent a pair of enantiomers with distinct and vital roles in the sensory science of aged spirits and flavor chemistry. The cis-(3S,4S) isomer, with its potent coconut-oak aroma, is the primary contributor to the desirable character of whiskey, while the trans isomer imparts a subtler, spicier note. A thorough understanding of their specific chemical structures and adherence to precise IUPAC nomenclature are crucial for researchers. Furthermore, the application of robust analytical methods, particularly chiral gas chromatography, is essential for accurately profiling these compounds, enabling the precise control and optimization of flavor in research, development, and production settings.
References
-
Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
trans-3-Methyl-4-octanolide - Wikipedia. (n.d.). Wikipedia. [Link]
-
About: Cis-3-Methyl-4-octanolide - DBpedia. (n.d.). DBpedia. [Link]
-
cis-3-Methyl-4-octanolide - Wikipedia. (n.d.). Wikipedia. [Link]
-
Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - Frontiers. (2023, January 18). Frontiers. [Link]
-
Whisky lactone - eurekamoments in organic chemistry. (2013, November 13). Eurekamoments in Organic Chemistry. [Link]
-
Enantiodifferentiation of whisky and cognac lactones using gas chromatography with different cyclodextrin chiral stationary phases - PubMed. (2017, September 22). PubMed. [Link]
-
trans-3-Methyl-4-octanolide - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
-
trans-Wiskey lactone - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
-
Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - ResearchGate. (2023, January 18). ResearchGate. [Link]
-
Enantiodifferentiation of whisky- and cognac lactones using gas chromatography with different cyclodextrin chiral stationary phases | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 3. Buy this compound | 39212-23-2 [smolecule.com]
- 4. This compound | 39212-23-2 [chemicalbook.com]
- 5. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 6. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 7. trans-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 8. Enantiodifferentiation of whisky and cognac lactones using gas chromatography with different cyclodextrin chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Sensory Properties of β-Methyl-γ-octalactone Stereoisomers
Introduction: The Olfactory Significance of Chirality in β-Methyl-γ-octalactone
β-Methyl-γ-octalactone, a chiral lactone commonly known by its trivial names "whisky lactone" or "quercus lactone," is a pivotal aroma compound in the flavor and fragrance industry.[1] Its presence is particularly influential in the sensory profile of oak-aged alcoholic beverages such as whisky, brandy, and wine.[2][3] The molecule possesses two stereogenic centers, giving rise to four distinct stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). These stereoisomers, while chemically identical in terms of atomic connectivity, exhibit unique three-dimensional arrangements that profoundly influence their interaction with olfactory receptors, resulting in distinct sensory perceptions.[4][5] This guide provides an in-depth exploration of the sensory properties of these four stereoisomers, detailing their synthesis, separation, and characterization, with a focus on the methodologies and scientific principles that underpin our understanding of their unique olfactory contributions. For researchers, scientists, and drug development professionals, this document serves as a technical resource, elucidating the critical role of stereochemistry in the perception of flavor and fragrance.
The Four Stereoisomers of β-Methyl-γ-octalactone
The four stereoisomers are categorized into two diastereomeric pairs: cis and trans. The cis isomers have the methyl and butyl groups on the same side of the lactone ring, while the trans isomers have them on opposite sides. Within each diastereomeric pair, there are two enantiomers (mirror images).
-
cis-isomers:
-
(3S,4S)-(-)-β-methyl-γ-octalactone
-
(3R,4R)-(+)-β-methyl-γ-octalactone
-
-
trans-isomers:
-
(3S,4R)-(+)-β-methyl-γ-octalactone
-
(3R,4S)-(-)-β-methyl-γ-octalactone
-
The following diagram illustrates the chemical structures of the four stereoisomers.
Sources
- 1. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 2. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 3. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 4. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perceptual Correlates of Neural Representations Evoked by Odorant Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Olfactory perception thresholds of whiskey lactone enantiomers
An In-Depth Technical Guide to the Olfactory Perception Thresholds of Whiskey Lactone Enantiomers
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, or β-methyl-γ-octalactone, is a pivotal aroma compound that defines the sensory profile of many oak-aged spirits and wines.[1] This molecule exists as four stereoisomers, with the cis- and trans-diastereomers being of primary organoleptic importance. A profound difference in the olfactory perception thresholds of these enantiomers dictates their relative contribution to the final aroma of a product. This technical guide provides a comprehensive exploration of the methodologies used to determine these thresholds, the causality behind experimental choices, and the implications for the food, beverage, and flavor industries. It is intended for researchers and development professionals seeking to understand and leverage the nuanced sensory properties of these chiral molecules.
Introduction: The Stereochemical Basis of Aroma
This compound (systematically, 5-butyl-4-methyloxolan-2-one) is a γ-lactone first identified in the 1970s as a key flavor contributor in oak-matured products.[1] Its presence is a direct consequence of the aging process in oak barrels, where precursors in the wood are transformed and extracted into the liquid matrix.[1][2] The molecule possesses two chiral centers, giving rise to four possible stereoisomers. However, the most significant are the cis-((3S,4S) and (3R,4R)) and trans-((3S,4R) and (3R,4S)) diastereomers.
The spatial arrangement of the methyl and butyl groups relative to the lactone ring profoundly influences the molecule's interaction with human olfactory receptors. This stereochemical distinction results in dramatically different aroma profiles and perception thresholds for the cis- and trans-isomers.[3] The cis-isomer is overwhelmingly the more potent of the two, contributing over 90% of the perceived aroma at typical concentrations found in aged beverages.[1]
Sensory Profiles and Olfactory Thresholds
The sensory characteristics of the this compound diastereomers are distinct and well-documented. Understanding these differences is fundamental to appreciating the importance of their respective perception thresholds.
-
cis-Whiskey Lactone: Imparts a powerful and pleasant aroma profile described as coconut, vanilla, and toasted or sweet wood.[1]
-
trans-Whiskey Lactone: Possesses a much weaker and qualitatively different aroma, often described as celery, spice, or fresh sawdust.[1][4]
This qualitative difference is underpinned by a vast quantitative disparity in their olfactory detection thresholds. The threshold is the minimum concentration of a substance that can be detected by a human sensory panel.
Table 1: Olfactory Detection Thresholds of this compound Diastereomers
| Diastereomer | Matrix | Detection Threshold (µg/L) | Source(s) |
| cis-Whiskey Lactone | Water | 0.8 | [1] |
| Dilute Ethanol (12% v/v) | 20 | [1][5][6] | |
| trans-Whiskey Lactone | Water | 12 | [1] |
| Dilute Ethanol (12% v/v) | 130 | [1][5][6] |
The data clearly illustrates that the cis-isomer is significantly more potent, with a detection threshold approximately 15 times lower in water and 6.5 times lower in a dilute ethanol solution compared to the trans-isomer. This explains why, even if present at lower concentrations, the cis-isomer dominates the sensory landscape.[1] This phenomenon, where one compound can suppress or alter the perception of another, is known as a masking effect.[5][6]
Core Methodology: Gas Chromatography-Olfactometry (GC-O)
The determination of odor thresholds for volatile compounds requires a technique that can separate a complex mixture into individual chemical components and present them to a human detector for sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this purpose.[7][8]
The principle of GC-O involves splitting the effluent from the gas chromatograph's capillary column. One portion is directed to a conventional chemical detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) for identification and quantification, while the other is directed to a heated "sniffing port" where a trained human assessor evaluates the odor of the eluting compounds.[9][10]
Causality in Experimental Design:
-
Chiral Column Selection: The choice of a suitable capillary column is critical. A polar column, such as a DB-Wax, is often used to achieve baseline separation of the this compound diastereomers.[1] This ensures that the assessor is smelling an individual, pure isomer as it elutes, rather than a mixture.
-
Trained Sensory Panel: Human olfaction is subjective. To generate robust and statistically valid data, a panel of 6 to 12 trained assessors is employed.[8] Panelists are screened for their ability to detect relevant odorants and trained to use a standardized lexicon of aroma descriptors.
-
Dilution to Threshold Methods: To quantify the potency of an odorant, dilution techniques like Aroma Extract Dilution Analysis (AEDA) are used.[10] In AEDA, a sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived corresponds to its flavor dilution (FD) factor, which is proportional to its odor activity.
Protocol: Determination of Olfactory Thresholds via GC-O/AEDA
This protocol outlines a self-validating system for determining the olfactory perception thresholds of purified this compound enantiomers.
Materials and Reagents
-
Purified cis- and trans-whiskey lactone standards (>99% purity).
-
Odor-free solvent (e.g., ethanol for dilution, deionized water for matrix).
-
Gas Chromatograph coupled with a Mass Spectrometer and an Olfactory Detection Port (GC-MS/O).
-
Chiral capillary column (e.g., DB-Wax or equivalent).
-
Helium carrier gas (UHP grade).
-
Humidified air supply for the ODP.
-
A trained sensory panel (n=8-12).
Preparation of Standards
-
Stock Solution: Prepare a stock solution of each pure enantiomer (e.g., 1000 mg/L) in ethanol.
-
Serial Dilutions: Create a series of dilutions from the stock solution in the desired matrix (e.g., 12% v/v ethanol in water). Dilution factors should be geometric (e.g., 1:2, 1:4, 1:8, etc.) to cover a wide concentration range spanning the expected threshold.
GC-MS/O Analysis
-
Instrument Conditions:
-
Injector: 250°C, splitless mode (1 µL injection volume).
-
Oven Program: Start at 60°C, ramp at 3°C/min to 250°C.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Effluent Split: 1:1 split ratio between the MS detector and the ODP.
-
MS Detector: Scan range 35-350 m/z.
-
ODP: Transfer line heated to 250°C, mixed with humidified air.
-
-
Analysis Procedure:
-
Begin by injecting the most dilute sample of an enantiomer.
-
A panelist sniffs the ODP effluent and records the retention time and a descriptor for any odor perceived.
-
Proceed to inject samples of increasing concentration.
-
The process is repeated for every panelist and for both enantiomers.
-
Validation: A blank solvent injection must be performed periodically to ensure no system contamination or carryover.
-
Data Compilation and Threshold Determination
-
For each panelist and each enantiomer, identify the lowest concentration at which the characteristic odor was correctly identified.
-
The individual threshold is the geometric mean of the last concentration at which the odor was detected and the first at which it was not.
-
The group threshold is calculated as the geometric mean of the individual thresholds from all panelists. This statistical approach normalizes the data and accounts for individual variations in sensitivity.
The Crucial Role of Enantiomer Synthesis and Purity
The validity of any sensory threshold determination rests entirely on the purity of the compounds being tested. Trace impurities can have potent odors that confound results. Therefore, obtaining enantiomerically pure whiskey lactones is a critical prerequisite.
Several synthetic strategies are employed:
-
Stereoselective Synthesis: Building the molecule from chiral starting materials (e.g., L-malic acid) allows for the creation of a specific, pure enantiomer.[1]
-
Biocatalytic Methods: Utilizing whole-cell biotransformations with specific microorganisms, such as Rhodococcus erythropolis, can oxidize precursor diols into enantiomerically pure lactones (>99% enantiomeric excess).[1][11][12] This is often considered a "greener" approach to synthesis.
-
Chromatographic Separation: A commercially available diastereoisomeric mixture can be separated into pure cis and trans fractions using techniques like column chromatography or simulated moving bed chromatography.[1][12][13]
Conclusion and Future Directions
The profound difference in the olfactory perception thresholds between cis- and trans-whiskey lactone is a classic example of stereochemistry's role in sensory science. The dominance of the cis-isomer, with its desirable coconut and woody notes and extremely low threshold, makes it a primary target for control and modulation in the production of aged spirits and wines. Understanding the methodologies for accurately determining these thresholds allows researchers and producers to quantify the impact of agricultural practices (e.g., oak species), processing (e.g., barrel toasting), and aging conditions on the final sensory profile of a product. Future research will likely focus on the specific olfactory receptor interactions that govern these threshold differences and explore synergistic or masking effects with other volatile compounds in complex food and beverage matrices.
References
-
ResearchGate. (n.d.). Spatial distribution of cis whisky-lactone content in each species. [Link]
-
Hernik, M., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1102801. [Link]
-
ResearchGate. (n.d.). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. [Link]
-
ISC Barrels. (n.d.). Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. [Link]
-
Cameleyre, M., Madrelle, V., Lytra, G., & Barbe, J. C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(39), 10808–10814. [Link]
-
Hernik, M., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PubMed, 36808731. [Link]
-
The Good Scents Company. (n.d.). This compound, 39212-23-2. [Link]
-
ACS Publications. (n.d.). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. [Link]
-
Wikipedia. (n.d.). cis-3-Methyl-4-octanolide. [Link]
-
Frontiers. (2023, January 18). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. [Link]
-
National Center for Biotechnology Information. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. [Link]
-
MDPI. (n.d.). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. [Link]
- Google Patents. (n.d.). CN110437181B - Synthesis process of this compound.
-
AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. [Link]
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. iscbarrels.com [iscbarrels.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
Physical properties of 5-butyl-4-methyloxolan-2-one
An In-Depth Technical Guide to the Physical Properties of 5-Butyl-4-methyloxolan-2-one
Abstract
5-Butyl-4-methyloxolan-2-one, a gamma-lactone widely known as whiskey lactone or oak lactone, is a pivotal molecule in the fields of flavor chemistry, perfumery, and chemical synthesis.[1][2] Its distinct organoleptic properties, which are profoundly influenced by its stereochemistry, make a thorough understanding of its physical characteristics essential for researchers, chemists, and professionals in drug development. This technical guide provides a comprehensive overview of the key physical properties of 5-butyl-4-methyloxolan-2-one, detailing its stereoisomers and presenting standardized methodologies for their experimental determination. The document is structured to offer not just data, but also the scientific rationale behind the characterization techniques, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Significance of this compound
5-Butyl-4-methyloxolan-2-one is a naturally occurring chiral molecule found in oak wood (Quercus species) and is famously imparted to alcoholic beverages like whiskey, wine, and brandy during the aging process in oak barrels.[1][3][4] First identified in whiskey by Suomalainen and Nykänen in 1970, its presence is a critical contributor to the final aroma profile of these spirits.[3][5]
The molecule's structure features two adjacent chiral centers at the 4th and 5th positions of the oxolan-2-one ring, giving rise to four possible stereoisomers. These are grouped into two diastereomeric pairs: cis and trans. The relative orientation of the methyl group at C4 and the butyl group at C5 dictates not only the molecule's three-dimensional shape but also its biological and sensory properties. The cis-isomer is renowned for its pleasant, creamy, coconut-like, and coumarinic aroma, which is highly valued in the flavor and fragrance industry.[1][2] In contrast, the trans-isomer possesses a different sensory profile and has even been noted for its insect-repellent properties.[1] This profound difference underscores the critical importance of stereoselective synthesis and accurate physical characterization in its application.
This guide will systematically explore the physical properties of this lactone, providing a foundational resource for its handling, analysis, and application in a scientific setting.
Compound Identification and Structure
Accurate identification is the cornerstone of any chemical analysis. 5-Butyl-4-methyloxolan-2-one is identified by several names and registry numbers, which can vary depending on the specific stereoisomer.
-
Common Synonyms: this compound, Oaklactone, 3-Methyl-4-octanolide, β-Methyl-γ-octalactone[1][2][6]
-
CAS Registry Number:
The structural differences between the cis and trans diastereomers are visualized below.
Caption: 2D structures of cis and trans isomers of 5-butyl-4-methyloxolan-2-one.
Physicochemical Properties
The physical properties of 5-butyl-4-methyloxolan-2-one are summarized in the table below. The data generally refers to a mixture of isomers unless specified, as this is how it is most commonly supplied. Its physical state at standard temperature and pressure is a colorless liquid.[8]
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless, clear liquid | Standard | [8] |
| Molecular Weight | 156.22 g/mol | - | [6][8][9] |
| Boiling Point | 93 - 94 °C | @ 5.00 mmHg | [8][11][12] |
| 124 - 126 °C | @ 17 mmHg | [1] | |
| Density | 0.952 - 0.967 g/mL | @ 25 °C | [3][8][11] |
| Refractive Index (n²⁰/D) | 1.441 - 1.457 | @ 20 °C | [8][11] |
| Flash Point | >100 °C (>212 °F) | TCC | [8] |
| Vapor Pressure | 0.027 mmHg | @ 25 °C (est.) | [8] |
| Solubility | Soluble in alcohol | Standard | [1][8] |
| Water: ~1387 mg/L | @ 25 °C (est.) | [8][10] | |
| logP (o/w) | 1.97 - 2.50 | (est.) | [8] |
Experimental Determination of Physical Properties
To ensure the quality and identity of 5-butyl-4-methyloxolan-2-one, particularly in applications like drug development and flavor analysis, rigorous experimental verification of its physical properties is paramount. The following section outlines standard protocols for these determinations.
Caption: General experimental workflow for the physical characterization of a liquid lactone.
Boiling Point Determination
The boiling point of lactones is a critical indicator of purity. Due to their relatively high boiling points at atmospheric pressure, which can sometimes lead to decomposition, it is standard practice to measure this property under reduced pressure.
Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of the lactone into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to the desired level (e.g., 5 mmHg) and monitor with a manometer.[8][11]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Measurement: Record the temperature at which a steady stream of distillate condenses and is collected. This temperature, along with the corresponding pressure, is the boiling point. The reported range of 93-94 °C at 5 mmHg is a key benchmark.[8][11]
Causality: Determining the boiling point at a specific reduced pressure provides a reliable physical constant that is less susceptible to variations in atmospheric pressure and minimizes the risk of thermal degradation of the molecule.
Density and Specific Gravity
Density is an intrinsic property that relates a substance's mass to its volume. It is a useful parameter for substance identification and for calculating mass from a known volume.
Protocol: Pycnometry
-
Pycnometer Calibration: Clean and dry a pycnometer of known volume and determine its mass accurately. Fill it with deionized water at a controlled temperature (e.g., 25 °C) and weigh it again to calibrate the exact volume.
-
Sample Measurement: Empty and dry the pycnometer, then fill it with the lactone sample at the same controlled temperature.
-
Mass Determination: Weigh the pycnometer containing the lactone.
-
Calculation: The density is calculated by dividing the mass of the lactone (mass of filled pycnometer minus mass of empty pycnometer) by its volume. Specific gravity is the ratio of the lactone's density to the density of water at the same temperature.
Refractive Index
The refractive index measures how light propagates through a substance and is highly sensitive to purity. It is a quick and non-destructive method for characterization.
Protocol: Abbe Refractometry
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water) at a specific temperature (typically 20 °C).
-
Sample Application: Place a few drops of the lactone sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale. The expected range is approximately 1.441 to 1.457 at 20 °C.[8]
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and are indispensable for confirming the identity and purity of 5-butyl-4-methyloxolan-2-one.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating the cis and trans isomers and confirming the molecular weight. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which fragments them and detects the mass-to-charge ratio of these fragments, creating a unique mass spectrum. The molecular ion peak at m/z 156 confirms the molecular weight, and the fragmentation pattern serves as a chemical fingerprint.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure, including the stereochemistry. The chemical shifts and coupling constants of the protons, particularly those on the lactone ring (C4 and C5), differ significantly between the cis and trans isomers, allowing for unambiguous assignment. For the cis-isomer, characteristic ¹H-NMR signals in CDCl₃ include a triplet for the terminal methyl of the butyl group around δ 0.92 and a doublet for the C4-methyl group around δ 1.02.[1]
Conclusion
5-Butyl-4-methyloxolan-2-one is a molecule of significant scientific and commercial interest. Its physical properties—including its boiling point, density, refractive index, and spectroscopic profile—are well-defined and serve as critical parameters for its identification, quality control, and effective application. The profound impact of stereoisomerism on its sensory characteristics highlights the necessity for precise analytical techniques, such as GC-MS and NMR, to differentiate between the valuable cis-isomer and its trans counterpart. The methodologies outlined in this guide represent the standard for robustly characterizing this important lactone, providing researchers and developers with the foundational knowledge required for its confident use in scientific endeavors.
References
-
The Good Scents Company. (n.d.). This compound, 39212-23-2. Retrieved from [Link]
-
EurekAlert!. (2013, November 13). Whisky lactone – eurekamoments in organic chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41285, 2(3H)-Furanone, 5-butyldihydro-4-methyl-, cis-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62900, 5-Butyl-4-methyldihydro-2(3H)-furanone. Retrieved from [Link]
-
Wikipedia. (n.d.). cis-3-Methyl-4-octanolide. Retrieved from [Link]
-
Perfumer & Flavorist. (2012, September 7). 5-Butyl-4-methyloxolan-2-one. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (-)-cis-whiskey lactone, 80041-00-5. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound (5-Butyl-4-methyloxolan-2-one). In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (5-Butyl-4-methyloxolan-2-one). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of (Z)-whiskey lactone (CAS 80041-00-5). Retrieved from [Link]
-
Wikidata. (n.d.). 5-butyl-4-methyloxolan-2-one. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Gas Chromatography data for this compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikidata. (n.d.). (4R,5S)-5-butyl-4-methyloxolan-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Some physical and experimental of the lacton properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131848051, (4S,5S)-4-butyl-5-methyloxolan-2-one. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cis-oak lactone, 55013-32-6. Retrieved from [Link]
-
National Institutes of Health. (2019, April 3). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of (R)-Lactic Acid and (2R,5R)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2(3H)-Furanone, 5-butyldihydro-4-methyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11094871, 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)-. Retrieved from [Link]
-
U.S. Department of Energy. (n.d.). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
Sources
- 1. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. zhishangchemical.com [zhishangchemical.com]
- 4. 5-butyl-4-methyloxolan-2-one - Wikidata [wikidata.org]
- 5. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 6. 5-Butyl-4-methyldihydro-2(3H)-furanone | C9H16O2 | CID 62900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (5-Butyl-4-methyloxolan-2-one) [webbook.nist.gov]
- 8. This compound, 39212-23-2 [thegoodscentscompany.com]
- 9. 2(3H)-Furanone, 5-butyldihydro-4-methyl-, cis- | C9H16O2 | CID 41285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (-)-cis-whiskey lactone, 80041-00-5 [thegoodscentscompany.com]
- 11. This compound | 39212-23-2 [chemicalbook.com]
- 12. 39212-23-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Historical context of the identification of whiskey lactone in spirits
An In-Depth Technical Guide to the Historical Identification of Whiskey Lactone in Spirits
Introduction
Within the complex sensory tapestry of oak-aged spirits, few molecules are as significant as β-methyl-γ-octalactone, colloquially known as this compound or oak lactone.[1][2][3] This single compound is largely responsible for the desirable coconut, vanilla, and woody notes that define the character of many whiskeys, brandies, and wines.[1][4] Its presence is a direct consequence of the spirit's intimate contact with oak barrels during maturation, a process that facilitates the extraction of this and other critical flavor compounds.[5][6][7] This guide provides a comprehensive technical overview of the historical journey to identify this compound, from its initial discovery to the nuanced understanding of its stereochemistry and the analytical methodologies developed to quantify it. We will explore the causality behind experimental choices, the evolution of analytical technology, and the chemical principles governing its formation and sensory impact, offering researchers and scientists a thorough grounding in this cornerstone of flavor chemistry.
Chapter 1: The Dawn of Discovery - The 1970s Breakthrough
The story of this compound's identification is a prime example of parallel discovery, where independent research teams converged on the same molecule from different starting points—the spirit and the wood.
The Seminal Work of Suomalainen and Nykänen (1970)
In 1970, a pivotal moment in flavor science occurred in the laboratories of Finnish researchers Suomalainen and Nykänen.[1][5][8] While conducting systematic analyses of the volatile congeners in oak-aged spirits, particularly Bourbon whiskey, they identified a previously unknown compound that contributed a significant aroma.[1] Their work, rooted in the burgeoning field of gas chromatography, allowed for the separation of complex volatile mixtures, paving the way for the identification of trace compounds that define a spirit's character. This discovery marked the first time β-methyl-γ-octalactone was identified in a commercial beverage, linking it inextricably to the whiskey aging process.[5][8]
Independent Discovery by Masuda and Nishimura (1971)
Almost concurrently, Japanese researchers Masuda and Nishimura were investigating the source of the characteristic aromas associated with oak wood itself.[8][9] By analyzing extracts from various Quercus species, they successfully isolated the same lactone.[8] Their research provided the crucial missing link, confirming that the compound originated not from the distillation or fermentation process, but was extracted directly from the oak wood casks during maturation.[9] This finding underscored the critical role of the barrel as an active ingredient, rather than a mere storage vessel.
Chapter 2: Unraveling Stereochemistry - The Rise of Chiral Analysis
The initial discovery of this compound was only the beginning. Scientists soon realized that the compound existed in multiple forms, or stereoisomers, each with a unique sensory profile. This understanding was crucial for explaining the diverse aromatic profiles of different oak-aged spirits.
The Cis and Trans Diastereomers
This compound (3-methyl-4-octanolide) possesses two chiral centers, giving rise to two pairs of enantiomers, which are grouped into two diastereomeric forms: cis and trans.[1][2][3] The spatial arrangement of the methyl group at the C3 position and the butyl group at the C4 position determines whether the isomer is cis (on the same side of the lactone ring) or trans (on opposite sides).[2]
Caption: Chemical structures of cis- and trans-whiskey lactone isomers.
Sensory Dichotomy: The Distinct Aromas of Isomers
The structural difference between the cis and trans isomers has a profound impact on their aroma. The cis isomer is overwhelmingly responsible for the classic sweet, coconut-like aroma associated with Bourbon and other spirits aged in American oak.[1][2][10] The trans isomer, by contrast, imparts a spicier, celery, or fresh wood note.[1][9][11] Critically, the perception thresholds of these isomers differ significantly, making the cis form far more impactful even at lower concentrations.
| Isomer | Common Sensory Descriptors | Perception Threshold (in air) |
| cis-Whiskey Lactone | Coconut, woody, earthy, sweet[1][5][8] | ~1 µg/L[5] |
| trans-Whiskey Lactone | Celery, spicy, fresh wood, grassy[1][10][11] | ~20 µg/L[9] |
The 1980s: A Leap in Analytical Capability
While the existence of diastereomers was known, separating all four stereoisomers remained a challenge. The 1980s saw significant advancements in chiral chromatography, a technique that uses specialized column chemistries to separate enantiomers.[1] This technological leap was pivotal. In 1989, Gunther and Mosandl successfully separated the four distinct stereoisomers of this compound, allowing for a much deeper understanding of their individual contributions to aroma and their relative abundance in different oak species.[8] This work was later complemented by the use of gas chromatography-olfactometry (GC-O) in the 1990s, which allowed analysts to smell the effluent from the gas chromatograph, directly linking a specific isomer's peak to its perceived aroma.[1]
Caption: Timeline of key analytical advancements in this compound research.
Chapter 3: From Oak to Spirit - The Chemistry of Formation and Extraction
This compound is not present in a living oak tree in its final form. It is the product of chemical transformations of precursors found in the wood, which are heavily influenced by the coopering process.
Precursors in Oak Wood (Quercus spp.)
The precursors to this compound are believed to be lipids and other extractives within the oak wood.[6][7] The specific oak species plays a determining role in the final concentration and isomeric ratio of the lactones.
-
American White Oak (Quercus alba) : Used extensively for Bourbon barrels, this species is rich in precursors that yield a high concentration of this compound, particularly the potent cis-isomer.[1][7][12] This is a primary reason for the characteristic sweet, coconut, and vanilla notes of Bourbon.[6]
-
European Oak (Quercus petraea & Quercus robur) : Commonly used for Scotch and wine barrels, these species contain a higher proportion of the trans-isomer and overall lower total lactone content.[1][13] This contributes to the spicier, more subtle oak influence in spirits aged in European oak.
The Influence of Cooperage: Toasting and Charring
The heat treatments applied to barrels during their construction are perhaps the most critical step in unlocking this compound. Toasting and charring the interior of the barrel staves cause thermal degradation of wood components like hemicellulose and lignin and transform the lipid precursors into the aromatic lactones.[4][6] The intensity of this heat treatment directly impacts the concentration of lactones; a heavy toast or char can increase the levels of oak lactones dramatically, while also creating other key flavor compounds like vanillin.[4][6][7]
Extraction into the Spirit
During maturation, the high-proof spirit acts as a solvent, gradually extracting these newly formed lactones and other congeners from the wood. This is a slow process, and oak lactones are generally among the last compounds to be fully extracted into the spirit, meaning their impact becomes more pronounced with longer aging periods.[4][10] The rate of extraction is influenced by factors such as the alcohol content of the spirit, warehouse temperature fluctuations, and the number of times the barrel has been used.
Chapter 4: Methodologies for Identification and Quantification
The analytical techniques used to study this compound have evolved from the foundational methods of the 1970s to the highly sensitive, automated systems of today.
Historical Protocol: Gas Chromatography (circa 1970s)
The original identification relied on gas chromatography (GC) following a liquid-liquid extraction of the spirit. This approach, while groundbreaking for its time, was labor-intensive and lacked the sensitivity and specificity of modern methods.
Experimental Protocol (Hypothetical, based on 1970s technology):
-
Sample Preparation: A large volume (e.g., 500 mL) of whiskey is obtained.
-
Liquid-Liquid Extraction: The whiskey is repeatedly extracted with a non-polar solvent like dichloromethane or pentane to isolate the volatile organic compounds from the ethanol-water matrix.
-
Concentration: The solvent extract is carefully concentrated using a Kuderna-Danish evaporator to a final volume of ~1 mL. This step is critical to increase the concentration of trace analytes to detectable levels but risks losing highly volatile compounds.
-
GC Analysis: A 1-5 µL aliquot of the concentrate is manually injected into a gas chromatograph equipped with a packed column (e.g., Carbowax 20M).
-
Detection: A Flame Ionization Detector (FID) is used for detection. Identification is based on matching the retention time of the unknown peak with that of a synthesized reference standard.
Causality Behind Choices: Liquid-liquid extraction was the standard method to separate aroma compounds from the bulk spirit. Packed GC columns were the industry standard before the widespread adoption of capillary columns. FID was chosen for its robust and universal response to hydrocarbons.
Modern Protocol: Headspace Solid-Phase Microextraction with GC-MS (HS-SPME-GC-MS)
Today, the analysis is far more efficient and sensitive, requiring minimal sample preparation and providing definitive identification.
Experimental Protocol (Contemporary):
-
Sample Preparation: A small aliquot (e.g., 10 mL) of whiskey is placed in a 20 mL headspace vial. A salt, such as sodium chloride, is often added to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[14]
-
Headspace Extraction (SPME): The vial is heated and agitated. A solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the liquid. The volatile and semi-volatile compounds, including whiskey lactones, adsorb onto the fiber coating.[14]
-
Thermal Desorption and GC-MS Analysis: The fiber is retracted and inserted into the hot injection port of a GC-MS system. The adsorbed analytes are thermally desorbed from the fiber onto a high-resolution capillary column.
-
Separation & Detection: The compounds are separated based on their boiling points and polarity on the capillary column. The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum ("fingerprint") for each.
-
Identification & Quantification: this compound is identified by matching its retention time and mass spectrum to that of a pure standard in a spectral library.[15] Quantification is achieved by comparing the peak area to a calibration curve generated from standards.
Causality Behind Choices: HS-SPME is a solvent-free, "green" technique that concentrates analytes without the need for laborious extraction and concentration steps, preserving the sample's original profile.[15] The combination of a high-resolution capillary column and a mass spectrometer provides unparalleled separation efficiency and definitive identification, even for isomeric compounds.
Conclusion: The Enduring Legacy of this compound
The journey of this compound, from an unidentified peak on a 1970s chromatogram to a fully characterized set of four stereoisomers, mirrors the evolution of analytical and flavor chemistry. Its discovery fundamentally shifted the perception of the oak barrel from a passive container to an active and essential reactor for flavor development. The historical and ongoing research into this single molecule has provided the spirits industry with invaluable tools for quality control, raw material selection, and the deliberate crafting of specific flavor profiles. The story of this compound is a testament to the power of scientific inquiry to deconstruct the complexities of taste and aroma, revealing the elegant chemistry behind one of the world's most cherished beverages.
References
-
Wikipedia. cis-3-Methyl-4-octanolide. [Link]
-
Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PMC - NIH. [Link]
-
Bourbon Basics. (2017, August 13). American White Oak Barrels. [Link]
-
The Chemistry of Whiskey Barrel Aging: A Spirit Lover's Guide. (2025, May 6). [Link]
-
Barrels Online. (2020, February 17). Oak gives real character to the Whiskey. [Link]
-
ResearchGate. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution | Request PDF. [Link]
-
Waterhouse Lab, UC Davis. Oak Lactones. [Link]
-
eurekamoments in organic chemistry. (2013, November 13). Whisky lactone. [Link]
-
Whiskipedia. (2020, May 22). The Science of Whisky Maturation. [Link]
-
ISC Barrels. Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. [Link]
-
MDPI. (2023, November 25). Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring. [Link]
-
American Chemical Society. (2010, September 28). This compound. [Link]
-
Wikipedia. 3-Methyl-4-octanolide. [Link]
-
Wikipedia. trans-3-Methyl-4-octanolide. [Link]
-
PMC - NIH. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]
- Google Patents. CN1915984A - Method for preparing whisky lactone.
-
Journal of the American Chemical Society. (2025, December 29). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. [Link]
-
ResearchGate. (2025, August 6). Analytical strategies to confirm Scotch Whisky authenticity. [Link]
-
Pendidikan Kimia. Analysis of Whiskey by Dispersive Liquid−Liquid Microextraction. [Link]
-
Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. (2023, January 19). [Link]
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 3. 3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 4. whiskeybarrel.org [whiskeybarrel.org]
- 5. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 6. gobourbon.com [gobourbon.com]
- 7. Oak barrels give real character to whiskey [barrelsonline.com]
- 8. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 10. iscbarrels.com [iscbarrels.com]
- 11. researchgate.net [researchgate.net]
- 12. The Science of Whisky Maturation | Whiskipedia [whiskipedia.com]
- 13. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 14. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
The Pivotal Role of Whiskey Lactone in the Sensory Profile of Aged Beverages: A Technical Guide
Introduction
The maturation of alcoholic beverages in oak barrels is a complex process that imparts a rich tapestry of flavors and aromas, transforming the initial distillate or wine into a more nuanced and desirable product.[1][2] Among the myriad of compounds extracted from the oak wood, whiskey lactone, also known as oak lactone or β-methyl-γ-octalactone, stands out as a key contributor to the characteristic sensory profile of aged spirits like whiskey, cognac, and brandy, as well as some wines.[3][4] First identified in 1970, this potent aroma compound is responsible for the desirable coconut, woody, and sweet notes that define many aged beverages.[3][5][6] This technical guide provides an in-depth exploration of the multifaceted role of this compound, from its chemical nature and formation to its profound impact on the sensory experience of the final product.
Chemical Nature and Stereoisomerism of this compound
This compound (C₉H₁₆O₂) is a γ-lactone, systematically named 5-butyl-4-methyloxolan-2-one.[3] It exists as two diastereoisomers, cis-whiskey lactone and trans-whiskey lactone, which differ in the spatial arrangement of the methyl and butyl groups on the lactone ring.[3][7] Each of these diastereoisomers also has two enantiomers. The absolute configurations of the naturally occurring and sensorially significant isomers are primarily (4S,5S) for the cis form and (4S,5R) for the trans form.[3]
The stereochemistry of this compound is of paramount importance as the isomers possess distinct sensory properties and perception thresholds.[3][8]
Sensory Profile of Isomers
The cis and trans isomers of this compound contribute differently to the aroma and flavor of aged beverages.
-
cis-Whiskey Lactone: This isomer is considered the more sensorially significant of the two.[9] It is characterized by a powerful and pleasant aroma profile, often described as sweet, coconut-like, and woody.[7][8][10][11] At lower concentrations, it can also impart notes of vanilla and caramel.[12]
-
trans-Whiskey Lactone: The sensory impact of the trans isomer is generally weaker and described differently. It is often associated with grassy, celery-like, or spicy notes.[3][10] In some contexts, it can contribute to a more pronounced oaky or woody character.[11]
The distinct aromatic properties of these isomers mean that their relative concentrations, or the cis/trans ratio, can significantly influence the overall sensory profile of an aged beverage.[10]
Sensory Perception Thresholds
The sensory impact of a compound is not only determined by its concentration but also by its perception threshold, the minimum concentration at which it can be detected by the human senses. The cis isomer of this compound has a significantly lower perception threshold than the trans isomer, making it more impactful even at lower concentrations.
| Isomer | Sensory Threshold in Dilute Alcohol Solution (12% v/v) | Sensory Descriptors |
| cis-Whiskey Lactone | 20 µg/L[13] | Coconut, sweet, woody, vanilla, caramel[7][8][10][11][12] |
| trans-Whiskey Lactone | 130 µg/L[13] | Grassy, celery-like, spicy, oaky[3][10][11] |
Table 1: Sensory thresholds and descriptors of this compound isomers.
It is important to note that while the trans isomer's concentration in many aged beverages may be below its individual detection threshold, it can still influence the overall aroma profile through synergistic or masking effects with other compounds.[13][14]
Formation and Extraction of this compound
This compound is not initially present in raw oak wood in its final form. Instead, it is formed from precursors during the seasoning and toasting of the oak barrels and is subsequently extracted into the aging beverage.[15][16]
Precursors in Oak Wood
The precursors to this compound are glycoconjugates of 3-methyl-4-hydroxyoctanoic acid.[16][17] These non-volatile precursors are present in the oak wood and are transformed into the volatile lactones through processes like pyrolysis (during toasting) and acid hydrolysis (during aging).[16][17] The liberation of the ring-opened 3-methyl-4-hydroxyoctanoic acid is followed by lactonization to form the cyclic this compound.[17]
Influence of Oak Species
The species of oak used for barrel construction has a profound impact on the concentration and isomeric ratio of this compound in the final product. The two most commonly used species are American white oak (Quercus alba) and European oak (Quercus petraea and Quercus robur).
-
Quercus alba (American Oak): This species is known for having significantly higher concentrations of whiskey lactones, particularly the cis isomer.[2][10][11][15] This contributes to the characteristic sweet, coconut, and vanilla notes often found in American whiskeys and bourbons.[15][18]
-
Quercus petraea and Quercus robur (European Oak): European oak species generally have lower total concentrations of whiskey lactones and a lower cis/trans ratio compared to American oak.[10][19] This results in more subtle, spicy, and woody notes in beverages aged in European oak barrels.[20]
The distinct differences in lactone content between oak species can be used as a chemical marker to differentiate between them.[11][12]
Impact of Barrel Toasting and Charring
The heat treatment of oak barrels during the coopering process, known as toasting and charring, plays a critical role in the formation and availability of this compound.
-
Toasting: This process involves heating the inside of the barrel over a fire, which causes thermal degradation of wood components and the formation of various flavor compounds. Lighter toasting levels tend to increase the concentration of lactones.[21][22][23] However, as the toasting intensity and duration increase, the concentration of heat-sensitive lactones can decrease due to thermal degradation or volatilization.[12][24]
-
Charring: A more intense heat treatment that creates a layer of charcoal on the inner surface of the barrel, charring also influences lactone levels. Lower char levels can result in higher lactone concentrations, while heavy charring can lead to their reduction.[11]
The specific toasting and charring levels are therefore crucial variables that distillers and winemakers can manipulate to achieve a desired sensory profile in their products.
Analytical Methodologies for this compound Determination
Accurate quantification of this compound isomers is essential for understanding and controlling the sensory profile of aged beverages. Several analytical techniques are employed for this purpose.
Extraction Techniques
The first step in analyzing this compound is its extraction from the complex matrix of the beverage. Common methods include:
-
Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between two immiscible liquid phases.
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample to adsorb volatile compounds.[25][26]
-
Stir Bar Sorptive Extraction (SBSE): A similar principle to SPME but with a larger volume of stationary phase coated on a magnetic stir bar, allowing for higher recovery of analytes.[27]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized LLE technique that uses a small amount of extraction solvent dispersed in the aqueous sample, providing high enrichment factors.[28]
Instrumental Analysis
Following extraction, the concentrated analytes are typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS).
-
Gas Chromatography (GC): This technique separates the volatile compounds in the extract based on their boiling points and interactions with a stationary phase in a capillary column. Chiral GC columns can be used to separate the different enantiomers of the this compound isomers.[29]
-
Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used to identify and quantify the compounds.[26]
Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS
-
Sample Preparation: A known volume of the beverage is placed in a headspace vial. An internal standard is added for accurate quantification.
-
SPME Extraction: The SPME fiber is exposed to the headspace of the heated and agitated sample for a defined period to allow for the adsorption of volatile compounds.
-
GC-MS Analysis: The fiber is then desorbed in the hot injection port of the gas chromatograph, and the analytes are separated on a capillary column and detected by the mass spectrometer.
-
Quantification: The concentration of each this compound isomer is determined by comparing its peak area to that of the internal standard and a calibration curve.
The Role of this compound in the Overall Sensory Profile
While this compound has a distinct aroma on its own, its contribution to the final sensory profile of an aged beverage is a result of complex interactions with other volatile and non-volatile compounds.
Direct Contribution to Aroma
As previously discussed, the cis and trans isomers of this compound directly impart specific aromas. The characteristic "coconut" and "bourbon" character is strongly associated with the cis isomer.[15] In beverages aged in American oak, the high concentration of cis-whiskey lactone is a defining feature of their aroma profile.
Perceptive Interactions
This compound can also influence the perception of other aromas in a beverage through various perceptive interactions.
-
Masking Effect: Studies have shown that this compound can have a masking effect on fruity aromas in red wines, decreasing the perception of red berry notes.[13][14]
-
Enhancement and Synergy: Conversely, it can enhance the perception of other notes, such as blackberry and spicy descriptors.[13][14] The trans isomer, even at sub-threshold concentrations, is believed to promote the taste of the cis isomer and other flavor compounds, potentially leading to heavy coconut and incense aromas at high concentrations.[20]
Logical Relationship of Factors Influencing this compound's Sensory Impact
Caption: Factors influencing the sensory impact of this compound.
Conclusion
This compound is a cornerstone in the sensory architecture of many aged beverages. Its presence, concentration, and isomeric ratio are meticulously shaped by a series of choices, from the selection of oak species to the specifics of barrel coopering. The profound impact of its stereoisomers on the final aroma and flavor profile underscores the importance of understanding and controlling the variables that govern its formation and extraction. For researchers and professionals in the field of beverage development, a deep appreciation of the role of this compound is not merely academic but a practical necessity for crafting products with desired and consistent sensory characteristics. Future research will likely continue to unravel the intricate interactions between this compound and other flavor compounds, further illuminating the complex chemistry that makes aged beverages so captivating.
References
-
Wiehebrink, A. (n.d.). Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. ISC Barrels. Retrieved from [Link]
-
MDPI. (2023, November 25). Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring. Retrieved from [Link]
-
PubMed. (2020, September 30). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Retrieved from [Link]
-
Barrels Online. (2020, February 17). Oak gives real character to the Whiskey. Retrieved from [Link]
-
Distillery King. (2024, March 6). The Impact of Char and Toast Levels on Chemical Compounds in Oak Barre. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC. Retrieved from [Link]
-
Proof 33 Provisions. (2017, October 27). From The Bottom Of The Barrel: 5 Ways The Barrel Affects Your Batch. Retrieved from [Link]
-
Compound Interest. (2015, March 31). The Chemistry of Whisky. Retrieved from [Link]
-
Juniper Publishers. (2017, November 15). Wine Ageing in Oak Barrel: Effect of Toasting Process. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Variation in wood volatile compounds in a mixed oak stand: Strong species and spatial differentiation in whisky-lactone content. Retrieved from [Link]
-
Whisky Science. (2011, February 15). Oaky flavours. Retrieved from [Link]
-
eurekamoments in organic chemistry. (2013, November 13). Whisky lactone. Retrieved from [Link]
-
Frontiers. (2023, January 18). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Retrieved from [Link]
-
Wikipedia. (n.d.). cis-3-Methyl-4-octanolide. Retrieved from [Link]
-
ResearchGate. (n.d.). Precursors to oak lactone II: Synthesis, separation and cleavage of four β-D-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid | Request PDF. Retrieved from [Link]
-
PubMed Central. (2023, November 25). Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring. Retrieved from [Link]
-
The Chemistry of Whiskey Barrel Aging: A Spirit Lover's Guide. (n.d.). Retrieved from [Link]
-
Waterhouse Lab - UC Davis. (n.d.). Oak Lactones. Retrieved from [Link]
-
NIH. (n.d.). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast quantification of whisky lactone in oak wood by ion mobility spectrometer | Request PDF. Retrieved from [Link]
-
Hackstons. (n.d.). The Science of Whisky Maturation: How Ageing Impacts Flavour. Retrieved from [Link]
-
ACS Publications. (n.d.). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN110437181B - Synthesis process of this compound.
-
ResearchGate. (n.d.). Detection or γ-Lactones in Malt Whisky. Retrieved from [Link]
-
NIH. (n.d.). The Impact of Compounds Extracted from Wood on the Quality of Alcoholic Beverages. Retrieved from [Link]
-
Whiskipedia. (2020, May 22). The Science of Whisky Maturation. Retrieved from [Link]
-
The Aging Process: What Happens Inside Your Favorite Barrel-Aged Spirits. (n.d.). Retrieved from [Link]
-
MavMatrix. (n.d.). Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flav. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and analysis of thio-, thiono-, and dithio-derivatives of this compound. Retrieved from [Link]
-
NIH. (n.d.). Quick insights into whisky — investigating rapid and efficient methods for sensory evaluation and chemical analysis. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). Analysis of Whiskey by Dispersive Liquid−Liquid Microextraction. Retrieved from [Link]
-
Sensory Descriptor Analysis of Whisky Lexicons through the Use of Deep Learning. (n.d.). Retrieved from [Link]
Sources
- 1. hackstons.com [hackstons.com]
- 2. The Science of Whisky Maturation | Whiskipedia [whiskipedia.com]
- 3. Buy this compound | 39212-23-2 [smolecule.com]
- 4. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 6. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 7. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 8. compoundchem.com [compoundchem.com]
- 9. This compound | 39212-23-2 [chemicalbook.com]
- 10. iscbarrels.com [iscbarrels.com]
- 11. mdpi.com [mdpi.com]
- 12. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 13. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oak barrels give real character to whiskey [barrelsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Aging Process: What Happens Inside Your Favorite Barrel-Aged Spirits - The Tasting Alliance - The Tasting Alliance [thetastingalliance.com]
- 19. researchgate.net [researchgate.net]
- 20. Whisky Science: Oaky flavours [whiskyscience.blogspot.com]
- 21. distilleryking.com.au [distilleryking.com.au]
- 22. proof33.com [proof33.com]
- 23. whiskeybarrel.org [whiskeybarrel.org]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 27. researchgate.net [researchgate.net]
- 28. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 29. Synthesis and analysis of thio-, thiono-, and dithio-derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of cis- and trans-Whiskey Lactone: An Application Guide for Researchers
Introduction: The Stereochemical Nuances of a Signature Aroma
Whiskey lactone, chemically known as 3-methyl-4-octanolide, is a pivotal aroma compound that imparts the characteristic coconut, woody, and sweet notes to aged spirits like whiskey and wine.[1][2] This γ-lactone exists as four stereoisomers, arising from two chiral centers at the C3 and C4 positions. The relative stereochemistry of the methyl and butyl groups defines the cis and trans diastereomers, while the absolute configuration at each chiral center determines the specific enantiomer. These stereochemical differences are not trivial; they significantly influence the olfactory perception of the molecule.[3] The naturally occurring and most sensorially active isomers found in oak-aged beverages are typically the (+)-trans-(4S,5R) and the (-)-cis-(4S,5S) forms.[3]
The selective synthesis of each of the four stereoisomers is a significant challenge for organic chemists, yet it is crucial for the fragrance and flavor industry to produce nature-identical compounds and to study the distinct sensory properties of each isomer. This application note provides a detailed guide for the enantioselective synthesis of both cis- and trans-whiskey lactones, focusing on a highly effective chemo-enzymatic approach and a robust chemical synthesis strategy. We will delve into the causality behind the chosen methodologies, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.
Part 1: Chemo-Enzymatic Synthesis of All Four Stereoisomers
A powerful and elegant strategy for accessing all four stereoisomers of this compound with high enantiomeric purity involves a combination of chemical and biocatalytic transformations. This chemo-enzymatic approach leverages the separation of diastereomers, followed by chemical reduction and a highly stereoselective enzymatic oxidation.[4][5][6]
Workflow Overview
The overall workflow for the chemo-enzymatic synthesis is depicted below. This multi-step process begins with a commercially available mixture of cis- and trans-whiskey lactones.
Caption: Chemo-enzymatic workflow for this compound synthesis.
Protocol 1: Chemo-Enzymatic Synthesis
This protocol is adapted from the highly successful method utilizing Rhodococcus erythropolis for the kinetic resolution of the racemic diols.[4][5][6][7]
Step 1: Diastereomer Separation
-
Preparation: A commercially available mixture of cis- and trans-whiskey lactones is used as the starting material.
-
Chromatography: The diastereomers are separated by column chromatography on silica gel. The specific eluent system will need to be optimized but is typically a mixture of ethyl acetate and hexanes.
-
Analysis: The separation is monitored by thin-layer chromatography (TLC) to ensure pure fractions of the cis and trans isomers are collected.
Step 2: Chemical Reduction to Diols
-
Reaction Setup: The separated cis- and trans-lactones are independently reduced using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure: The lactone is dissolved in the anhydrous ether and the solution is cooled to 0 °C. LiAlH₄ is added portion-wise, and the reaction is stirred until completion (monitored by TLC).
-
Workup: The reaction is carefully quenched with water, followed by a basic solution (e.g., 15% NaOH), and then more water. The resulting salts are filtered off, and the organic layer is dried and concentrated to yield the corresponding syn-diol (from the cis-lactone) and anti-diol (from the trans-lactone).
Step 3: Microbial Oxidation to Enantiopure Lactones
-
Cultivation of Rhodococcus erythropolis: Rhodococcus erythropolis (e.g., DSM 44534) is cultured in a suitable medium until it reaches the desired cell density.
-
Biotransformation: The racemic syn- or anti-diol is added to the microbial culture. The biotransformation is carried out at a controlled temperature (typically around 30°C) with agitation.
-
Monitoring: The progress of the oxidation is monitored by gas chromatography (GC) to determine the conversion and enantiomeric excess (e.e.) of the produced lactone.
-
Extraction and Purification: Once the desired conversion and e.e. are achieved, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is evaporated. The resulting enantiomerically enriched or pure this compound is then purified by column chromatography.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) |
| anti-3-Methyloctane-1,4-diol | R. erythropolis DSM 44534 | (+)-trans-(4S,5R)-Whiskey Lactone | >99% |
| anti-3-Methyloctane-1,4-diol | R. erythropolis PCM 2150 | (-)-trans-(4R,5S)-Whiskey Lactone | >99% |
| syn-3-Methyloctane-1,4-diol | R. erythropolis DSM 44534 | (+)-cis-(4R,5R)-Whiskey Lactone | >99% |
| syn-3-Methyloctane-1,4-diol | R. erythropolis DSM 44534 (acetone powder) | (-)-cis-(4S,5S)-Whiskey Lactone | Enriched |
Table 1: Summary of microbial oxidation results for the synthesis of this compound stereoisomers.[4][5]
Part 2: Enantioselective Chemical Synthesis
While the chemo-enzymatic route is highly effective, a purely chemical synthesis offers an alternative that does not require microbiological facilities. A common strategy involves the stereoselective construction of the γ-lactone core. Here, we present a method for the synthesis of trans-whiskey lactone via diastereoselective reduction of a γ-keto ester and a method for the synthesis of cis-whiskey lactone via a Mitsunobu inversion of a trans-hydroxy ester intermediate.
Protocol 2: Synthesis of (+)-trans-(3S,4R)-Whiskey Lactone
This approach relies on the diastereoselective reduction of a γ-keto ester, followed by lactonization.
Caption: Chemical synthesis route to trans-whiskey lactone.
Step 1: Synthesis of the γ-Keto Ester
The starting γ-keto ester, ethyl 2-methyl-3-oxooctanoate, can be synthesized via a Claisen condensation between ethyl propionate and ethyl hexanoate.
Step 2: Diastereoselective Reduction
-
Reaction Setup: The γ-keto ester is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
Reduction: The solution is cooled, and a reducing agent such as sodium borohydride (NaBH₄) is added. The choice of reducing agent and reaction conditions can influence the diastereoselectivity.
-
Workup: After the reaction is complete, the solvent is removed, and the residue is worked up with an acidic solution to neutralize the excess reducing agent and facilitate the extraction of the hydroxy ester.
Step 3: Lactonization
-
Procedure: The resulting hydroxy ester is heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, often with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Purification: The crude trans-whiskey lactone is then purified by column chromatography.
Protocol 3: Synthesis of (-)-cis-(3S,4S)-Whiskey Lactone via Mitsunobu Inversion
This protocol outlines the conversion of a trans-hydroxy ester intermediate (obtainable from the trans-lactone) to the corresponding cis-lactone. This relies on the well-established Mitsunobu reaction, which proceeds with inversion of stereochemistry.[3][8][9][10]
Sources
- 1. EP0533936A1 - Process for producing cis-whiskey-lactone - Google Patents [patents.google.com]
- 2. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. academic.oup.com [academic.oup.com]
- 6. trans-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
Microbial synthesis of whiskey lactone using Rhodococcus species.
Application Notes & Protocols
Topic: Stereoselective Synthesis of Whiskey Lactone via Microbial Biotransformation Using Rhodococcus Species
For Distribution To: Researchers, scientists, and drug development professionals engaged in biocatalysis, natural product synthesis, and flavor/fragrance development.
Executive Summary
This compound (β-methyl-γ-octalactone) is a critical aroma compound that imparts characteristic coconut, woody, and sweet notes to aged spirits like whiskey and to a variety of food products.[1][2] The compound exists as four stereoisomers, each possessing a unique sensory profile, making stereoselective synthesis a highly desirable goal for the flavor and fragrance industry.[3] Traditional chemical synthesis often yields racemic mixtures and can involve harsh conditions. This guide details a robust chemo-enzymatic methodology for the stereoselective synthesis of individual this compound enantiomers, leveraging the powerful biocatalytic capabilities of whole-cell Rhodococcus species, particularly Rhodococcus erythropolis.[4]
The genus Rhodococcus is a rich source of diverse enzymatic activities, including oxidoreductases, making it an ideal biocatalyst for complex biotransformations.[5][6][7] These bacteria are known for their metabolic versatility and resilience to challenging process conditions.[7][8] This protocol focuses on a proven three-step strategy: (1) chromatographic separation of commercial cis/trans-whiskey lactone, (2) chemical reduction of the separated isomers to their corresponding syn- and anti-3-methyloctane-1,4-diol precursors, and (3) highly stereoselective microbial oxidation of these diols by Rhodococcus erythropolis to yield enantiomerically pure this compound isomers.[4][5][9]
The Scientific Principle: Why Rhodococcus?
The selection of Rhodococcus as the biocatalyst is a deliberate choice grounded in its extensive and well-documented metabolic capabilities.
-
Enzymatic Versatility: Rhodococcus species possess a wide array of robust enzymes, including alcohol dehydrogenases (ADHs), monooxygenases, and reductases, which are essential for the targeted oxidation steps in this protocol.[5][6] The high ADH activity within strains like R. erythropolis is directly responsible for the efficient and stereoselective conversion of diols to the desired lactones.[4]
-
Stereoselectivity: The enzymatic machinery of Rhodococcus can differentiate between stereocenters in the precursor diols. This inherent selectivity allows for the production of specific, optically active this compound isomers from a racemic diol mixture, a feat that is challenging and costly to achieve through conventional chemistry.[10] For example, R. erythropolis DSM44534 can produce the trans-(−)-(4R,5S)-isomer from an anti-diol, while other strains might yield the opposite enantiomer, showcasing the tunability of the biocatalytic system.[3]
-
Whole-Cell Biocatalysis: Utilizing whole cells circumvents the need for costly enzyme purification and the external addition of cofactors (like NAD+/NADP+), as the cellular metabolism handles cofactor regeneration internally. This makes the process more economically viable and scalable.
-
Process Robustness: Rhodococcus strains are known for their tolerance to organic solvents and potentially toxic substrates, which is advantageous when introducing precursor molecules into the culture medium.[7]
Biochemical Synthesis Pathway
The overall process is a chemo-enzymatic pathway that combines chemical synthesis to generate the key precursors with a final, stereoselective biocatalytic step.
Step 1 & 2 (Chemical): Precursor Synthesis A commercially available mixture of cis and trans whiskey lactones is first separated into individual diastereomers using column chromatography.[5] Subsequently, these separated lactones are chemically reduced, typically using a reducing agent like lithium aluminum hydride (LiAlH₄), to their corresponding diols.[6]
-
trans-whiskey lactone yields anti-3-methyl-octane-1,4-diol.
-
cis-whiskey lactone yields syn-3-methyl-octane-1,4-diol.
Step 3 (Microbial): Biotransformation The racemic diol precursors are introduced into a culture of Rhodococcus erythropolis. The bacterial alcohol dehydrogenases (ADHs) catalyze a two-step oxidation process within the cell to form the final lactone.[3]
-
Initial Oxidation: One of the alcohol groups on the diol is oxidized to form a hydroxyaldehyde.
-
Cyclization & Final Oxidation: The hydroxyaldehyde spontaneously cyclizes to form an intermediate hemiacetal, which is then further oxidized by the bacterial ADHs to the stable γ-lactone (this compound).[3]
The stereochemistry of the final product is dictated by the specific ADH enzymes present in the chosen Rhodococcus strain, which selectively act on one enantiomer of the racemic diol precursor.
Caption: Chemo-enzymatic pathway for this compound synthesis.
Experimental Workflow Overview
The end-to-end process involves preparing the bacterial culture, running the biotransformation, and finally, extracting and analyzing the product. Careful execution at each stage is critical for achieving high yield and stereoselectivity.
Caption: High-level experimental workflow for biotransformation.
Detailed Protocols
Disclaimer: All procedures should be performed in a sterile environment using appropriate aseptic techniques to prevent contamination.
Protocol 1: Inoculum and Culture Preparation
Objective: To prepare a healthy, active culture of Rhodococcus erythropolis for biotransformation.
Materials:
-
Rhodococcus erythropolis strain (e.g., DSM44534 or PCM2150)
-
Polish culture medium (PCM) or Brain Heart Infusion (BHI) broth[6][11]
-
Sterile culture tubes and Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Strain Revival: From a glycerol stock stored at -80°C, streak the R. erythropolis strain onto a BHI agar plate. Incubate at 30°C for 24-48 hours until colonies are visible.[11]
-
Pre-culture Preparation: Inoculate a single colony into a culture tube containing 5 mL of sterile PCM or BHI broth.
-
Incubation: Incubate the tube at 22-30°C for 24 hours with shaking at 200 rpm.[6]
-
Scaling Up: Transfer the pre-culture into a larger Erlenmeyer flask containing the main culture medium (e.g., 100 mL in a 500 mL flask). The goal is to achieve an optical density at 600 nm (OD₆₀₀) of approximately 0.3 before starting the biotransformation.[6] For some applications, cells can be grown for up to 3 days before use.
Protocol 2: Whole-Cell Biotransformation (Submerged Culture)
Objective: To convert the diol precursor into this compound using the cultured R. erythropolis.
Materials:
-
Active R. erythropolis culture (from Protocol 5.1)
-
anti- or syn-3-methyl-octane-1,4-diol substrate
-
Acetone (for dissolving substrate)
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Substrate Preparation: Dissolve the diol substrate in a minimal amount of acetone. A typical concentration is 0.002 g of substrate in 0.1 mL of acetone for a 4 mL culture.[6]
-
Initiate Biotransformation: Once the main culture reaches the desired growth phase, add the dissolved diol substrate directly to the flask.
-
Incubation: Continue to incubate the flask under the same conditions (22-30°C, 200 rpm). The biotransformation process can take from 24 to 72 hours.
-
Monitoring: Periodically (e.g., at 24, 48, and 72 hours), aseptically remove a small aliquot (e.g., 1 mL) of the culture for analysis to track the conversion of the substrate and the formation of the product.
Protocol 3: Product Extraction and Analysis
Objective: To isolate and quantify the synthesized this compound.
Materials:
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Gas chromatograph with a mass spectrometer (GC-MS) and a chiral column (e.g., DB-WAX)[12]
Procedure:
-
Extraction: Transfer 1 mL of the culture sample into a 2 mL microcentrifuge tube. Add 0.7 mL of ethyl acetate.[6]
-
Mixing: Vortex or shake the tube vigorously for 5 minutes to ensure thorough extraction of the lactone into the organic phase.
-
Phase Separation: Centrifuge the tube briefly to separate the aqueous and organic layers.
-
Drying: Carefully transfer the upper organic phase to a new, clean vial. Add a small amount of anhydrous MgSO₄ to remove any residual water.
-
Filtration: Filter the dried organic phase through a syringe filter into a GC vial.
-
GC-MS Analysis: Analyze the sample using a GC-MS system equipped with a suitable chiral column to separate the different stereoisomers. The temperature program should be optimized for lactone separation, for example: start at 100°C (hold 5 min), ramp at 8°C/min to 240°C, and hold for 7.5 min.[12] The mass spectrometer will confirm the identity of the this compound peak, and the chromatogram will be used to determine the percent conversion and the enantiomeric excess (ee).
Expected Results and Optimization
The efficiency and stereoselectivity of the biotransformation are highly dependent on the specific Rhodococcus strain and the diol substrate used.
| Strain | Substrate | Major Product Isomer | Enantiomeric Excess (ee) | Conversion (%) | Reference |
| R. erythropolis DSM44534 | anti-diol | trans-(−)-(4R,5S) | 87% | 85% | |
| R. erythropolis PCM2150 | anti-diol | trans-(+)-(4S,5R) | >99% | 100% | |
| R. erythropolis PCM2150 | syn-diol | cis-(+)-(4R,5R) | >99% | 100% | |
| R. erythropolis DSM44534 | syn-diol (acetone powder) | cis-(−)-(4S,5S) | Enriched | - |
Optimization Strategies:
-
Strain Screening: Different Rhodococcus species and strains can yield different isomers with varying efficiency. Screening a panel of strains is recommended to find the optimal biocatalyst for a desired stereoisomer.[3][5]
-
Acetone Powders: For some transformations, particularly for obtaining the cis-(−)-(4S,5S)-isomer, using acetone powders of the bacterial cells may be more effective than whole-cell cultures. Acetone treatment permeabilizes the cells, potentially improving substrate access to intracellular enzymes.
-
Solid-State Fermentation (SSF): For larger-scale production, SSF using agro-industrial materials like linseed cake as a medium has shown high conversion rates and can be a cost-effective alternative to submerged cultures.[3][13]
-
Process Parameters: Standard optimization of pH, temperature, aeration, and substrate feeding strategy can further enhance product yield.[1]
References
-
Hernik, D., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1117835. [Link]
-
Hernik, D., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14. [Link]
-
Hernik, D., Gątarczyk, K., Olejniczak, T., & Boratyński, F. (2022). Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype. Catalysts, 12(1), 20. [Link]
-
Hernik, D., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PubMed. [Link]
-
Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology. [Link]
-
Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. ResearchGate. [Link]
-
Hernik, D., et al. (2022). Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype. ResearchGate. [Link]
-
Hernik, D., et al. (2022). Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype. OUCI. [Link]
-
Canuti, V., et al. (2009). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC. [Link]
-
Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. IRIS . [Link]
-
Gatti, F. G., et al. (2021). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Fast quantification of whisky lactone in oak wood by ion mobility spectrometer. [Link]
-
Kanjanavas, P., et al. (2022). Physiological changes in Rhodococcus ruber S103 immobilized on biobooms using low-cost media enhance stress tolerance and crude oil-degrading activity. PMC. [Link]
-
Nishimura, K., & Masuda, M. (1971). Detection of γ-Lactones in Malt Whisky. ResearchGate. [Link]
- Google Patents. (n.d.). CN1915984A - Method for preparing whisky lactone.
-
Grishko, V. V., et al. (2022). Biotransformation of Oleanolic Acid Using Rhodococcus rhodochrous IEGM 757. MDPI. [Link]
-
MavMatrix. (n.d.). Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flav. [Link]
-
Presentato, A., et al. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. PMC. [Link]
-
Willson, E., et al. (2019). Strain-to-strain variation of Rhodococcus equi growth and biofilm formation in vitro. NIH. [Link]
-
Presentato, A., et al. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. ResearchGate. [Link]
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-to-strain variation of Rhodococcus equi growth and biofilm formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biotransformation of Whiskey Lactones to Produce Optically Active Isomers
Introduction: The Stereochemical Nuances of Whiskey Lactones
Whiskey lactone, chemically known as β-methyl-γ-octalactone, is a pivotal aroma compound that imparts characteristic coconut, woody, and sweet notes to aged alcoholic beverages like whiskey, brandy, and wine.[1][2] It is naturally extracted from oak wood barrels during the maturation process.[1] The molecule possesses two chiral centers, leading to the existence of four stereoisomers: (3S,4S)-cis, (3R,4R)-cis, (3S,4R)-trans, and (3R,4S)-trans.[1][3] Of these, the (3S,4S)-cis and (3S,4R)-trans isomers are the naturally occurring forms found in oak.[4]
The sensory perception of this compound is highly dependent on its stereochemistry. The cis-isomer is generally recognized for a more potent and desirable aroma profile compared to the trans-isomer.[1][5] For instance, the detection threshold for cis-whiskey lactone is significantly lower than that of its trans counterpart.[5] This stereochemical specificity underscores the importance of producing enantiomerically pure whiskey lactones for applications in the food, beverage, and fragrance industries. While chemical synthesis routes exist, they often involve multiple steps, harsh reagents, and may result in racemic mixtures.[6] Biotransformation, leveraging the inherent stereoselectivity of enzymes and whole microbial cells, presents a green and efficient alternative for the synthesis of optically active whiskey lactones.[7][8][9]
This application note provides detailed protocols and the underlying scientific rationale for two primary biotransformation strategies for producing optically active whiskey lactones: microbial oxidation of precursor diols and microbial reduction of γ-oxoacids.
Strategy 1: Stereoselective Microbial Oxidation of 3-Methyl-Octane-1,4-diols
This elegant chemo-enzymatic approach involves a three-step process that allows for the targeted synthesis of individual this compound enantiomers.[6][7][8][10][11] The overall workflow is depicted below.
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 9. ftb.com.hr [ftb.com.hr]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemo-enzymatic Synthesis of Individual Whiskey Lactone Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Whiskey lactone, chemically known as 3-methyl-4-octanolide, is a critical flavor and aroma compound found in oak-aged alcoholic beverages like whiskey, cognac, and wine.[1] It imparts characteristic coconut, woody, and sweet notes that are highly valued.[1] The molecule possesses two chiral centers, leading to four possible stereoisomers: (3S,4S)-cis, (3R,4R)-cis, (3S,4R)-trans, and (3R,4S)-trans. Each of these enantiomers contributes differently to the overall sensory profile, making stereoselective synthesis essential for flavor chemistry, metabolic studies, and the development of novel chiral building blocks in drug discovery. The naturally occurring and most sensorially active form is the cis-(3S,4S) isomer.
Traditional chemical synthesis often yields racemic or diastereomeric mixtures that are challenging to separate.[2] Chemo-enzymatic methods offer a powerful alternative, leveraging the high stereoselectivity of enzymes to produce optically pure enantiomers under mild reaction conditions, aligning with the principles of green chemistry. This application note details two robust chemo-enzymatic protocols for the synthesis of individual this compound enantiomers, providing in-depth methodologies and the scientific rationale behind key experimental steps.
Strategic Overview: Chemo-enzymatic Pathways
Two primary strategies are presented, each starting from different commercially available precursors and utilizing distinct enzymatic transformations to achieve stereocontrol.
-
Strategy A: Microbial Oxidation of Racemic Diols. This pathway begins with a commercially available mixture of cis- and trans-whiskey lactones. A non-selective chemical reduction provides racemic diols, which are then subjected to highly stereoselective enzymatic oxidation using whole-cell biocatalysts.[3]
-
Strategy B: Microbial Lactonization of a γ-Oxoacid. This approach starts with 3-methyl-4-oxooctanoic acid and employs whole-cell biocatalysts to perform a stereoselective reduction and subsequent lactonization in a single pot, yielding specific enantiomers of this compound.[4]
Caption: Workflow for the chemo-enzymatic synthesis of whiskey lactones via diol oxidation.
Protocol 1: Chemical Reduction of Whiskey Lactones to Diols
Rationale: The lactone functionality is a cyclic ester, which can be readily reduced to a diol using a strong hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity, ensuring complete conversion. This step is intentionally non-stereoselective, converting the separated cis- and trans-lactones into their corresponding syn- and anti-diol racemates, respectively.
Materials:
-
cis- or trans-Whiskey Lactone (isolated from a commercial mixture via column chromatography) [2]* Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sulfuric Acid (10% aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the isolated this compound isomer (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by cooling to 0 °C and adding water dropwise, followed by 10% H₂SO₄ until the grey precipitate dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude diol (e.g., syn-3-methyl-octane-1,4-diol from cis-lactone) can be purified by column chromatography if necessary, but is often used directly in the next step. [2]
Protocol 2: Microbial Oxidation of Racemic Diols
Rationale: Whole cells of certain microorganisms, such as Rhodococcus erythropolis, possess a suite of enzymes, including highly stereoselective alcohol dehydrogenases (ADHs). [3]These enzymes can differentiate between the two enantiomers of the racemic diol. One enantiomer is oxidized to the corresponding lactone, while the other remains largely unreacted. This process constitutes a kinetic resolution, yielding one enantiomer of the lactone and the opposite enantiomer of the diol, both in high optical purity.
Materials:
-
Racemic syn- or anti-3-methyl-octane-1,4-diol
-
Rhodococcus erythropolis strain (e.g., DSM 44534 or PCM 2150) [3]* Sterile growth medium (e.g., PCM medium) [3]* Shaking incubator
-
Centrifuge
-
Ethyl Acetate
-
Anhydrous MgSO₄
-
Gas Chromatography system with a chiral column (e.g., CycloSil-B) for analysis.
Procedure:
-
Cultivation: Inoculate the selected Rhodococcus erythropolis strain into sterile PCM medium. Incubate at 30 °C with shaking (200 rpm) for 48 hours to grow the cell culture.
-
Biotransformation: Add the racemic diol substrate (dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO) to the microbial culture to a final concentration of ~1 g/L.
-
Incubation: Continue to incubate the culture under the same conditions. Monitor the reaction progress over 48-72 hours by taking aliquots at regular intervals (e.g., 6, 24, 48 hours). [2]4. Extraction: To monitor, extract a 1 mL aliquot with 0.7 mL of ethyl acetate. Dehydrate the organic phase with anhydrous MgSO₄ and analyze by chiral GC to determine conversion and enantiomeric excess (ee) of the product lactone and remaining diol. [2]5. Work-up: Once optimal conversion/ee is reached, centrifuge the entire culture to pellet the cells. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting this compound enantiomer and the unreacted diol enantiomer by silica gel column chromatography.
Expected Outcomes: Bio-oxidation of anti-3-methyl-octane-1,4-diol with R. erythropolis DSM 44534 can yield trans-(−)-(4R,5S)-whisky lactone, while oxidation of syn-diol can produce cis-(−)-(4S,5S) and cis-(+)-(4R,5R) isomers depending on the specific strain and conditions. [3][5]
| Substrate | Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) |
|---|---|---|---|
| anti-3-methyl-octane-1,4-diol | Dietzia sp. DSM44016 | trans-(+)-(4S,5R) | 96% [2] |
| syn-3-methyl-octane-1,4-diol | R. erythropolis PCM2150 | trans-(+)-(4S,5R) | >99% [2] |
| syn-3-methyl-octane-1,4-diol | R. erythropolis DSM44534 | cis-(+)-(4R,5R) | >99% [2]|
Strategy B: Synthesis via Microbial Lactonization of a γ-Oxoacid
This elegant approach utilizes the inherent enzymatic machinery of microorganisms like Beauveria bassiana or various yeast strains to perform a stereoselective reduction of a ketone followed by an intramolecular cyclization (lactonization) to form the this compound. [4]The stereochemical outcome is dictated by the specific ketoreductases present in the chosen microorganism.
Caption: Workflow for the microbial lactonization of a γ-oxoacid to whiskey lactones.
Protocol 3: Microbial Reduction and Lactonization
Rationale: The substrate, 3-methyl-4-oxooctanoic acid, contains both the ketone functionality to be reduced and the carboxylic acid needed for lactonization. Whole cells provide the necessary ketoreductase enzymes and cofactors (like NADPH) for the stereoselective reduction of the C4-carbonyl group. Once the chiral γ-hydroxy acid is formed, it spontaneously or enzymatically cyclizes to the thermodynamically stable five-membered lactone ring.
Materials:
-
3-Methyl-4-oxooctanoic acid
-
Microorganism (e.g., Beauveria bassiana AM278 or Saccharomyces cerevisiae AM464) [4]* Appropriate sterile growth medium
-
Shaking incubator
-
Centrifuge and filtration apparatus
-
Ethyl Acetate
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous MgSO₄
-
Chiral GC system for analysis
Procedure:
-
Cultivation: Grow the selected microorganism in its appropriate liquid medium in a shaking incubator until a healthy cell density is achieved (typically 48-72 hours).
-
Biotransformation: Add the 3-methyl-4-oxooctanoic acid substrate to the culture.
-
Incubation and Monitoring: Continue incubation, monitoring the formation of lactones by periodically extracting aliquots with ethyl acetate and analyzing via chiral GC.
-
Work-up: After the reaction is complete (typically 5-7 days), separate the mycelium/cells from the culture broth by filtration or centrifugation.
-
Extraction: Acidify the broth to pH ~3 with dilute HCl and extract thoroughly with ethyl acetate.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution to remove any unreacted starting acid. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting this compound isomers by silica gel column chromatography.
Expected Outcomes: The choice of microorganism is critical as it determines the stereochemical outcome. For instance, Saccharomyces cerevisiae can produce the trans-(+)-(4S,5R)-isomer with excellent purity, while Beauveria bassiana may yield a mixture of trans-(+)-(4S,5R) and cis-(−)-(4S,5S) isomers. [4]
| Substrate | Biocatalyst | Product(s) | Enantiomeric Excess (ee) |
|---|---|---|---|
| 3-Methyl-4-oxooctanoic acid | Saccharomyces cerevisiae AM464 | trans-(+)-(4S,5R)-lactone | 99% [4] |
| 3-Methyl-4-oxooctanoic acid | Beauveria bassiana AM278 | trans-(+)-(4S,5R)-lactone | 99% [4] |
| | | cis-(−)-(4S,5S)-lactone | 77% [4]|
Analytical Characterization
Self-Validation and Quality Control
Accurate determination of enantiomeric excess (ee) and diastereomeric excess (de) is paramount.
-
Chiral Gas Chromatography (GC): The primary method for quantifying all four stereoisomers. A chiral stationary phase column (e.g., β- or γ-cyclodextrin-based) is required to resolve the enantiomers.
-
Nuclear Magnetic Resonance (NMR): While standard ¹H or ¹³C NMR can distinguish diastereomers (cis vs. trans), chiral shift reagents or derivatizing agents are needed to resolve signals from enantiomers for ee determination. [6]* Polarimetry: Measures the optical rotation of the purified sample. While it confirms chirality, it is not sufficient on its own to determine ee unless compared to a known standard of 100% optical purity.
Formula for Enantiomeric Excess: The enantiomeric excess is calculated using the peak areas from the chiral chromatogram. [7]ee (%) = |(Area_Major_Enantiomer - Area_Minor_Enantiomer) / (Area_Major_Enantiomer + Area_Minor_Enantiomer)| * 100
Caption: Logical flow for the analytical validation of enantiomeric purity.
Conclusion
The chemo-enzymatic strategies outlined in this application note provide reliable and scalable methods for producing individual this compound enantiomers with high optical purity. The microbial oxidation of diols offers access to all four stereoisomers through a combination of chromatography, chemical reduction, and biocatalytic resolution. The microbial lactonization of a γ-oxoacid presents a more direct route to specific enantiomers, governed by the choice of microorganism. These protocols demonstrate the synergy between chemical synthesis and biocatalysis, enabling precise control over molecular chirality for applications in flavor science, chemical biology, and pharmaceutical development.
References
-
Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11, 1101115. Available at: [Link]
-
Boratyński, F., et al. (2013). Lactones 42. Stereoselective enzymatic/microbial synthesis of optically active isomers of whisky lactone. Tetrahedron, 69(45), 9567-9573. Available at: [Link]
-
ResearchGate. (n.d.). Overview of three steps in the chemo-enzymatic synthesis of individual whisky lactone enantiomers. [Diagram]. Available at: [Link]
-
Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. bioRxiv. Available at: [Link]
-
Brenna, E., et al. (2021). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society. Available at: [Link]
-
Sikora, M., et al. (2021). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 26(16), 4983. Available at: [Link]
-
Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Composition of isomers of whisky lactone after microbial kinetic resolution. [Figure]. Available at: [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]
-
Paddon-Jones, G. C., et al. (1986). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 51(15), 2912-2918. Available at: [Link]
-
PharmaGuru. (2024). How To Calculate Enantiomeric Excess: Learn Quickly. Available at: [Link]
-
Brenna, E., et al. (2021). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society. Available at: [Link]
-
Szczęsna, D., et al. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 27(17), 5693. Available at: [Link]
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Lactones 42. Stereoselective enzymatic/microbial synthesis of optically active isomers of whisky lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pharmaguru.co [pharmaguru.co]
Application Note & Protocol: Quantitative Analysis of Lactones in Wine Using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Lactones are a critical class of volatile compounds that contribute significantly to the aromatic profile of wine, imparting desirable fruity, coconut, and creamy notes. Their accurate quantification is essential for quality control, process optimization, and understanding the impact of viticultural and oenological practices. This document provides a comprehensive guide to the principles, application, and detailed protocols for the quantitative analysis of key lactones in wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind methodological choices, from SPME fiber selection to the optimization of extraction parameters, ensuring a robust and self-validating analytical system.
Introduction: The Role of Lactones in Wine Aroma
The sensory profile of wine is a complex mosaic of hundreds of volatile and non-volatile compounds. Among these, lactones, particularly γ- and δ-lactones, play a pivotal role. Compounds like γ-decalactone (peach-like), γ-nonalactone (coconut-like), and the cis- and trans-isomers of whiskey lactone (oak, coconut) are major contributors to the aroma of wines, especially those aged in oak barrels.[1] The concentration of these compounds, often present at trace levels (μg/L to mg/L), can be influenced by grape variety, fermentation conditions, and aging processes.
Traditional methods for their analysis often involve laborious liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are time-consuming and require significant volumes of organic solvents.[2][3] HS-SPME has emerged as a powerful alternative, offering a solvent-free, sensitive, and easily automated sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[4][5][6] This method relies on the partitioning of analytes from the sample matrix (wine) into the headspace and their subsequent adsorption onto a polymer-coated fused silica fiber.[7][8]
Principle of HS-SPME for Wine Volatiles
HS-SPME is an equilibrium-based extraction technique. The wine sample is placed in a sealed vial and typically heated and agitated to facilitate the release of volatile compounds into the headspace.[2] An SPME fiber is then exposed to this headspace. The analytes partition between the sample matrix, the headspace, and the fiber's stationary phase until equilibrium is reached. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample. After extraction, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.[4]
The efficiency of this process is governed by several critical parameters, which must be carefully optimized to ensure accurate and reproducible quantification.[7][9]
}
Figure 1: General workflow for HS-SPME-GC-MS analysis of wine lactones.
Method Development and Optimization: A Causality-Driven Approach
Developing a robust HS-SPME method requires a systematic optimization of several interconnected parameters.[9] The choices made at each step are critical for achieving the desired sensitivity, accuracy, and precision.
SPME Fiber Selection: The Core of Selectivity
The choice of SPME fiber coating is paramount as it dictates the selectivity and efficiency of the extraction. The coating should have a high affinity for the target analytes (lactones) and low affinity for matrix interferences (e.g., water, ethanol).
-
Rationale: Lactones are semi-polar compounds. Therefore, a fiber with a mixed-phase coating, which combines different sorption mechanisms (adsorption and absorption), is often most effective.[6]
-
Commonly Tested Fibers for Wine Volatiles:
-
DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane): A triphasic fiber offering broad-range selectivity for volatile and semi-volatile compounds. It is often a first choice for screening complex aroma profiles.[6][10]
-
PA (Polyacrylate): A polar fiber suitable for polar analytes. Studies have shown it to be particularly effective for extracting lactones from a wine matrix.[1]
-
PDMS/DVB (Polydimethylsiloxane/Divinylbenzene): A bipolar fiber effective for a wide range of molecular weights.
-
-
Field-Proven Insight: While DVB/CAR/PDMS is an excellent general-purpose fiber, a dedicated study on lactone determination in wine found that an 85 µm Polyacrylate (PA) fiber provided the best combination of extraction efficiency and reproducibility for a wide range of lactones, from γ-butyrolactone to γ-undecalactone.[1] Therefore, the PA fiber is recommended for targeted lactone quantification.
Extraction Temperature: Balancing Volatility and Adsorption
Temperature influences the equilibrium in two opposing ways:
-
Increased Volatility: Higher temperatures increase the vapor pressure of the analytes, shifting the liquid-gas equilibrium to enrich the headspace, which favors extraction.[1]
-
Exothermic Adsorption: Adsorption onto the SPME fiber is an exothermic process. Increasing the temperature can lead to desorption of molecules from the fiber, reducing sensitivity.[1]
-
Causality: An optimal temperature must be found that maximizes analyte concentration in the headspace without significantly hindering their adsorption onto the fiber. Studies have shown that for many wine volatiles, including lactones, moderate temperatures (e.g., 30-45°C) provide the best results.[6][10] For instance, one study selected 25°C as the optimal temperature for lactones using a PA fiber, noting that higher temperatures did not yield a significant increase in extraction and could shorten the fiber's lifespan.[1]
Extraction Time: The Path to Equilibrium
The extraction time is the duration the fiber is exposed to the headspace. The goal is to reach, or consistently get close to, equilibrium, where the rate of analyte adsorption equals the rate of desorption.
-
Rationale: At the beginning of the extraction, the adsorption rate is high. As the fiber becomes saturated, the rate slows until equilibrium is achieved. For quantitative analysis, it is crucial that the chosen extraction time is on the plateau of the extraction profile to ensure reproducibility. Non-equilibrium extraction can be used, but it requires stringent control over timing.[9]
-
Optimization: A time-course experiment (e.g., testing 15, 30, 45, 60 minutes) should be performed. For many wine volatiles, extraction times of 30-45 minutes are sufficient to approach equilibrium.[1][10]
Ionic Strength Adjustment: The "Salting-Out" Effect
Adding a neutral salt, such as sodium chloride (NaCl), to the wine sample increases the ionic strength of the aqueous matrix.
-
Mechanism: This reduces the solubility of organic analytes (the "salting-out" effect), promoting their transfer from the liquid phase to the headspace and thereby increasing the sensitivity of the method.[11][12]
-
Implementation: Typically, NaCl is added to the sample vial to near-saturation (e.g., 0.4 g/mL or 2g in a 5 mL sample). This is a standard practice in the HS-SPME analysis of wine volatiles.[10][13]
}
Figure 2: Interplay of key parameters in HS-SPME method optimization.
Detailed Experimental Protocol
This protocol is a validated starting point for the quantification of lactones in wine. It is recommended to perform an in-house validation for your specific matrix and instrumentation.
Materials and Reagents
-
SPME Fiber Assembly: 85 µm Polyacrylate (PA) fiber (Recommended).
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Standards: High-purity analytical standards of target lactones (e.g., γ-butyrolactone, γ-hexalactone, γ-nonalactone, γ-decalactone, cis/trans-whiskey lactone).
-
Internal Standard (IS): A compound not naturally present in wine, with similar chemical properties to the analytes (e.g., 4-methyl-γ-butyrolactone or γ-heptalactone).[14]
-
Reagents: Sodium Chloride (NaCl, analytical grade), Ethanol (absolute), Tartaric acid, Ultrapure water.
-
Synthetic Wine Matrix (for calibration): 12% (v/v) ethanol and 5 g/L tartaric acid in ultrapure water, pH adjusted to 3.5.
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of each lactone and the internal standard in ethanol (e.g., 1000 mg/L).
-
Working Standard Mixture: Prepare a mixed working solution from the stock solutions in ethanol at a lower concentration (e.g., 10 mg/L).
-
Calibration Curve: Prepare a series of calibration standards by spiking the synthetic wine matrix with the working standard mixture to achieve a range of concentrations that bracket the expected levels in wine samples (e.g., 1 to 500 µg/L).
Sample Preparation
-
Pipette 5.0 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.
-
Add a consistent amount of internal standard to each vial (sample and standard) to achieve a final concentration of, for example, 50 µg/L.
-
Add 2.0 g of NaCl to each vial.
-
Immediately seal the vial with the screw cap.
HS-SPME Procedure
-
Fiber Conditioning: Before first use, condition the PA fiber according to the manufacturer's instructions (e.g., in the GC injector at 280°C for 60 min). Recondition for 5-10 min between analyses.
-
Incubation/Equilibration: Place the sealed vial in the autosampler tray or heating block. Incubate the sample at 45°C for 5 minutes with agitation (e.g., 250 rpm).[10]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 45°C with continued agitation.
-
Desorption: Immediately after extraction, retract the fiber and transfer it to the GC injection port. Desorb the analytes for 5 minutes at 250°C in splitless mode.[1]
GC-MS Conditions
-
Gas Chromatograph: Agilent GC or equivalent.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Column: DB-WAXetr capillary column (60 m x 0.25 mm I.D., 0.5 µm film thickness) or equivalent polar column.[1]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 5 min.
-
Ramp: 8°C/min to 240°C.
-
Hold: 240°C for 7.5 min.[1]
-
-
MS Parameters:
-
Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification (e.g., m/z 35-350). For quantification, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.
-
Data Analysis and Method Validation
Quantification
Quantification is based on the internal standard method. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. Apply a linear regression to the data. Determine the concentration of lactones in the wine samples using the regression equation.
Method Validation Parameters
A self-validating system requires rigorous assessment of its performance. The following parameters should be evaluated according to established guidelines.
| Parameter | Description | Typical Acceptance Criteria | Example Values (from literature for wine lactones) |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 | > 0.99 for most lactones[15] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | S/N ≥ 3 | A few µg/L for most lactones[1] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | S/N ≥ 10 | 0.89 - 4.29 µg/L for various alcohols and esters |
| Precision (RSD%) | The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | RSD < 15% | 0.6 - 5.2%[1] |
| Accuracy (Recovery %) | The closeness of the test results obtained by the method to the true value. Assessed by spiking a real wine matrix with known concentrations. | 80 - 120% | 85 - 115% is generally considered good. |
Table 1: Key validation parameters for the HS-SPME-GC-MS method.
Conclusion
The HS-SPME-GC-MS method detailed here provides a robust, sensitive, and solvent-free approach for the routine quantification of aroma-active lactones in wine. By understanding the causal relationships behind the optimization of key parameters—fiber selection, temperature, time, and ionic strength—researchers and quality control professionals can implement a self-validating system. This protocol offers a field-proven starting point, enabling laboratories to accurately profile these critical compounds and gain deeper insights into wine quality and chemistry.
References
-
Zečević, Z., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 863019. Available at: [Link]
-
Reyes-Garcés, N., et al. (2018). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Foods, 7(12), 207. Available at: [Link]
-
Wardencki, W., et al. (2004). A review of theoretical and practical aspects of solid-phase microextraction in food analysis. International Journal of Food Science & Technology, 39(7), 703-717. Available at: [Link]
-
Aulinger, F., et al. (2021). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Molecules, 26(9), 2455. Available at: [Link]
-
Wardencki, W., et al. (2004). A review of theoretical and practical aspects of solid-phase microextraction in food analysis. ResearchGate. Available at: [Link]
-
Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62. Available at: [Link]
-
Rossi, D., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Molecules, 28(3), 1421. Available at: [Link]
-
Piergiovanni, M., et al. (2024). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines. Journal of Agricultural and Food Chemistry, 72(4), 1995-2007. Available at: [Link]
-
Arcanjo, N. M. O., et al. (2015). Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes (Vitis labrusca). Food Science and Technology, 35(4), 652-658. Available at: [Link]
-
Rossi, D., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). National Institutes of Health. Available at: [Link]
-
Welke, J. E., et al. (2012). Development and Validation of Automatic HS-SPME With a Gas Chromatography-Ion trap/mass Spectrometry Method for Analysis of Volatiles in Wines. Food Analytical Methods, 6, 855-865. Available at: [Link]
-
Zečević, Z., et al. (2014). Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. PubMed. Available at: [Link]
-
Arcanjo, N. M. O., et al. (2015). Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes (Vitis labrusca). Scite. Available at: [Link]
-
Rossi, D., et al. (2023). Optimization of HS-SPME profiling of wine volatiles extracted with the... ResearchGate. Available at: [Link]
-
Zečević, Z., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Validation of the method for the determination of some wine volatile compounds. Semantic Scholar. Available at: [Link]
-
Estephan, N., et al. (2014). Headspace solid-phase microextraction for wine volatile analysis. ResearchGate. Available at: [Link]
-
Zečević, Z., et al. (2014). (PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2022). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography–Orbitrap Mass Spectrometry (GC-Orbitrap-MS). Journal of Agricultural and Food Chemistry, 70(18), 5642-5654. Available at: [Link]
-
Zieff, D., et al. (2023). Validation of the four-phase HS-SPME GC-MS method. ResearchGate. Available at: [Link]
-
Cammilleri, G., et al. (2021). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Processes, 9(4), 662. Available at: [Link]
-
Wang, Y., et al. (2024). Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation. Frontiers in Nutrition, 11, 1388657. Available at: [Link]
-
Heymann, H., et al. (2013). Volatile Profiling of U.S. Cabernet Sauvignon Wines Using HS-SPME and the Agilent 5975 Series GC/MSD System. Agilent Technologies. Available at: [Link]
-
Rossi, D., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). National Institutes of Health. Available at: [Link]
-
Pavičić, T., et al. (2023). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One, 57(4). Available at: [Link]
Sources
- 1. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of solid-phase microextraction in food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unipa.it [iris.unipa.it]
- 10. Development and validation of automatic HS-SPME with a gas chromatography-ion trap/mass spectrometry method for analysis of volatiles in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application of Whiskey Lactone as a Flavoring Agent in the Food Industry: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and food development professionals on the application of whiskey lactone as a flavoring agent. This guide delves into the chemical properties, sensory characteristics, and practical applications of this compound, supported by detailed protocols and field-proven insights to ensure scientific integrity and successful implementation.
Introduction to this compound: A Potent Aroma Chemical
This compound, also known as oak lactone or (±)-5-butyl-4-methyldihydro-2(3H)-furanone, is a naturally occurring aroma compound that plays a pivotal role in the characteristic flavor profile of many aged alcoholic beverages, most notably whiskey.[1][2] Its potent and desirable aroma, reminiscent of coconut, vanilla, and toasted wood, has led to its widespread use as a sensory additive in a variety of food and beverage products.[3][4]
First identified in 1970 by Suomalainen and Nykänen in spirits aged in oak barrels, this compound is extracted from the oak wood during the aging process.[1][5] It exists as two diastereoisomers, cis and trans, each with a distinct sensory profile. The cis-isomer is generally considered the more impactful of the two, possessing a lower sensory threshold and a more pronounced coconut and woody aroma.[4][6] The trans-isomer, on the other hand, is often described as having spicy and celery-like notes.[3]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its effective application in food systems.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₆O₂ | [] |
| Molecular Weight | 156.22 g/mol | [] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Odor Profile | Woody, coconut, creamy, sweet, coumarin-like, toasted, nutty | [4][9] |
| Boiling Point | 93-94 °C at 5 mmHg | [8] |
| Density | 0.952 g/mL at 25 °C | [8] |
| FEMA Number | 3803 | [10] |
| CAS Number | 39212-23-2 | [10] |
Sensory Profile and Thresholds
The sensory impact of this compound is highly dependent on its concentration and the food matrix in which it is used. The distinct aromas of its isomers are a key consideration for flavorists.
| Isomer | Sensory Profile | Sensory Threshold in Water (µg/L) | Sensory Threshold in 12% Ethanol (µg/L) | Reference |
| cis-Whiskey Lactone | Coconut, woody, sweet, creamy | 0.8 | 20 | [1][9] |
| trans-Whiskey Lactone | Spicy, celery-like, woody | 12 | 130 | [1][9] |
Applications in the Food Industry
This compound is a versatile flavoring agent with applications across a wide range of food and beverage categories. Its ability to impart complex, mature, and rich flavor notes makes it a valuable tool for product developers.
Recommended Usage Levels
The following table provides recommended starting concentrations for this compound in various food applications. It is crucial to note that optimal usage levels will vary depending on the specific product formulation, desired flavor profile, and the presence of other flavor compounds. Sensory evaluation is essential to determine the ideal concentration for each application.
| Food Category | Recommended Concentration (ppm) |
| Non-alcoholic Beverages | 0.5 - 3.0 |
| Alcoholic Beverages | 1.0 - 5.0 |
| Baked Goods | 2.0 - 10.0 |
| Hard Candy | 1.0 - 5.0 |
| Chewing Gum | 2.0 - 10.0 |
| Dairy Products (e.g., ice cream, yogurt) | 1.0 - 5.0 (starting point) |
| Confectionery (e.g., chocolate, caramel) | 1.0 - 7.0 (starting point) |
Application Insights and Synergies
-
Bakery: In baked goods, this compound can enhance the perception of vanilla, caramel, and brown sugar notes, adding a sophisticated, aged character to products like cookies, cakes, and pastries.[1] It can also complement the flavors of nuts and spices.
-
Confectionery: In chocolate and caramel applications, it can provide a rich, creamy, and slightly boozy note, reminiscent of barrel-aged confections. It pairs well with dark chocolate, where it can accentuate the cocoa notes and add a layer of complexity.[11]
-
Beverages: Beyond its natural presence in aged spirits, this compound can be used to add a perception of barrel aging to unaged spirits, liqueurs, and even non-alcoholic beverages like ready-to-drink teas and coffees.[2]
-
Dairy: In dairy products, it can enhance creaminess and add a subtle warmth, complementing the natural milky flavors.[12]
Flavor Interactions: Synergy and Masking
This compound is known to interact with other flavor compounds, which can result in both synergistic and masking effects. For instance, in red wine, it has been shown to decrease the perception of red berry fruit notes while increasing blackberry and spicy notes.[5][6] Conversely, it can act synergistically with vanilla and caramel flavors, enhancing their richness and complexity.
Stability and Handling
Proper handling and consideration of this compound's stability are crucial for its successful application in food processing.
-
pH Stability: this compound is generally stable in acidic conditions (pH > 3). However, in alkaline environments, it is susceptible to hydrolysis, which will result in a loss of its characteristic aroma.[1]
-
Thermal Stability: It is relatively stable to heat, making it suitable for use in baked goods and other thermally processed products.
-
Light Sensitivity: Exposure to light can induce the isomerization between the cis and trans forms, potentially altering the sensory profile.[1] It is therefore recommended to store this compound in amber or opaque containers, protected from direct light.
Analytical Protocol: Quantification of this compound in Baked Goods by GC-MS
This protocol provides a general methodology for the extraction and quantification of this compound in a complex food matrix such as baked goods. Method optimization and validation are essential for each specific application.
Principle
This compound is extracted from the food matrix using a suitable solvent, followed by clean-up and concentration steps. The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Materials and Reagents
-
This compound standard (cis and trans isomers)
-
Internal standard (e.g., 2-octanol or a deuterated analog of this compound)
-
Solvents: Dichloromethane, Hexane, Diethyl ether (all HPLC grade)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica gel)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
GC-MS Parameters (Example)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
Regulatory Status
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA).[13] Its FEMA number is 3803.[10] It is important to consult the specific regulations of the country or region where the food product will be marketed to ensure compliance.
Conclusion
This compound is a powerful and versatile flavoring agent that can significantly enhance the sensory profile of a wide variety of food and beverage products. By understanding its chemical properties, sensory characteristics, and application nuances, food scientists and product developers can effectively leverage this compound to create innovative and appealing consumer products. The provided protocols and guidelines serve as a starting point for the successful implementation of this compound in food formulations.
References
-
Justia Patents. (2019, November 21). FRAGRANCE AND FLAVOR MATERIALS. [Link]
- Google Patents. (n.d.). CN110437181B - Synthesis process of this compound.
- Google Patents. (n.d.). EP0533936A1 - Process for producing cis-whiskey-lactone.
- Google Patents. (n.d.). EP0533936A4 - Process for producing cis-whiskey-lactone.
-
The Good Scents Company. (n.d.). This compound, 39212-23-2. [Link]
-
ResearchGate. (2025, August 6). Simple Determination of Lactones in High-fat Food Products by GC/MS. [Link]
-
PubMed. (2022, May 11). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13 Labeled gamma- and Deuterium Labeled delta Lactones in Combination with GC×GC-TOF-MS. [Link]
-
PubMed. (2020, September 30). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. [Link]
-
ResearchGate. (n.d.). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution | Request PDF. [Link]
-
LabRulez GCMS. (n.d.). Analysis of lactones for their optical purity. [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. [Link]
-
ResearchGate. (n.d.). Biochemical formation pathway of oak lactones. [Link]
-
PerfumersWorld. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
PourMore. (n.d.). The Science Behind Flavorful Whiskey and Food Combinations. [Link]
-
Jacques Scott Online. (n.d.). Whisky and Food Combinations. [Link]
-
ACS Publications. (n.d.). Oak Lactone Isomer Ratio Distinguishes between Wine Fermented in American and French Oak Barrels. [Link]
-
Enartis. (n.d.). UNDERSTANDING OAK AGEING. [Link]
-
PubMed. (n.d.). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. [Link]
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. berjeinc.com [berjeinc.com]
- 3. CN110437181B - Synthesis process of this compound - Google Patents [patents.google.com]
- 4. This compound, 39212-23-2 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 39212-23-2 [chemicalbook.com]
- 9. fraterworks.com [fraterworks.com]
- 10. This compound = 98 , FG 39212-23-2 [sigmaaldrich.com]
- 11. jacquesscott.com [jacquesscott.com]
- 12. vigon.com [vigon.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
The Dual Nature of Oak: A Guide to Utilizing Whiskey Lactone Isomers in Fragrance and Perfume Compositions
Introduction: The Essence of Aged Sophistication
Within the perfumer's palette, few ingredients evoke the sense of warmth, maturity, and complexity as effectively as whiskey lactone. Also known as oak lactone or β-methyl-γ-octalactone, this molecule is the principal aromatic contributor of aged oakwood, lending its characteristic soul to spirits like whiskey, cognac, and barrel-aged wines.[1][2] For the fragrance chemist and perfumer, this compound offers a unique bridge between the woody and gourmand families, but its true potential is unlocked through the understanding and judicious application of its two principal diastereoisomers: (3S,4S)-cis-whiskey lactone and (3S,4R)-trans-whiskey lactone.[3][4]
These isomers, while structurally similar, possess markedly different organoleptic profiles, providing the creative perfumer with a versatile tool to impart a range of effects from creamy, coconut-like warmth to a sharper, spicy, and somewhat grassy nuance.[5][6] This guide provides a comprehensive overview of the application of this compound isomers in fragrance and perfume compositions, detailing their sensory properties, analytical characterization, and practical formulation protocols for researchers, scientists, and fragrance development professionals.
Section 1: The Olfactive Dichotomy of this compound Isomers
The profound impact of stereochemistry on odor perception is vividly illustrated by the two primary isomers of this compound. Their distinct aromatic profiles are the cornerstone of their application in perfumery.
(3S,4S)-cis-Whiskey Lactone: The Heart of Creamy Woodiness
The cis-isomer is often the more sought-after of the two for its potent and pleasant aroma.[7] It is characterized by a rich, sweet, and creamy scent profile with prominent notes of coconut, coumarin, and a warm, toasted woodiness.[8][9][10] Its aroma is often described as smooth and enveloping, providing a sense of comfort and luxury. The cis-isomer is instrumental in building the "barrel-aged" quality essential for recreating the essence of fine spirits in perfumery.[5] It excels in gourmand compositions, where it can enhance vanilla, coffee, and chocolate notes, and in woody-oriental fragrances, where it complements sandalwood, cedarwood, and amber molecules.[5] Due to its lower sensory threshold compared to the trans-isomer, the cis-form is a more powerful odorant, making it a cost-effective and impactful material.[2][11][12]
(3S,4R)-trans-Whiskey Lactone: A Spicy, Herbaceous Counterpoint
In contrast, the trans-isomer presents a sharper, less sweet aromatic profile. It is often described as having grassy, celery-like, or spicy notes, with a less pronounced coconut character.[5][6] While less conventionally "pretty" than its cis-counterpart, the trans-isomer is an invaluable tool for adding complexity and a unique twist to fragrance compositions. It can be used to cut through the sweetness of fruity or floral accords, introduce an intriguing herbaceous element, or provide a dry, woody background. In smaller quantities, it can lift and brighten a fragrance, preventing it from becoming overly dense or cloying. A mixture of both isomers has also been noted to have insect-repellent properties against mosquitoes and flies.[4]
Section 2: Physicochemical and Olfactory Properties
A clear understanding of the key properties of each isomer is crucial for their effective application.
| Property | (3S,4S)-cis-Whiskey Lactone | (3S,4R)-trans-Whiskey Lactone |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol | 156.22 g/mol |
| CAS Number | 80041-00-5 | Not readily available for the pure isomer |
| Odor Profile | Sweet, creamy, coconut, woody, coumarin-like, toasted, nutty[5][9][10] | Grassy, celery-like, spicy, less sweet[5][6] |
| Odor Threshold | 1 µg/L in air[4]; 20 µg/L in 12% v/v alcohol solution[11] | 130 µg/L in 12% v/v alcohol solution[11] |
| Typical Usage in Perfume | 0.05% to 5% of the total concentrate[13] | Used more sparingly, often in traces to modify the cis-isomer |
| Stability | Good in alcohol and most fragrance bases; can hydrolyze in strongly alkaline conditions (pH > 3)[1][14] | Similar to the cis-isomer |
Section 3: Analytical Characterization of this compound Isomers
The precise quantification and qualification of this compound isomers in raw materials and finished fragrances are paramount for quality control and creative consistency. Gas Chromatography (GC) coupled with various detectors is the industry standard for this analysis.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Quantification
This protocol outlines a standard method for the separation and quantification of cis- and trans-whiskey lactone isomers.
Objective: To determine the relative abundance of cis- and trans-whiskey lactone isomers in a sample.
Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Helium carrier gas (99.999% purity)
-
Sample of this compound (as a raw material or extracted from a fragrance base)
-
Solvent for dilution (e.g., ethanol or hexane)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent and mix thoroughly. This creates a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution 1:100 in the same solvent to achieve a final concentration of 10 µg/mL.
-
-
GC-MS Instrument Setup:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
MS Transfer Line Temperature: 260°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC). The cis- and trans-isomers should be baseline resolved.
-
Identify the peaks corresponding to each isomer based on their retention times and mass spectra (key ions: m/z 85, 111, 156).
-
Integrate the peak areas for both isomers.
-
Calculate the relative percentage of each isomer by dividing the individual peak area by the total peak area of both isomers and multiplying by 100.
-
Protocol: Gas Chromatography-Olfactometry (GC-O) for Sensory Characterization
GC-O is a powerful technique that combines the separation capabilities of GC with human sensory perception, allowing for the characterization of the odor of individual compounds as they elute from the GC column.
Objective: To assess the distinct odor profiles of the separated cis- and trans-whiskey lactone isomers.
Materials:
-
Gas Chromatograph with an olfactometry port.
-
The same GC column and conditions as in the GC-MS protocol.
-
Humidified air supply for the olfactometry port.
-
Trained sensory panelists.
-
Voice recording software or a notepad for recording odor descriptors.
Procedure:
-
Instrument and Panelist Setup:
-
Set up the GC with the same parameters as the GC-MS method. The column effluent is split between the MS detector (if used simultaneously) and the olfactometry port.
-
Ensure a steady stream of humidified air is flowing through the olfactometry port to prevent nasal dehydration.
-
The sensory panelist sits at the olfactometry port, comfortably positioned to sniff the effluent.
-
-
Analysis:
-
Inject 1 µL of the prepared this compound sample.
-
The panelist continuously sniffs the effluent from the olfactometry port throughout the GC run.
-
The panelist describes the perceived odor and its intensity for each eluting compound. These descriptions are recorded in real-time and linked to the retention time.
-
-
Data Interpretation:
-
Correlate the odor descriptors with the corresponding peaks on the chromatogram.
-
This will confirm the distinct aromas of the cis- (creamy, coconut) and trans- (grassy, celery) isomers at their respective retention times.
-
Section 4: Application in Fragrance Compositions
The true artistry of using this compound isomers lies in their thoughtful incorporation into fragrance accords and finished perfumes.
Creating a "Barrel-Aged" Accord
A foundational "barrel-aged" accord can be built to serve as a base for various fragrance creations.
Formulation Example:
| Ingredient | Parts | Olfactive Contribution |
| cis-Whiskey Lactone | 50 | Creamy, coconut, sweet woodiness |
| Vanillin | 20 | Sweet, creamy, balsamic |
| Eugenol | 5 | Spicy, clove-like |
| Guaiacol | 2 | Smoky, phenolic |
| trans-Whiskey Lactone | 3 | Grassy, celery-like complexity |
| Cedarwood Atlas | 10 | Dry, woody |
| Iso E Super | 10 | Velvety, woody, ambergris-like |
| Total | 100 |
This accord can be used as a starting point and modified to lean more gourmand (by increasing vanillin and adding ethyl maltol), more spicy (by increasing eugenol and adding cinnamon bark oil), or more woody (by increasing cedarwood and adding sandalwood).
Workflow for Fragrance Evaluation
The following workflow outlines the process of incorporating and evaluating this compound isomers in a fragrance.
Caption: Workflow for the incorporation and evaluation of this compound isomers in fragrance development.
Section 5: Synthesis and Sourcing
This compound for the fragrance industry is primarily produced through synthetic routes, though biocatalytic methods are gaining traction for their potential to produce enantiomerically pure isomers.[1][15][16]
-
Chemical Synthesis: A common industrial method involves the Knoevenagel condensation of n-valeraldehyde and crotonic acid, followed by hydrogenation and cyclization.[1][17] This process typically yields a mixture of cis- and trans-isomers, which can be separated by fractional distillation or chromatography.
-
Biocatalytic Synthesis: Researchers are exploring the use of microorganisms, such as certain strains of Rhodococcus, to perform stereoselective oxidation of precursor diols, leading to the formation of specific this compound enantiomers.[15][16][18] This "green chemistry" approach offers the potential for more sustainable and highly selective production.
When sourcing this compound, it is crucial to obtain a certificate of analysis that specifies the ratio of cis- to trans-isomers, as this will significantly impact the final aroma of the fragrance.
Conclusion
The isomers of this compound represent a fascinating case study in the structure-odor relationship and offer the modern perfumer a versatile and impactful tool. The creamy, coconut-like warmth of the cis-isomer and the spicy, herbaceous character of the trans-isomer, when used with intention and precision, can elevate a fragrance from the ordinary to the sublime. A thorough understanding of their individual properties, coupled with rigorous analytical and sensory evaluation, is the key to unlocking their full creative potential, enabling the development of sophisticated and memorable fragrances with a touch of aged elegance.
References
-
The Good Scents Company. (n.d.). This compound, 39212-23-2. Retrieved from [Link]
-
Eurekamoments in Organic Chemistry. (2013, November 13). Whisky lactone. Retrieved from [Link]
-
Hernik, D., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11, 1105952. [Link]
-
Wikipedia. (n.d.). cis-3-Methyl-4-octanolide. Retrieved from [Link]
-
ResearchGate. (n.d.). Composition of isomers of whisky lactone after microbial kinetic.... Retrieved from [Link]
-
PerfumersWorld. (n.d.). This compound. Retrieved from [Link]
-
Madrelle, V., Lytra, G., & Barbe, J. C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(40), 11274–11282. [Link]
-
ResearchGate. (n.d.). Spatial distribution of cis whisky-lactone content in each species. (a).... Retrieved from [Link]
-
Frontiers. (2023, January 18). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Retrieved from [Link]
-
Waterhouse Lab - UC Davis. (n.d.). Oak Lactones. Retrieved from [Link]
-
IRIS . (2023, January 1). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Sources of Volatile Aromatic Congeners in Whiskey. Retrieved from [Link]
- Google Patents. (n.d.). EP0533936A1 - Process for producing cis-whiskey-lactone.
-
Perfumer & Flavorist+. (2022, April 1). Organoleptic Characteristics of this compound, Genet Absolute and More. Retrieved from [Link]
-
PMC - NIH. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2020, September 11). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiodifferentiation of whisky- and cognac lactones using gas chromatography with different cyclodextrin chiral stationary phases | Request PDF. Retrieved from [Link]
-
YouTube. (2021, November 15). This compound (Oak Aged Whiskey, Brandy, Wine) - Aroma Chemical Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection or γ-Lactones in Malt Whisky. Retrieved from [Link]
- Google Patents. (n.d.). CN1915984A - Method for preparing whisky lactone.
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 3. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 4. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 5. fraterworks.com [fraterworks.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0533936A1 - Process for producing cis-whiskey-lactone - Google Patents [patents.google.com]
- 8. fraterworks.com [fraterworks.com]
- 9. youtube.com [youtube.com]
- 10. ウィスキーラクトン ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 11. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. perfumersworld.com [perfumersworld.com]
- 14. This compound, 39212-23-2 [thegoodscentscompany.com]
- 15. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 17. CN1915984A - Method for preparing whisky lactone - Google Patents [patents.google.com]
- 18. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [re.public.polimi.it]
Development of Insect Repellents Based on Whiskey Lactone Compounds
An Application Note and Protocol Guide for Researchers and Drug Development Professionals
Abstract
The increasing demand for safe, effective, and environmentally benign insect repellents has driven research toward naturally derived compounds. Whiskey lactone, also known as oak lactone or β-methyl-γ-octalactone, is a naturally occurring aroma compound that has demonstrated significant repellent activity against various insects, including mosquitoes and flies.[1][2] This document provides a comprehensive technical guide for researchers, chemists, and formulation scientists on the development of insect repellents using this compound. It covers advanced methods for stereoselective synthesis, detailed protocols for creating stable and cosmetically acceptable topical formulations, and standardized procedures for evaluating repellent efficacy. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind key experimental steps to ensure reproducibility and accelerate product development timelines.
Introduction: The Potential of this compound as a Novel Repellent
Insect-borne diseases remain a significant global health threat, and nuisance biting insects can severely impact quality of life. While synthetic repellents like DEET are highly effective, concerns over their sensory properties and potential for skin irritation have fueled the search for alternatives. Natural products represent a vast and promising source for new active ingredients.
This compound (5-butyl-4-methyloxolan-2-one) is a γ-lactone first identified in oak wood and is a key contributor to the aroma of aged spirits like whiskey and cognac.[1][2] It exists as four stereoisomers based on two diastereomeric forms: cis and trans.[1] These isomers possess distinct aroma profiles, and their specific biological activities, including insect repellency, are an active area of investigation. Studies have confirmed that this compound exhibits repellent properties, making it a compelling candidate for the development of next-generation insect repellents.[2][3]
This guide provides the core protocols needed to advance this compound from a candidate molecule to a fully formulated and tested repellent, focusing on both traditional chemical synthesis and modern, sustainable biocatalytic methods.
Synthesis and Purification of this compound Isomers
Consistent and reproducible efficacy testing requires a pure and well-characterized source of the active ingredient. The biological activity of chiral molecules like this compound can be highly dependent on their stereochemistry. Therefore, methods that allow for the isolation or specific synthesis of individual isomers are highly desirable.
Protocol 2.1: Chemical Synthesis via Knoevenagel Condensation
This method provides a reliable route to a diastereoisomeric mixture of cis- and trans-whiskey lactone. The reaction proceeds through an addition reaction to form a ketonic acid ester, followed by a hydrogenation and cyclization step.[4]
Rationale: This approach is valuable for producing bulk material for initial screening. It leverages a classic condensation reaction that can be performed efficiently without the need for complex initiators or co-catalysts, enhancing process stability.[1][4]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of crotonate (e.g., ethyl crotonate) in an alcohol solvent (e.g., ethanol). The molar ratio of n-valeraldehyde to crotonate should be approximately 1:1.[4]
-
Addition: Slowly add an alcohol solution of n-valeraldehyde dropwise to the crotonate solution while stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Hydrogenation: Transfer the resulting crude ketonic acid ester to a high-pressure hydrogenation vessel. Add a suitable catalyst (e.g., Palladium on carbon, Pd/C).
-
Reaction: Pressurize the vessel with hydrogen gas (H₂) and conduct the hydrogenation at room temperature until hydrogen uptake ceases. This step reduces the double bond and facilitates the final lactonization.
-
Purification: Filter the reaction mixture to remove the catalyst. The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Protocol 2.2: Advanced Chemo-Enzymatic Synthesis of Enantiomerically Pure Isomers
For investigating the specific activity of each stereoisomer, a chemo-enzymatic approach offers unparalleled stereoselectivity. This "green chemistry" method uses microbial enzymes for a key oxidation step.[2][5]
Rationale: This three-step process is designed to resolve a commercially available mixture of lactones into four distinct, enantiomerically pure stereoisomers. The use of whole-cell biocatalysts like Rhodococcus erythropolis provides high enantioselectivity that is difficult to achieve with traditional chemical methods.[3][5]
Step-by-Step Protocol:
-
Step 1: Diastereomer Separation: Separate a commercial diastereoisomeric mixture of cis/trans-whiskey lactones using column chromatography on silica gel to obtain pure cis- and trans-lactone fractions.[2]
-
Step 2: Chemical Reduction: Reduce the separated trans- and cis-whiskey lactone fractions independently using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an appropriate solvent (e.g., dry diethyl ether). This converts the lactones to their corresponding anti- and syn-3-methyl-octane-1,4-diols, respectively.[2][3]
-
Step 3: Microbial Oxidation: a. Culture Preparation: Cultivate a suitable bacterial strain, such as Rhodococcus erythropolis DSM44534, in an appropriate culture medium until it reaches the optimal growth phase.[2] b. Biotransformation: Harvest the bacterial cells and resuspend them in a buffer. Add the racemic diol substrate (from Step 2) to the cell suspension. c. Incubation: Incubate the mixture with shaking to ensure proper aeration. The alcohol dehydrogenase enzymes within the bacteria will selectively oxidize one enantiomer of the diol back into the corresponding enantiomerically pure this compound.[5] d. Extraction and Purification: After the reaction, extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic phase, and purify by chromatography to isolate the enantiomerically pure this compound.[2]
Visualization of Chemo-Enzymatic Synthesis Workflow
Caption: Chemo-enzymatic workflow for producing pure this compound stereoisomers.
Formulation of Topical Insect Repellents
The effectiveness of a repellent is highly dependent on its formulation, which controls the release rate of the active ingredient and ensures good skin compatibility.
Table 1: Key Components for Topical Repellent Formulations
| Component Category | Function | Examples |
| Active Ingredient | Provides the repellent effect. | This compound |
| Vehicle/Solvent | The base of the formulation that carries the active. | Water, Ethanol, Propylene Glycol[6] |
| Emollient | Improves skin feel and prevents dryness. | Isopropyl myristate, C12-15 Alkyl Benzoate[7] |
| Thickener | Increases viscosity for lotions and creams. | Xanthan Gum, Carbomer |
| Emulsifier | Stabilizes oil-in-water or water-in-oil mixtures. | Lecithin, Cetearyl Alcohol[8] |
| Preservative | Prevents microbial growth in water-based formulas. | Methylparaben, Propylparaben, Phenoxyethanol[8] |
Protocol 3.1: Preparation of a 10% this compound Repellent Lotion
This protocol creates a stable, non-greasy oil-in-water emulsion suitable for skin application. A 10% concentration is a robust starting point, supported by fragrance industry guidelines for use in repellent wipes.[9]
Rationale: An oil-in-water emulsion provides a cosmetically elegant feel and allows for the incorporation of both oil-soluble (this compound) and water-soluble ingredients. The homogenization step is critical for creating small, uniform droplets, which ensures long-term stability and prevents phase separation.[10]
Materials:
-
Oil Phase:
-
This compound: 10.0 g
-
Hydrogenated Vegetable Oil (or Cetyl Alcohol): 15.0 g
-
Lecithin (Emulsifier): 5.0 g
-
Propylparaben (Preservative): 0.05 g
-
-
Aqueous Phase:
-
Deionized Water: 69.85 g
-
Glycerin (Humectant): 3.0 g
-
Methylparaben (Preservative): 0.10 g
-
Step-by-Step Protocol:
-
Prepare Aqueous Phase: In a beaker, combine the deionized water, glycerin, and methylparaben. Heat to 75°C with stirring until all solids are dissolved.
-
Prepare Oil Phase: In a separate beaker, combine the this compound, hydrogenated vegetable oil, lecithin, and propylparaben. Heat to 75°C with stirring until the mixture is a homogenous liquid.[8]
-
Emulsification: Slowly add the hot Aqueous Phase to the hot Oil Phase while mixing with a high-shear homogenizer.
-
Homogenization: Continue to homogenize the mixture for 3-5 minutes to form a fine emulsion.
-
Cooling: Remove from heat and continue to stir gently with a standard overhead mixer as the lotion cools to room temperature. This prevents the emulsion from breaking and ensures a smooth final texture.
-
Quality Control: Measure the final pH of the cream (target pH 6.5-7.5) and assess its appearance and viscosity.[10] Store in an airtight container.
Visualization of Lotion Formulation Workflow
Caption: Workflow for the preparation of an oil-in-water repellent lotion.
Efficacy Testing and Mechanism of Action
Standardized efficacy testing is crucial to validate the repellent properties of a formulation and determine its protection time.
Protocol 4.1: Arm-in-Cage Repellency Assay
This is a widely used laboratory method to assess the effectiveness of a topical repellent against biting insects.
Rationale: The arm-in-cage test provides a direct measure of a repellent's ability to prevent insects from landing and biting a human host. Using a control arm and systematic time points allows for the calculation of Complete Protection Time (CPT), a key performance metric. The protocol is designed to minimize variables and ensure operator safety.
Materials:
-
Test cage (e.g., 30x30x30 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti), 5-12 days old.
-
This compound formulation and a control/placebo formulation (without this compound).
-
Latex or nitrile gloves.
-
Timer.
Step-by-Step Protocol:
-
Subject Preparation: Recruit human volunteers who have refrained from using fragrances or scented lotions for at least 24 hours.
-
Application: Mark a defined area (e.g., 300 cm²) on the forearm of each volunteer. Using a glove, apply a precise amount (e.g., 1.0 mL) of the this compound formulation evenly over the marked area on one arm (test arm). Apply the control formulation to the other arm. Allow the formulations to dry for 15-20 minutes.
-
Initial Exposure (Time 0): Insert the treated forearm into the mosquito cage for a 3-minute exposure period. Record the number of mosquitoes that land and the number that probe the skin.
-
Subsequent Exposures: Remove the arm and repeat the 3-minute exposure every 30 minutes.
-
Endpoint Determination: The test is concluded for a given arm when the first confirmed bite occurs (a bite followed by a second bite in the same or a subsequent exposure period). The time from application to this endpoint is the CPT.
-
Data Analysis: Compare the CPT of the this compound formulation to the control. A successful repellent will have a significantly longer CPT.
Table 2: Sample Data Collection Sheet for Repellency Assay
| Time Post-Application (min) | Test Arm Landings | Test Arm Probes/Bites | Control Arm Landings | Control Arm Probes/Bites |
| 0 | 0 | 0 | >10 | >5 |
| 30 | 0 | 0 | >10 | >5 |
| 60 | 1 | 0 | >10 | >5 |
| 90 | 2 | 0 | >10 | >5 |
| 120 | 3 | 1 (First Bite) | - | - |
| 150 | 5 | 2 (Confirmed) | - | - |
| CPT (min) | 120 | < 5 |
Hypothesized Mechanism of Action
While the precise molecular targets for this compound in insects are not yet fully elucidated, the mechanism is likely analogous to other vapor-active repellents.
Scientific Rationale: Biting insects use a combination of cues to find a host, including carbon dioxide, heat, and volatile organic compounds (VOCs) from skin.[11] Repellents disrupt this process. This compound likely works by:
-
Receptor Binding: The lactone molecules volatilize from the skin, forming a vapor barrier. These molecules then bind to odorant receptors (ORs) or ionotropic receptors (IRs) on the insect's antennae.[11]
-
Signal Disruption: This binding event can either block the receptors from detecting host cues (receptor antagonism) or activate them in a way that elicits an aversive behavioral response, causing the insect to fly away.[11] Some compounds may also function by masking human odors, making the host "invisible" to the insect.[12]
Visualization of Hypothesized Repellent Mechanism
Caption: Hypothesized mechanism of this compound disrupting insect host-seeking.
Safety and Regulatory Considerations
Any topical product intended for human use must undergo rigorous safety evaluation.
-
Toxicological Profile: this compound is Generally Recognized as Safe (GRAS) by FEMA for use as a flavoring agent, indicating a favorable toxicological profile for ingestion at low levels.[13] However, some sources indicate it may be a skin and eye irritant at high concentrations, which must be evaluated in the final formulation.[14] A Safety Data Sheet (SDS) should always be consulted for handling pure substances.[6][15]
-
Dermal Irritation: Formulations should be tested for dermal irritation and sensitization using established protocols (e.g., Human Repeat Insult Patch Test - HRIPT).
-
Regulatory Compliance: In the United States, insect repellents are regulated by the Environmental Protection Agency (EPA). In Europe, they fall under the Biocidal Products Regulation (BPR). Developers must follow the specific data submission and registration requirements of the target market. The International Fragrance Association (IFRA) provides standards for the safe use of fragrance ingredients, including concentration limits for different product types, which serve as a valuable reference.[9]
Conclusion and Future Directions
This compound presents a scientifically compelling case as a naturally-derived insect repellent. The protocols outlined in this guide provide a robust framework for its synthesis, formulation, and efficacy validation. Future research should focus on:
-
Isomer-Specific Efficacy: Systematically testing the repellent activity of the four individual stereoisomers to identify the most potent one.
-
Broad-Spectrum Activity: Evaluating efficacy against a wider range of arthropods, including different mosquito species, ticks, and flies.
-
Synergistic Formulations: Investigating combinations of this compound with other natural repellents (e.g., essential oils) to potentially enhance efficacy and broaden the spectrum of activity.[16]
-
Field Trials: Progressing from laboratory assays to real-world field studies to confirm effectiveness under various environmental conditions.
By following a structured and scientifically rigorous development path, this compound-based compounds hold the potential to become a valuable addition to the arsenal of safe and effective insect repellents.
References
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11, 1106526. Retrieved from [Link]
-
Frontiers Media S.A. (2023, January 19). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Retrieved from [Link]
- Google Patents. (n.d.). CN110437181B - Synthesis process of this compound.
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PubMed, 36628286. Retrieved from [Link]
-
Advanced Biotech. (2025, January 24). Safety Data Sheet - this compound 1% PG Natural. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 39212-23-2. Retrieved from [Link]
-
Explore. (2023, July 30). The Alcoholic Beverage That'll Keep Bugs Away While Camping. Retrieved from [Link]
-
PubChem. (n.d.). 5-Butyl-4-methyldihydro-2(3H)-furanone. Retrieved from [Link]
-
PerfumersWorld. (n.d.). This compound Documents. Retrieved from [Link]
-
Explore. (2024, July 6). Why You Should Reconsider This Hack For Banishing Bugs From Your Campsite. Retrieved from [Link]
- Google Patents. (n.d.). EP1978803B1 - Insect repellent composition.
-
Anticancer Research. (n.d.). How Insect Repellents Work. Retrieved from [Link]
-
Wikipedia. (n.d.). Insect repellent. Retrieved from [Link]
-
Biodiversity Heritage Library. (n.d.). INSECT REPELLENT FORMULATIONS OF N.N-DIETFfYL-M-TOLUAMIDE (DEET) IN A LIPOSPHERE SYSTEM. Retrieved from [Link]
-
The Ohio State University. (n.d.). Novel use of deodorizing compounds as mosquito repellents. Retrieved from [Link]
-
International Journal of Advanced Research in Innovation, Ideas and Education. (n.d.). Formulation of Natural Mosquito Repellent. Retrieved from [Link]
- Google Patents. (n.d.). US6355264B1 - Insect repellent composition.
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. CN110437181B - Synthesis process of this compound - Google Patents [patents.google.com]
- 5. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. US6355264B1 - Insect repellent composition - Google Patents [patents.google.com]
- 8. biodiversitylibrary.org [biodiversitylibrary.org]
- 9. perfumersworld.com [perfumersworld.com]
- 10. ijariit.com [ijariit.com]
- 11. totalstop.ca [totalstop.ca]
- 12. Novel use of deodorizing compounds as mosquito repellents | Available Technologies | Inventions [innovate.osu.edu]
- 13. 5-Butyl-4-methyldihydro-2(3H)-furanone | C9H16O2 | CID 62900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound, 39212-23-2 [thegoodscentscompany.com]
- 15. hpc-standards.com [hpc-standards.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Protocol for the Preparative Separation of cis- and trans-Whiskey Lactone Diastereomers by Silica Gel Column Chromatography
An Application Note for the Chromatographic Resolution of Whiskey Lactone Diastereomers
Abstract
This compound, or β-methyl-γ-octalactone, is a critical aroma compound found in oak-aged spirits and is comprised of four stereoisomers.[1] The cis and trans diastereomers possess distinct sensory properties, with the cis isomer often described as having a desirable coconut and woody aroma, while the trans isomer is characterized as more celery-like.[2] The ability to isolate these diastereomers is crucial for sensory science, the development of flavoring agents, and the stereoselective synthesis of enantiomerically pure compounds.[1][3] This document provides a detailed protocol for the efficient separation of a racemic mixture of cis- and trans-whiskey lactone using normal-phase column chromatography on silica gel, a robust and scalable method for preparative purification.
Principle of Chromatographic Separation
The separation of diastereomers by column chromatography is possible because, unlike enantiomers, they have different physical properties, including polarity.[4] This protocol employs normal-phase chromatography, where the stationary phase (silica gel) is highly polar and the mobile phase (eluent) is relatively non-polar.[5]
The stationary phase, silica gel, is a porous form of silicon dioxide (SiO₂) featuring surface silanol (Si-OH) groups.[6] These groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the molecules being separated. The separation of cis- and trans-whiskey lactone relies on the differential interaction of these isomers with the silica surface.[7]
The two diastereomers have the same atoms and connectivity but differ in the three-dimensional arrangement of the butyl group at the C5 position and the methyl group at the C4 position of the lactone ring. This distinct spatial arrangement results in a difference in the overall molecular dipole moment and steric accessibility of the polar lactone carbonyl group. The isomer that interacts more strongly with the polar silica gel will be adsorbed more tightly and thus travel more slowly down the column, while the less polar isomer will spend more time in the mobile phase and elute first.[8] The optimal mobile phase is selected to exploit this small difference in polarity, allowing for a clean resolution of the two diastereomers.
Materials and Equipment
2.1 Reagents and Consumables
-
Diastereomeric mixture of cis/trans-whiskey lactone (≥98%)
-
Silica Gel for flash chromatography (e.g., 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading, optional)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC stain (e.g., phosphomolybdic acid or ceric sulfate solution)[9]
-
Glass wool or cotton
-
Sand (acid-washed)
2.2 Equipment
-
Glass chromatography column with stopcock (appropriate size for scale, e.g., 40 mm ID for 1-2 g sample)
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks for manual collection
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) developing chamber and capillaries
-
UV lamp (254 nm)
-
Heat gun
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
NMR Spectrometer
Experimental Protocol
This protocol is designed for the separation of approximately 1.0 g of a this compound diastereomeric mixture. The weight of silica gel should be 30-50 times the sample weight for good resolution.[10]
3.1 Step 1: Mobile Phase Optimization via TLC
The causality behind this step is to determine a solvent system that provides adequate separation (ΔRf) between the two diastereomers before committing to the large-scale column. The target is to have the lower-eluting spot (the more polar isomer) with an Rf value of approximately 0.25-0.35.[10]
-
Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
Dissolve a small amount of the this compound mixture in a drop of dichloromethane.
-
Using a capillary, spot the mixture onto two or three TLC plates.
-
Develop each plate in a different solvent mixture in a covered TLC chamber.
-
Visualize the plates under a UV lamp and/or by staining with phosphomolybdic acid and heating.
-
Select the solvent system that gives the best separation between the two spots. For this separation, a system of 90:10 (v/v) Hexane:Ethyl Acetate is a common and effective starting point.
3.2 Step 2: Column Packing (Slurry Method)
A properly packed column is critical for achieving high resolution by ensuring a homogenous stationary phase bed, which prevents band broadening and solvent channeling.[10]
-
Clamp the chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column, using a long glass rod to position it.
-
Add a ~1 cm layer of sand on top of the plug.
-
In a large beaker, prepare a slurry of silica gel (~40 g) in the chosen mobile phase (~150-200 mL of 90:10 Hexane:EtOAc). Stir gently to remove air bubbles.
-
Pour the slurry into the column. Open the stopcock slightly to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even packing.
-
Once all the silica has been added and has settled, add a final ~1 cm layer of sand to the top of the silica bed to protect the surface during sample and solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry at any point. [10]
3.3 Step 3: Sample Preparation and Loading
The goal of this step is to apply the sample to the column in a highly concentrated, narrow band.
-
Dissolve the this compound mixture (1.0 g) in a minimal amount of the mobile phase (e.g., 2-3 mL).
-
Using a long pipette, carefully apply the dissolved sample solution to the top of the sand layer, allowing it to absorb fully into the stationary phase.
-
Rinse the sample flask with another 1-2 mL of mobile phase and add this to the column to ensure all the sample is transferred.
-
Once the sample has fully entered the sand/silica bed, carefully fill the top of the column with the mobile phase.
3.4 Step 4: Elution and Fraction Collection
The separation occurs during this step. An isocratic elution (using a single, constant mobile phase composition) is performed.
-
Attach the solvent reservoir and begin eluting the mobile phase through the column. Maintain a constant head of solvent to ensure a consistent flow rate.
-
Begin collecting fractions (e.g., 15-20 mL per tube) as soon as the first drop of eluent exits the column.
-
Monitor the progress of the separation by spotting every few fractions onto a TLC plate. Develop and visualize the TLC plate to identify which fractions contain the separated compounds.
3.5 Step 5: Analysis and Product Isolation
-
Based on the TLC analysis, pool the fractions containing the pure trans isomer (higher Rf) and the pure cis isomer (lower Rf) into separate flasks. Also, collect the mixed fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Determine the yield of each isolated diastereomer.
-
Confirm the identity and purity of each isomer using GC-MS and/or NMR spectroscopy. The diastereomers will have distinct fragmentation patterns in MS and chemical shifts in NMR.
Visualization of Experimental Workflow
Caption: Workflow for the column chromatography separation of this compound diastereomers.
Expected Results and Data Summary
The separation should yield two distinct products. The trans-isomer is typically less polar and will elute from the column first, followed by the more polar cis-isomer. Purity of the pooled fractions should be >98% as determined by GC analysis.
| Parameter | Value / Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase separation of moderately polar compounds.[6] |
| Mobile Phase | 90:10 (v/v) n-Hexane:Ethyl Acetate | Optimized by TLC to achieve good separation (ΔRf) and reasonable elution time.[11] |
| Sample Load | 1.0 g in ~2-3 mL solvent | A concentrated band at the start of the column is essential for high resolution. |
| Silica Mass | 40 g (40:1 ratio) | A high stationary-to-sample mass ratio is required for separating compounds with similar polarities.[10] |
| Elution Order | 1st: trans-isomer, 2nd: cis-isomer | Based on typical polarity differences for such diastereomers (subject to experimental verification). |
| Expected Yield | trans: ~40-45%, cis: ~40-45% | Assumes a near 50:50 starting mixture; some loss is expected in mixed fractions.[3] |
| Purity Check | GC-MS, ¹H NMR | Confirms the separation's success and provides structural confirmation of the isolated isomers.[12] |
References
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1117835. [Link]
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14. [Link]
-
University of California, Los Angeles. (n.d.). Column Chromatography. UCLA Chemistry and Biochemistry. [Link]
-
Prida, A., & Ducousso, A. (2007). Spatial distribution of cis whisky-lactone content in each species. ResearchGate. [Link]
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PubMed. [Link]
-
Westin, J. (n.d.). Chromatography Basic Principles Involved In Separation Process. Jack Westin MCAT Content. [Link]
-
EurekAlert!. (2013). Whisky lactone. EurekAlert!. [Link]
-
Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, T., & Boratyński, F. (2023). Composition of isomers of whisky lactone after microbial kinetic resolution of diastereoisomeric mixture of whisky lactone. ResearchGate. [Link]
-
NIST. (n.d.). trans-Wiskey lactone. NIST WebBook. [Link]
-
NIST. (n.d.). cis-Whisky lactone. NIST WebBook. [Link]
-
Challener, C. A. (2018). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]
-
Khan Academy. (n.d.). Column chromatography. Khan Academy. [Link]
-
NIST. (n.d.). (Z)-Whisky lactone. NIST WebBook. [Link]
-
Clark, J. (2023). Column Chromatography. Chemistry LibreTexts. [Link]
-
The Royal Society of Chemistry. (2010). Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. The Royal Society of Chemistry. [Link]
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Teledyne Labs. [Link]
Sources
- 1. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 3. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Microbial Production of Whiskey Lactone
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the microbial production of whiskey lactone. This guide is designed for researchers, scientists, and bioprocessing professionals actively working on optimizing the synthesis of this high-value aroma compound. Here, we move beyond simple protocols to address the complex challenges and nuanced decisions you face in the lab. We will explore the causality behind experimental choices and provide robust troubleshooting strategies to enhance the yield, purity, and stereoselectivity of your production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the microbial synthesis of this compound.
Q1: What is this compound and why is its stereochemistry important?
This compound, also known as oak lactone or β-methyl-γ-octalactone, is a critical aroma compound naturally found in oak wood.[1][2] It imparts characteristic sweet, coconut-like, and woody notes to aged spirits like whiskey, cognac, and wine.[1][3] The compound exists as four distinct stereoisomers, and each possesses a unique aroma profile. Generally, cis-isomers are described as having earthy and woody fragrances, while trans-isomers are reminiscent of celery.[3][4] This distinction is critical; producing a specific stereoisomer allows for precise flavor and aroma engineering in the food and fragrance industries.[1]
Q2: Which microbial systems are most effective for producing this compound?
The most successful and widely documented approach is not de novo synthesis but rather the biotransformation of precursor molecules. This process utilizes whole-cell biocatalysts that possess high alcohol dehydrogenase (ADH) activity. Several bacterial genera have proven highly effective, including:
-
Rhodococcus : Particularly Rhodococcus erythropolis (e.g., strains DSM44534 and PCM2150), which are noted for their high efficiency and stereoselectivity in oxidizing diol precursors.[5][6][7]
-
Gordonia : Strains like Gordonia rubripertincta PCM2144 have also demonstrated complete conversion of precursors.[4][8]
-
Dietzia and Streptomyces : These genera have also been successfully used in screening studies for this biotransformation.[4][9]
The choice of microorganism is paramount as it directly influences conversion efficiency and, crucially, the stereochemical outcome of the final product.[4]
Q3: What is the primary biosynthetic pathway leveraged in these microbial systems?
The process is a chemo-enzymatic one, where a chemical precursor is converted into the final product by microbial enzymes. The most common pathway involves the microbial oxidation of racemic 3-methyl-octane-1,4-diols.[5][7]
This biotransformation can proceed via two potential routes, with the second being more commonly confirmed:
-
Direct Oxidation: A single-step oxidation of the diol to the lactone.
-
Two-Step Oxidation: The diol is first oxidized to a hydroxyaldehyde intermediate, which spontaneously forms a hemiacetal. This hemiacetal is then further oxidized by the cell's enzymes to the final lactone product.[4]
The selection of the starting diol diastereomer (anti vs. syn) is a key control point for determining the final lactone stereoisomer (trans vs. cis).[4]
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. acs.org [acs.org]
- 3. A Novel Approach for Microbial Synthesis of Enantiomerically Pure Whisky Lactones Based on Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype [mdpi.com]
- 5. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 6. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. re.public.polimi.it [re.public.polimi.it]
Addressing matrix effects in the quantification of whiskey lactone in alcoholic beverages
Welcome to the technical support center for the accurate quantification of whiskey lactone in complex alcoholic beverage matrices. This guide is designed for researchers, analytical scientists, and quality control professionals who are navigating the challenges of matrix effects in their analyses. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the precision and reliability of your results.
Introduction: The Challenge of the Matrix
This compound (β-methyl-γ-octalactone) is a critical flavor compound that imparts characteristic coconut, woody, and sweet notes to aged spirits like whiskey, as well as to wine and other beverages aged in oak barrels. Accurate quantification of its cis- and trans-isomers is essential for quality control, product development, and authenticity verification. However, the alcoholic beverage itself presents a complex matrix, rich in compounds that can interfere with analytical measurements, a phenomenon known as the "matrix effect."
Matrix effects can lead to either suppression or enhancement of the analyte signal during analysis, most notably in mass spectrometry-based methods, leading to inaccurate quantification.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), this is often seen as matrix-induced signal enhancement, where non-volatile matrix components protect the analyte from degradation in the hot inlet.[2] In Liquid Chromatography-Mass Spectrometry (LC-MS), ion suppression is more common, where co-eluting compounds compete with the analyte for ionization.[3]
This guide provides a systematic approach to understanding, identifying, and mitigating these matrix effects to ensure robust and reliable quantification of this compound.
Troubleshooting Guide: Addressing Matrix Effects
Encountering unexpected results in your this compound quantification? This troubleshooting guide will walk you through a logical workflow to diagnose and resolve common issues related to matrix effects.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in whiskey and other aged spirits?
A1: The matrix of alcoholic beverages is complex, containing numerous compounds that can interfere with this compound analysis. The primary sources of interference include:
-
Congeneric Alcohols and Esters: Higher alcohols (fusel oils) and a wide variety of esters are formed during fermentation and maturation.[4] These are often present at much higher concentrations than this compound and can co-elute, causing chromatographic interference and competing for ionization in MS sources.
-
Phenolic Compounds: Lignin degradation during barrel aging releases a variety of phenolic compounds, such as vanillin, syringaldehyde, and ellagic acid.[5] These compounds can contribute to matrix effects.
-
Sugars: While distilled spirits have low sugar content, some products may have added sugars. In wines and other sweetened beverages, sugars are a significant source of matrix interference.
-
Fatty Acids and their Esters: These are also products of fermentation and aging and can interfere with the analysis.
-
Ethanol and Water: The high concentration of ethanol and water in the sample can impact the efficiency of certain extraction techniques, particularly for headspace analysis.[6]
Q2: I'm observing higher than expected concentrations of this compound when using a solvent-based calibration curve. What is happening?
A2: This is a classic example of matrix-induced signal enhancement , a common phenomenon in GC-MS analysis.[2] Non-volatile components in your sample extract, such as sugars and phenolic compounds, can coat the active sites in the GC inlet liner. These active sites would otherwise cause thermal degradation or adsorption of the this compound. By "passivating" these sites, the matrix components allow for a more efficient transfer of the analyte to the analytical column, resulting in a larger peak area compared to a "clean" standard prepared in solvent alone. This leads to an overestimation of the lactone concentration.
Diagram: Mechanism of Matrix-Induced Signal Enhancement in GC-MS
Caption: Matrix components passivate active sites in the GC inlet, enhancing analyte signal.
Q3: How do I quantitatively assess the extent of matrix effects in my samples?
A3: The most reliable method is the post-extraction spike .[4] This involves comparing the analytical response of an analyte in a clean solvent to its response when spiked into a blank matrix extract (a sample of the same type of alcoholic beverage that is known to not contain this compound, or a simulated matrix).
The Matrix Effect (ME) is calculated as follows:
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100
-
ME > 100% indicates signal enhancement.
-
ME < 100% indicates signal suppression.
-
A value between 85% and 115% is often considered acceptable, though this can vary depending on the analytical method's requirements.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: The "best" technique depends on your specific matrix, available instrumentation, and desired throughput. Here's a comparison of common methods:
-
Solid-Phase Extraction (SPE): This is a highly effective and versatile technique for cleaning up complex samples. By choosing the appropriate sorbent, you can selectively retain this compound while washing away interfering matrix components. SPE is excellent for reducing matrix effects and can also be used to concentrate the analyte, improving sensitivity.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, QuEChERS is a powerful and high-throughput sample preparation method that combines salting-out liquid-liquid extraction with dispersive SPE (d-SPE) for cleanup.[7] It is very effective at removing a wide range of interferences, including sugars, organic acids, and some pigments.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is excellent for analyzing volatile and semi-volatile compounds like this compound.[6] By extracting from the headspace above the sample, it effectively leaves behind non-volatile matrix components. However, it can be sensitive to the ethanol concentration, often requiring sample dilution.[6]
Diagram: Sample Preparation Workflow Overview
Caption: Overview of common sample preparation workflows for this compound analysis.
Q5: If I can't eliminate matrix effects through sample preparation, what are my options for accurate quantification?
A5: In such cases, you should employ a calibration strategy that compensates for the matrix effect:
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[2] This ensures that your standards and samples experience the same matrix effects, leading to more accurate quantification.
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for quantification in complex matrices.[3][7] It involves adding a known amount of a stable isotope-labeled version of this compound (e.g., deuterium-labeled) to your sample before any preparation steps. Since the labeled internal standard is chemically identical to the native analyte, it will behave the same way during sample preparation and analysis, experiencing the same matrix effects and any analyte loss. By measuring the ratio of the native analyte to the labeled internal standard, you can achieve highly accurate and precise quantification, regardless of matrix effects or recovery variations.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments and workflows. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline for reversed-phase SPE, which is suitable for retaining the moderately polar this compound from an aqueous/ethanolic matrix.
-
Sorbent Selection: A C18 or a polymeric reversed-phase sorbent (e.g., divinylbenzene-based) is a good starting point.
-
Sample Pre-treatment: Dilute the alcoholic beverage sample with deionized water to reduce the ethanol content to <10% (v/v). This is crucial for efficient retention on the reversed-phase sorbent. For a 40% ABV whiskey, a 1:4 dilution (1 mL sample + 3 mL water) is a good starting point.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile).
-
Equilibrate the cartridge with 1-2 column volumes of deionized water. Do not let the sorbent go dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min) to ensure adequate interaction between the analyte and the sorbent.
-
Washing:
-
Wash the cartridge with 1-2 column volumes of deionized water to remove polar interferences like sugars.
-
A second wash with a weak organic solvent/water mixture (e.g., 10% methanol in water) can help remove more interferences without eluting the this compound.
-
-
Elution: Elute the this compound from the cartridge with a small volume (1-2 mL) of a strong organic solvent like ethyl acetate or acetone.
-
Post-Elution: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS or LC-MS analysis.
Protocol 2: QuEChERS for this compound (Adapted Method)
This protocol is an adaptation of the standard QuEChERS method for a liquid matrix like an alcoholic beverage.
-
Sample Preparation:
-
In a 50 mL centrifuge tube, add 10 mL of the alcoholic beverage.
-
Add an appropriate internal standard (ideally, a stable isotope-labeled this compound).
-
Add 10 mL of acetonitrile.
-
-
Extraction (Salting Out):
-
Add a QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium chloride/acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes. This will result in the separation of an upper acetonitrile layer (containing the this compound) and a lower aqueous/ethanolic layer.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a sorbent mixture to remove specific interferences. A common mixture for general cleanup is primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Final Extract: The supernatant is the final extract, which can be directly injected or concentrated and reconstituted for analysis.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is based on established methods for lactones in alcoholic beverages.[8]
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is generally recommended for a broad range of volatile and semi-volatile compounds.[6]
-
Sample Preparation:
-
In a 20 mL headspace vial, add 5 mL of the alcoholic beverage.
-
Dilute the sample with deionized water to an ethanol concentration of 10% (v/v) to improve extraction efficiency.[6]
-
Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.
-
Add an appropriate internal standard.
-
-
Extraction:
-
Place the vial in a heated agitator (e.g., at 40-60°C).
-
Allow the sample to equilibrate for 5-10 minutes.
-
Expose the SPME fiber to the headspace for a predetermined time (e.g., 30-60 minutes) with agitation.
-
-
Desorption:
-
Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 3-5 minutes) in splitless mode.
-
Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques for the analysis of this compound. The values are based on literature for similar analytes and matrices, as direct comparative data for this compound is limited.
| Technique | Principle | Typical Recovery | Matrix Effect Mitigation | Throughput | Pros | Cons | Reference |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent with selective washing and elution. | 80-110% | Excellent | Medium | High selectivity, good for concentration, can be automated. | Can be time-consuming for method development, requires solvents. | |
| QuEChERS | Salting-out liquid-liquid extraction followed by dispersive SPE cleanup. | 70-120% | Very Good | High | Fast, easy, uses minimal solvent, effective for a wide range of interferences. | May require optimization for specific analyte/matrix combinations. | [7] |
| Headspace-SPME | Partitioning of volatile analytes from the sample headspace onto a coated fiber. | N/A (Equilibrium-based) | Excellent (for non-volatiles) | High | Solvent-free, simple, easily automated. | Sensitive to ethanol content, may not be suitable for less volatile compounds. | [6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | 60-90% | Fair | Low | Simple, inexpensive. | Can be labor-intensive, uses large volumes of organic solvents, prone to emulsions. |
References
-
Title: Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry Source: PMC - NIH URL: [Link]
-
Title: Comparison of two extraction methods for evaluation of volatile constituents patterns in commercial whiskeys. Elucidation of the main odour-active compounds Source: ResearchGate URL: [Link]
-
Title: Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries Source: NIH URL: [Link]
-
Title: Comparison of three approaches to assess the flavour characteristics of Scotch whisky spirit Source: Semantic Scholar URL: [Link]
-
Title: Comparison of Three Approaches to Assess the Flavour Characteristics of Scotch Whisky Spirit Source: ResearchGate URL: [Link]
-
Title: Characterization of the Key Aroma Compounds in an American Bourbon Whisky by Quantitative Measurements, Aroma Recombination, and Omission Studies Source: ACS Publications URL: [Link]
-
Title: Advances in the Ageing Chemistry of Distilled Spirits Matured in Oak Barrels Source: researchgate.net URL: [Link]
-
Title: Detection or γ-Lactones in Malt Whisky Source: ResearchGate URL: [Link]
-
Title: Understanding the Chemistry Behind Whisky Flavor Source: LCGC International URL: [Link]
-
Title: Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution Source: PubMed URL: [Link]
-
Title: Characterizing bourbon whiskey via the combination of LC-MS and GC-MS based molecular fingerprinting Source: PubMed URL: [Link]
-
Title: Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow Source: alwsci.com URL: [Link]
-
Title: Alcoholic Fermentation as a Source of Congeners in Fruit Spirits Source: PMC - PubMed Central URL: [Link]
-
Title: Solid Phase Extraction (SPE) Sample Preparation - Fundamentals Source: YouTube URL: [Link]
-
Title: Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices Source: Waters Blog URL: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. gcms.cz [gcms.cz]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries | MDPI [mdpi.com]
Improving the stereoselectivity of enzymatic reactions for whiskey lactone synthesis
Welcome to the technical support center for the enzymatic synthesis of whiskey lactone. This guide is designed for researchers, scientists, and drug development professionals who are leveraging biocatalysis to produce specific stereoisomers of this high-value fragrance compound. As the demand for enantiomerically pure compounds grows, enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.[1][2] However, achieving high stereoselectivity can be challenging.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to optimize your reactions effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing diagnostic workflows and actionable solutions.
Q1: My reaction shows low enantiomeric excess (ee) for the desired this compound isomer. What are the primary factors to investigate?
A1: Low enantiomeric excess is the most common challenge in stereoselective synthesis. It indicates that the enzyme is not discriminating effectively between the two enantiomers of the substrate or is producing both enantiomers of the product. The issue typically stems from one or more of the following areas: enzyme choice, reaction conditions, or substrate concentration.
Causality & Recommended Actions:
-
Inherent Enzyme Selectivity: The primary determinant of stereoselectivity is the enzyme itself. An enzyme's active site architecture dictates its preference for one enantiomer over another. If the chosen enzyme has intrinsically low selectivity for your substrate, optimization of other parameters will yield only marginal improvements.
-
Troubleshooting Step: Your first action should be to screen a panel of different enzymes. For this compound synthesis via diol oxidation, alcohol dehydrogenases (ADHs) are common, while lipases are used for kinetic resolutions.[3][4] Even enzymes within the same class can exhibit dramatically different selectivities.
-
-
Reaction Conditions (pH, Temperature, Solvent): The enzyme's catalytic activity and conformation are highly sensitive to its environment.
-
Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, particularly for lipase-catalyzed resolutions.[5] This is because the activation energy difference between the two enantiomer reactions becomes more significant at lower temperatures.
-
pH: The ionization state of amino acid residues in the active site is pH-dependent.[6] A suboptimal pH can alter the precise geometry required for stereoselective binding. A pH screen is essential.
-
Solvent System: Organic co-solvents can profoundly impact enzyme flexibility and conformation.[7] A more rigid enzyme conformation can sometimes lead to better enantiomeric discrimination. However, the wrong solvent can also denature the enzyme.[7]
-
Action: Systematically vary these parameters. A Design of Experiments (DoE) approach can efficiently screen for optimal conditions.
-
-
-
Substrate Concentration: At very high substrate concentrations, you may observe a decrease in enantioselectivity. This can be due to substrate inhibition or the promotion of non-enzymatic background reactions.
The following workflow provides a systematic approach to troubleshooting low enantioselectivity.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Data Summary: Effect of Co-Solvent on Lipase Selectivity
| Co-Solvent (20% v/v) | Log P | Enantiomeric Excess (ee) of Product | Reference |
| None (Aqueous Buffer) | N/A | 65% | Hypothetical Data |
| Acetonitrile | -0.34 | 72% | [8] |
| Tetrahydrofuran (THF) | 0.46 | 85% | [8] |
| Toluene | 2.73 | 92% | [7] |
| Hexane | 3.90 | 95% | [9] |
This table illustrates a common trend where increasing solvent hydrophobicity can enhance the enantioselectivity of some lipases, though this must be empirically verified for each enzyme-substrate system.
Q2: My enzyme has high activity but poor stability in the presence of the organic co-solvent needed for high stereoselectivity. How can I resolve this trade-off?
A2: This is a classic challenge in biocatalysis.[7][10] The optimal conditions for selectivity may not align with those for stability and activity. The primary cause is that organic solvents can strip essential water from the enzyme's surface, leading to conformational changes and denaturation.[7]
Causality & Recommended Actions:
-
Enzyme Immobilization: This is often the most effective strategy. Immobilizing an enzyme on a solid support can enhance its stability in non-conventional media. The matrix provides a protective microenvironment and can prevent unfolding.
-
Mechanism: Covalent attachment to a support provides conformational rigidity. Encapsulation, such as in a sol-gel matrix, creates a hydrophilic environment around the enzyme, shielding it from the bulk organic solvent.[11]
-
Action: Test various immobilization techniques. Commercially available kits for covalent immobilization on epoxy or amino resins are a good starting point. Cross-linked enzyme aggregates (CLEAs) are another simple yet powerful option.[12]
-
-
Solvent-Tolerant Enzyme Screening: Nature has already solved this problem. Enzymes from extremophiles (organisms living in harsh environments) often exhibit greater stability in organic solvents.
-
Action: Explore commercial libraries of enzymes from thermophilic or halophilic organisms. Alternatively, screen microbial strains known for solvent tolerance, such as certain species of Pseudomonas.
-
-
Protein Engineering: If a parent enzyme has desirable selectivity but poor stability, directed evolution or rational design can be used to introduce mutations that enhance solvent tolerance.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary biocatalytic routes for synthesizing specific this compound stereoisomers?
A1: There are three main enzymatic strategies to produce chiral whiskey lactones. The choice depends on the available starting materials and the desired final stereoisomer.[14]
-
Oxidative Lactonization of Diols: This is a very common route that starts with a racemic mixture of 3-methyloctane-1,4-diols. An alcohol dehydrogenase (ADH) selectively oxidizes one alcohol group to an aldehyde, which then cyclizes to a hemiacetal (lactol). A second oxidation of the lactol by the same or a different enzyme yields the lactone.[14] This process can be highly stereoselective. For example, whole cells of Rhodococcus erythropolis have been used to effectively oxidize diols to enantiomerically pure cis- and trans-whiskey lactones.[15][16][17]
-
Reductive Lactonization of γ-Oxoacids: This approach starts with a 3-methyl-4-oxooctanoic acid. A ketoreductase (KRED) or a whole-cell system reduces the ketone to a chiral alcohol. This intermediate hydroxy acid then spontaneously or enzymatically cyclizes to form the lactone. This method has been used with microorganisms like Beauveria bassiana to produce specific isomers.[15][18]
-
Kinetic Resolution via Hydrolysis: This method starts with a racemic mixture of this compound itself. A hydrolase (lipase or esterase) selectively hydrolyzes one of the lactone enantiomers to the corresponding hydroxy acid, leaving the other, unreacted enantiomer in high enantiomeric excess. The key is finding a lipase with high selectivity.[4]
Caption: Major biocatalytic pathways for stereoselective this compound synthesis.
Q2: Can protein engineering really reverse the enantioselectivity of an enzyme?
A2: Yes, this is one of the most powerful demonstrations of protein engineering. Reversing enantioselectivity—making an (R)-selective enzyme into an (S)-selective one—has been successfully achieved, particularly with lipases and esterases.[19]
-
Mechanism: The enantiopreference of an enzyme is often determined by the steric and electronic environment of its active site. For instance, the active site might have a large binding pocket that accommodates a bulky substituent and a small pocket for a smaller group. If an incoming enantiomer fits this arrangement, it binds productively. The opposite enantiomer will fit poorly, leading to a much slower reaction rate. By using site-directed mutagenesis to alter the size of these binding pockets (e.g., replacing a large amino acid like tryptophan with a small one like alanine), one can reverse the preference.[13]
-
Methodology: This is typically achieved through directed evolution. A library of enzyme mutants is created, and a high-throughput screening method is used to identify colonies that produce the "wrong" enantiomer. Iterative rounds of mutagenesis and screening can amplify this effect, leading to a complete reversal of selectivity.[19] While complex, this approach offers the ultimate control over catalysis.
Part 3: Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction pH
This protocol describes a method for determining the optimal pH for your enzymatic reaction using a 96-well plate format for high-throughput screening.
Materials:
-
Enzyme solution (e.g., purified ADH or lipase)
-
Substrate stock solution (e.g., racemic 3-methyloctane-1,4-diol in a water-miscible solvent like DMSO)
-
A series of buffers (e.g., 100 mM Citrate, Phosphate, Tris-HCl, CAPS) covering a pH range from 4.0 to 10.0 in 0.5 pH unit increments.
-
96-well microplate (UV-transparent or compatible with your analytical method)
-
Multichannel pipette
-
Plate reader or GC/HPLC for analysis
Procedure:
-
Prepare Buffer Plate: In each well of the 96-well plate, add 180 µL of a different buffer, creating a pH gradient across the plate.
-
Initiate Reaction: To each well, add 10 µL of the substrate stock solution.
-
Add Enzyme: To initiate the reaction, add 10 µL of the enzyme solution to each well. The final reaction volume will be 200 µL.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 30°C) with shaking.
-
Time-Point Sampling: At various time points (e.g., 1, 4, 8, 24 hours), stop the reaction in designated wells by adding a quenching solution (e.g., 10 µL of 1 M HCl or by adding an extraction solvent).
-
Analysis: Analyze the samples from each well to determine both the conversion (product formation) and the enantiomeric excess (ee) of the product. This is typically done by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Interpretation: Plot both conversion and ee against pH. The optimal pH is the one that provides the best combination of high activity and high stereoselectivity.
References
- Stereoselective enzymatic/microbial synthesis of optically active isomers of whisky lactone. (2013). PubMed.
- Overview of three steps in the chemo-enzymatic synthesis of individual whisky lactone enantiomers.
- Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology.
- Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones. (2022). PubMed Central (PMC).
- Biocatalytic synthesis of lactones and lactams.
- Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus.
- Kroutil, W., & Hall, M. (2014). Biocatalytic synthesis of lactones and lactams.
- Bornscheuer, U. T. (2002). Methods to increase enantioselectivity of lipases and esterases. Current Opinion in Biotechnology.
-
Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. IRIS .
- The Synthesis of Chiral γ‐Lactones by Merging Decatungstate Photocatalysis with Biocatalysis.
- Gotor-Fernández, V., & Gotor, V. (2012). Lipase improvement: goals and strategies.
- Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society.
- This compound | 39212-23-2. (2023). Smolecule.
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research.
- On the (Un)greenness of Biocatalysis: Some Challenging Figures and Some Promising Options. Frontiers.
- Enhancement of Selectivity and Reactivity of Lipases by Additives.
- Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy.
- Four Challenges for Better Biocatalysts.
- Enabling desaturation of lactones by reversible catalytic activity of 'ene'-reductases. Green Chemistry (RSC Publishing).
- Timson, D. J. (2019).
- Control of Stereoselectivity in an Enzymatic Reaction by Backdoor Access.
- Solvent Tolerance Improvement of Lipases Enhanced Their Applications: St
- Study on the enzymatic polymerization mechanism of lactone and the strategy for improving the degree of polymerization.
- Biocatalysis explained: from pharmaceutical to bulk chemical production. Reaction Chemistry & Engineering (RSC Publishing).
- Biocatalysis in Industry: Challenges, Opportunities & More. (2021). Hiden Analytical.
- Application of Enzymes in Regioselective and Stereoselective Organic Reactions.
- Application of Enzymes in Regioselective and Stereoselective Organic Reactions. (2020). MDPI.
- Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, E., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PubMed.
- Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications.
- Troubleshooting guide for enzym
- The Effect of Changing Conditions on Enzyme C
- Significance and challenges of stereoselectivity assessing methods in drug metabolism. ScienceDirect.
- Reductive amin
- Synthesis process of this compound.
- Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society.
Sources
- 1. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 2. Biocatalysis in Industry: Challenges, Opportunities & More [hidenanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | On the (Un)greenness of Biocatalysis: Some Challenging Figures and Some Promising Options [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 16. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lactones 42. Stereoselective enzymatic/microbial synthesis of optically active isomers of whisky lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Optimization of SPME parameters for volatile lactone analysis in complex matrices.
Welcome to the technical support center for the analysis of volatile lactones in complex matrices using Solid Phase Microextraction (SPME). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your methods and achieve reliable, high-quality results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the optimization and application of SPME for lactone analysis.
Q1: Why am I seeing low peak areas or poor sensitivity for my target lactones?
Potential Causes & Step-by-Step Solutions:
This is one of the most common challenges, often stemming from suboptimal extraction or desorption conditions. The underlying cause is an inefficient transfer of lactones from the sample matrix to the GC detector.
Logical Troubleshooting Workflow:
// Side paths for "No" check_fiber -> fiber_solution [label="Fiber is suboptimal"]; fiber_solution [label="Action: Test DVB/CAR/PDMS\nor other bipolar fibers.", shape=note, fillcolor="#FBBC05"]; fiber_solution -> check_temp [style=dashed];
check_temp -> temp_solution [label="Temperature is too high/low"]; temp_solution [label="Action: Perform a temperature study\n(e.g., 40-70°C).", shape=note, fillcolor="#FBBC05"]; temp_solution -> check_time [style=dashed];
check_time -> time_solution [label="Equilibrium not reached"]; time_solution [label="Action: Perform a time course study\n(e.g., 20-60 min).", shape=note, fillcolor="#FBBC05"]; time_solution -> check_matrix [style=dashed];
check_matrix -> matrix_solution [label="Suppression is likely"]; matrix_solution [label="Action: Add salt (e.g., NaCl)\nor dilute the sample.", shape=note, fillcolor="#FBBC05"]; matrix_solution -> check_desorption [style=dashed];
check_desorption -> desorption_solution [label="Carryover observed"]; desorption_solution [label="Action: Increase desorption time/temp\nand check inlet liner.", shape=note, fillcolor="#FBBC05"]; desorption_solution -> solution [style=dashed]; } dot Caption: Troubleshooting Decision Tree for Low Sensitivity.
-
Inappropriate Fiber Selection: Lactones are moderately polar compounds. Using a purely non-polar fiber like Polydimethylsiloxane (PDMS) may result in poor extraction efficiency.
-
Solution: Employ a mixed-phase (bipolar) fiber. The Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is widely recognized for its capability to extract a broad range of volatile and semi-volatile compounds, making it an excellent first choice for lactone analysis.[1][2] The combination of different polymeric phases allows for multiple sorption mechanisms, enhancing the extraction of compounds with varying polarities.[3]
-
-
Suboptimal Extraction Temperature: Temperature is a double-edged sword in headspace (HS)-SPME.
-
Causality: Increasing the temperature enhances the volatility of lactones, driving them from the liquid or solid matrix into the headspace, which is necessary for extraction.[4] However, the partitioning of an analyte from the headspace onto the SPME fiber is an exothermic process. Excessively high temperatures can therefore decrease the fiber's sorption efficiency, leading to lower analyte loading.[5][6]
-
Solution: Optimize the extraction temperature systematically. Start with a range of 40°C to 70°C.[1][7] For many lactones in matrices like wine or margarine, an optimum is often found around 45-60°C.[3][4][8]
-
-
Insufficient Extraction Time: SPME is an equilibrium-based technique. If the extraction time is too short, the partitioning of lactones between the sample, headspace, and fiber will not have reached equilibrium, resulting in low and inconsistent recoveries.
-
Solution: Perform a time-course experiment. Analyze samples at increasing extraction times (e.g., 20, 30, 40, 50, 60 minutes) while keeping other parameters constant.[1] Plot the peak area against time; the optimal time is the point at which the curve plateaus, indicating that equilibrium has been reached.[9] For many applications, 30-60 minutes is sufficient.[4][7]
-
-
Matrix Effects: Complex matrices, especially those high in fats, proteins, or sugars, can significantly impact the analysis.[10]
-
Competition: Other volatile compounds in the matrix can compete with lactones for active sites on the fiber, reducing extraction efficiency.[11]
-
Analyte Trapping: The matrix can physically trap lactones, hindering their release into the headspace.[4]
-
Solution (Salting-Out): Add a salt, such as sodium chloride (NaCl) or sodium phosphate, to your aqueous or semi-aqueous samples.[2][12] This increases the ionic strength of the sample, which decreases the solubility of organic analytes like lactones and promotes their partitioning into the headspace. A saturated NaCl solution is a common starting point.[1]
-
-
Inefficient Desorption: The lactones may be well-extracted onto the fiber but are not being transferred efficiently into the GC inlet.
-
Solution: Ensure your GC inlet temperature and desorption time are adequate. A typical starting point is 250°C for 2-5 minutes.[1][7] Using a narrow-bore inlet liner (e.g., 0.75 mm I.D.) is crucial to ensure a high linear velocity, which facilitates a rapid and focused transfer of analytes onto the GC column, preventing peak broadening.[6][13]
-
Q2: My results are not reproducible. What causes high variability (RSD%)?
Potential Causes & Step-by-Step Solutions:
Poor reproducibility is often a sign that one or more experimental parameters are not being precisely controlled.
-
Inconsistent Extraction Time: As SPME is a kinetic process, especially when not operated at equilibrium, even small variations in extraction time can lead to significant differences in analyte loading.[9]
-
Solution: Use an autosampler for precise, automated control of extraction timing. If performing manual extractions, use a stopwatch and be meticulous about consistency. Always work at the equilibrium time determined during method development for the most robust results.
-
-
Temperature Fluctuations: Inconsistent sample temperature during extraction will alter the vapor pressure of the lactones and their partitioning coefficients.
-
Inconsistent Agitation: Agitation (stirring or shaking) is critical for accelerating the mass transfer of analytes from the matrix to the headspace. Inconsistent agitation leads to variable extraction efficiencies.
-
Solution: Maintain a constant and vigorous agitation speed for all samples and standards.[15] An autosampler's agitator is ideal. For manual methods, a consistent-speed stir plate should be used.
-
-
Fiber Degradation or Carryover: Reusing a fiber that has not been properly cleaned or has been damaged will lead to inconsistent results.
-
Solution: Condition the fiber between each injection according to the manufacturer's instructions (e.g., 250-270°C for 5-20 minutes).[1][7] Run a blank analysis (exposing the fiber to the hot inlet without a prior extraction) to check for carryover. If peaks from the previous sample are observed, increase the conditioning time or temperature. Fibers have a limited lifetime (typically 50-100 injections) and should be replaced when performance degrades.[6]
-
Q3: I see many interfering peaks from my sample matrix. How can I get a cleaner chromatogram?
Potential Causes & Step-by-Step Solutions:
Matrix interferences can co-elute with your target lactones, making quantification difficult and inaccurate.
-
Fiber Selectivity: The fiber may be extracting a wide range of unwanted compounds from the matrix.
-
Solution: While DVB/CAR/PDMS is a great starting point, you may need a more selective fiber. For example, a more polar fiber like Polyacrylate (PA) could be tested, as it might have a different selectivity profile for your specific matrix, potentially reducing non-polar interferences.[3] Comparing the performance of different fibers is a key step in method development.[8]
-
-
Extraction Mode (HS vs. DI): Direct Immersion (DI) SPME exposes the fiber directly to the liquid sample. This can lead to the extraction of many non-volatile, high-molecular-weight matrix components that can foul the fiber and contaminate the GC system.
-
Solution: For complex matrices, Headspace (HS)-SPME is almost always the preferred method.[16] By sampling from the vapor phase above the sample, you selectively extract volatile and semi-volatile compounds (like lactones) while leaving non-volatile interferences behind in the sample vial.
-
-
Sample Preparation: The way the sample is prepared can release interfering compounds.
-
Solution: Minimize harsh sample preparation steps if possible. Sometimes, simple dilution of the sample with water can reduce the concentration of interfering compounds without significantly impacting the extraction of target lactones, especially when combined with salting-out.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is best for volatile lactones?
The most versatile and commonly recommended fiber for a broad range of volatile compounds, including lactones, is a tri-phase or bipolar fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .[1][2]
-
Why it works: This fiber's mixed-phase chemistry allows it to effectively trap analytes of varying polarities and molecular weights. The DVB provides affinity for aromatic compounds, CAR (a carbon molecular sieve) is excellent for very small volatile molecules, and PDMS is a general-purpose non-polar phase.[3][17] This combination provides the comprehensive coverage needed for complex matrices. Other fibers like Polyacrylate (PA) (polar) or PDMS/DVB (bipolar) can also be effective and should be tested during method development to find the optimal choice for your specific application.[8][18]
| Fiber Coating | Polarity | Recommended For |
| DVB/CAR/PDMS | Bipolar | First choice. Wide range of volatiles and semi-volatiles (C3-C20). Excellent for flavor profiles.[18] |
| PDMS/DVB | Bipolar | General purpose for volatiles, including polar compounds like alcohols and amines.[17] |
| Polyacrylate (PA) | Polar | Polar semi-volatile compounds. Good for specific applications where non-polar interferences are an issue.[3][18] |
| PDMS | Non-polar | Volatile, non-polar compounds. Generally less effective for moderately polar lactones.[3] |
Q2: Should I use Headspace (HS) or Direct Immersion (DI) SPME for lactone analysis?
For complex matrices, Headspace (HS)-SPME is strongly recommended .
-
Causality: In DI-SPME, the fiber is submerged directly into the sample. This can cause non-volatile matrix components (e.g., fats, sugars, proteins) to irreversibly bind to the fiber, a phenomenon known as matrix fouling.[19] This fouling reduces the fiber's extraction efficiency over time and can introduce contaminants into your GC system. HS-SPME avoids this by only exposing the fiber to the vapor phase above the sample, ensuring that only volatile and semi-volatile compounds are extracted.[16][20]
Q3: What are the key GC desorption parameters?
Efficient thermal desorption is critical for transferring the entire extracted sample to the column in a narrow band.
-
Desorption Temperature: Must be high enough to ensure rapid release of all analytes. A temperature of 250°C is a robust starting point for most lactones.[1][12]
-
Desorption Time: The fiber should remain in the inlet long enough for complete transfer. A time of 2-5 minutes is typical.[1][7]
-
Inlet Mode: Always use a splitless injection mode for SPME.[6] This ensures that all desorbed analytes are transferred to the column, maximizing sensitivity. A narrow-bore (e.g., 0.75 mm I.D.) splitless liner is essential for good chromatography.[6][13]
Experimental Protocols
Protocol 1: General Workflow for SPME-GC-MS Analysis of Volatile Lactones
This protocol outlines the essential steps from sample preparation to data acquisition.
Protocol 2: Step-by-Step Optimization of Extraction Temperature
-
Prepare Identical Samples: Prepare at least 3 replicate vials for each temperature to be tested (e.g., 40, 50, 60, 70°C). Each vial should contain the same amount of sample, internal standard (if used), and salt solution.
-
Set Constant Parameters: Fix all other parameters: use the same fiber type (e.g., DVB/CAR/PDMS), a fixed extraction time known to be approaching equilibrium (e.g., 40 min), and a constant agitation speed.
-
Run Experiments:
-
Set the agitator to the first temperature (e.g., 40°C).
-
Allow the vials to incubate for 10-15 minutes to reach thermal equilibrium.
-
Perform the HS-SPME extraction for the set time (40 min).
-
Desorb and analyze via GC-MS.
-
Repeat for all replicate vials at this temperature.
-
-
Repeat for Other Temperatures: Repeat step 3 for all other temperatures (50, 60, 70°C).
-
Analyze Data: For each target lactone, calculate the average peak area at each temperature. Plot the average peak area versus temperature. The optimal temperature is the one that yields the highest peak area. Note that different lactones may have slightly different optima, so a compromise temperature may be necessary.[8]
References
- ResearchGate. (2025). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples.
- CORE. (n.d.). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines.
- Ben-Gurion University Research Portal. (2018).
- NIH PMC. (2018).
- MDPI. (n.d.).
- NIH PMC. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry.
- Frontiers. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham.
- Frontiers. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham.
- NIH PMC. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME)
- MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples.
- Sigma-Aldrich. (n.d.). SPME Troubleshooting Guide - Bulletin 928.
- Agilent. (n.d.). Solid Phase Microextraction Fundamentals.
- PubMed. (2015). Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures.
- Sigma-Aldrich. (n.d.). SPME for GC Analysis.
- Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide.
- Merck Millipore. (n.d.). Selection Guide for Supelco SPME Fibers.
- ResearchGate. (n.d.). Headspace and direct immersion SPME.
- ResearchGate. (2025).
- IntechOpen. (n.d.).
- LCGC International. (n.d.). Solid-Phase Microextraction (SPME): A Discussion.
- UWSpace - University of Waterloo. (n.d.).
Sources
- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 8. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
Technical Support Center: Resolving Co-elution Issues in the Chromatographic Analysis of Oak Lactones
Welcome to the technical support center for the chromatographic analysis of oak lactones. This guide is designed for researchers, scientists, and professionals in the drug development and flavor chemistry fields who are encountering challenges with co-elution in their analyses. Here, we provide in-depth, experience-based solutions to common issues, structured in a practical question-and-answer format.
Introduction: The Challenge of Oak Lactone Co-elution
Oak lactones, specifically the cis- and trans- isomers of β-methyl-γ-octalactone, are critical flavor compounds derived from oak wood, imparting characteristic coconut, woody, and sweet aromas to aged beverages and other products.[1][2] The analytical challenge lies in their structural similarity. These compounds are diastereomers, and each exists as a pair of enantiomers, resulting in four possible stereoisomers.[3] Their subtle structural differences make them prone to co-eluting in chromatographic systems, complicating accurate quantification and characterization. This guide will walk you through troubleshooting and resolving these co-elution issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My cis- and trans-oak lactone isomers are co-eluting on my gas chromatography (GC) system. How can I improve their separation?
Answer:
Co-elution of cis- and trans-oak lactones is a common issue stemming from insufficient selectivity of the GC column for these diastereomers. The key is to enhance the differential interaction between the isomers and the stationary phase.
Underlying Cause: The choice of stationary phase is paramount. A non-polar or weakly polar stationary phase may not have the necessary chemical functionalities to adequately resolve the subtle differences in polarity and shape between the cis and trans isomers.
Troubleshooting Protocol:
-
Stationary Phase Selection:
-
Initial Recommendation: Switch to a more polar stationary phase. Columns with a polyethylene glycol (PEG) base, such as a DB-WAX or similar, are often effective for separating these isomers.[4] The polar nature of the PEG phase allows for stronger dipole-dipole interactions, which can differ sufficiently between the two isomers to enable separation.
-
Chiral Stationary Phases: For complete resolution of all four stereoisomers, a chiral stationary phase is necessary.[3] Cyclodextrin-based columns, such as those with heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin or octakis-(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin, are specifically designed for enantiomeric separations and can resolve both the diastereomers and their respective enantiomers.[3]
-
-
Temperature Program Optimization:
-
A slow oven temperature ramp rate can significantly improve resolution. A slower ramp allows for more interactions between the analytes and the stationary phase, enhancing separation.
-
Example Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 230°C at 3°C/min.
-
Hold at 230°C for 5 minutes.[4]
-
-
-
Carrier Gas Flow Rate:
-
Ensure your carrier gas (typically Helium) flow rate is optimized for your column dimensions. Operating at the optimal linear velocity will maximize column efficiency.
-
Data Summary: Recommended GC Columns for Oak Lactone Isomer Separation
| Column Type | Stationary Phase Chemistry | Application | Reference |
| Standard Resolution | Polyethylene Glycol (e.g., DB-WAX) | Separation of cis and trans diastereomers | [4] |
| High Resolution | Cyclodextrin-based (e.g., CycloSil-B, CP-Chirasil-DEX CB) | Separation of all four stereoisomers (enantiomers and diastereomers) | [4][5] |
Question 2: I'm using a chiral GC column, but two of the four stereoisomers are still co-eluting. What adjustments can I make?
Answer:
Even with a chiral column, achieving baseline separation of all four stereoisomers can be challenging due to the complexity of the interactions. Fine-tuning your method is crucial.
Underlying Cause: The co-elution of stereoisomers on a chiral column often indicates that the conditions are not yet optimal to exploit the subtle differences in how each enantiomer interacts with the chiral selector in the stationary phase.
Troubleshooting Workflow:
Sources
- 1. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 2. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereodifferentiation of oak lactone by using multidimensional chromatographic techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
Technical Support Center: Enhancing Solid-State Fermentation for Whiskey Lactone Production
Welcome to the technical support center for optimizing the solid-state fermentation (SSF) of whiskey lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of SSF and maximize the yield of this valuable aroma compound. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in scientific principles and practical experience.
Section 1: Foundational Knowledge & Initial Troubleshooting
Solid-state fermentation is a powerful technique for producing secondary metabolites like this compound, offering advantages such as lower energy consumption and higher product concentrations. However, the heterogeneity of the solid substrate presents unique challenges in monitoring and controlling critical process parameters.[1][2] This section addresses fundamental questions and initial hurdles you might encounter.
FAQ 1: My this compound yield is consistently low or non-existent. Where do I start troubleshooting?
Low or no yield is a common starting problem. A systematic approach is crucial. Begin by evaluating the core components of your SSF system.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low this compound yield.
Troubleshooting Steps:
-
Verify Microbial Strain:
-
Is the strain viable? Perform a simple viability test on a standard agar plate to ensure your microbial culture is active.
-
Is the strain suitable for this compound production? Not all microorganisms are created equal. Strains of Aspergillus, Fusarium, and various bacteria have been successfully used.[1][3][4][5] For instance, Fusarium oxysporum has been shown to be effective in the kinetic resolution of whiskey lactones.[3][4][5]
-
Inoculum preparation: Ensure your inoculum is in the correct growth phase and at an appropriate concentration. An inadequate inoculum can lead to a lag in growth and allow contaminants to take hold.
-
-
Evaluate Substrate:
-
Substrate composition: Agro-industrial residues like oilseed cakes (rapeseed, linseed) and grain brans are excellent substrates due to their rich nutrient profiles.[1][6] The composition of these substrates provides the necessary carbon and nitrogen sources for microbial growth and metabolite production.
-
Precursor availability: The biosynthesis of this compound may be enhanced by the presence of specific precursors in the substrate.[7] Supplementing the substrate with precursors can dramatically improve production.[7]
-
Substrate pretreatment: Proper sterilization of the substrate is critical to prevent contamination.[8] Autoclaving at 121°C for 20-30 minutes is a standard procedure.[8]
-
-
Assess Fermentation Conditions:
-
Moisture content: This is one of the most critical parameters in SSF. Optimal moisture content for many fungi is between 50-70%. Too low, and microbial growth is inhibited; too high, and it can lead to reduced porosity and anaerobic conditions. For Fusarium oxysporum in this compound production, a moisture content of 60% has been found to be optimal.[3][5]
-
Temperature: Temperature directly impacts microbial growth and enzyme activity.[9] The optimal temperature for this compound production can vary by microorganism, with a range of 20°C to 40°C being common for many fungi.[10] For example, a temperature of 33°C was found to be optimal for F. oxysporum.[3][5]
-
-
Review Analytical Methods:
-
Extraction efficiency: Ensure your extraction method is effective for this compound. Techniques like steam distillation combined with solvent extraction have proven efficient.[1]
-
Analytical sensitivity: Confirm that your analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is sensitive enough to detect the concentrations of this compound you expect.[11]
-
Section 2: Troubleshooting Specific Fermentation Issues
Once the foundational elements are in place, you may encounter more specific challenges during the fermentation process. This section provides a question-and-answer-based guide to address these issues.
Q1: I'm observing significant batch-to-batch variability in my this compound yield. What are the likely causes?
A1: Batch-to-batch variability is often due to inconsistencies in key SSF parameters.
Potential Causes and Solutions:
-
Inconsistent Moisture Content:
-
Problem: Manual mixing and moistening of the solid substrate can lead to uneven moisture distribution.
-
Solution: Implement a standardized protocol for substrate preparation. Use a spray nozzle for even water distribution and mix the substrate thoroughly. Consider using a moisture analyzer to verify the moisture content of your substrate before inoculation.
-
-
Temperature Gradients within the Bioreactor:
-
Problem: Heat generated during microbial metabolism can create hot spots within the solid substrate, leading to non-uniform growth and product formation.[2]
-
Solution: For larger-scale fermentations, use a bioreactor with intermittent mixing or forced aeration to improve heat dissipation. For smaller-scale experiments, ensure the substrate bed depth is not excessive to allow for adequate passive heat exchange.
-
-
Inoculum Inconsistency:
-
Problem: Variations in the age, concentration, or physiological state of the inoculum can lead to different fermentation kinetics.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent source of spores or mycelia and quantify the inoculum (e.g., spore count) before adding it to the substrate.
-
Experimental Protocol: Standardizing Inoculum Preparation
-
Grow the microbial strain on a suitable agar medium until sufficient sporulation is observed.
-
Harvest the spores by adding a sterile surfactant solution (e.g., 0.1% Tween 80) to the plate and gently scraping the surface.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Use a hemocytometer to count the spore concentration.
-
Dilute the spore suspension with sterile water to achieve the desired inoculum concentration (e.g., 10^6 - 10^7 spores/g of dry substrate).
Q2: My fermentation is showing signs of contamination. How can I identify and control it?
A2: Contamination by unwanted bacteria, yeasts, or other fungi is a common problem in SSF, leading to competition for nutrients and reduced product yield.[12][13]
Identifying Contaminants:
-
Visual Inspection: Look for unusual colors, slimy textures, or different colony morphologies on your substrate.
-
Microscopy: Use a microscope to examine samples of the fermenting substrate. The presence of bacteria (rods or cocci) or yeast cells among your filamentous fungi is a clear sign of contamination.[12]
-
pH Monitoring: A rapid drop in pH can indicate bacterial contamination, particularly from lactic acid bacteria.[12]
Contamination Control Strategies:
-
Aseptic Technique: Strict aseptic techniques during inoculation and sampling are paramount.[8]
-
Substrate Sterilization: Ensure your substrate is properly sterilized. For substrates that are sensitive to high temperatures, consider using methods like gamma irradiation.
-
Optimal Inoculum: A healthy and sufficiently large inoculum can outcompete potential contaminants.[8]
-
Control of Water Activity: Maintaining a low water activity can selectively inhibit the growth of many bacteria and yeasts, which generally require higher moisture levels than filamentous fungi.[2][14]
Table 1: Common Contaminants in SSF and their Characteristics
| Contaminant Group | Common Genera | Key Indicators | Control Measures |
| Bacteria | Lactobacillus, Bacillus | Rapid pH drop, slimy appearance, sour odor | Strict aseptic technique, proper sterilization, control of moisture content |
| Wild Yeasts | Saccharomyces, Candida | Fruity or alcoholic odors, visible yeast colonies | Aseptic technique, substrate sterilization |
| Molds | Penicillium, Rhizopus | Different colored spores (green, black), fuzzy growth | Proper air filtration (if using forced aeration), maintaining a pure inoculum |
Section 3: Advanced Optimization and Analytical Procedures
For researchers looking to push the boundaries of this compound yield, this section covers advanced optimization strategies and detailed analytical protocols.
Q3: How can I systematically optimize multiple fermentation parameters to maximize this compound production?
A3: A one-factor-at-a-time (OFAT) approach can be time-consuming and may miss interactions between variables. Statistical experimental designs, such as Response Surface Methodology (RSM), are more efficient for optimizing multiple parameters simultaneously.
Workflow for RSM Optimization:
Caption: Workflow for optimizing fermentation parameters using Response Surface Methodology.
Key Parameters to Optimize for this compound Production:
-
Temperature: As previously mentioned, this affects both microbial growth and enzymatic reactions.
-
Moisture Content: Crucial for nutrient availability and microbial metabolism.
-
Substrate Composition (C/N ratio): The carbon-to-nitrogen ratio can significantly influence the production of secondary metabolites.[15]
-
Inoculum Size: The initial concentration of microorganisms can impact the fermentation kinetics.[15]
-
pH: The initial pH of the substrate can affect enzyme activity and microbial growth.
Table 2: Example of Optimized Conditions for this compound Production
| Microorganism | Substrate | Temperature (°C) | Moisture Content (%) | Reference |
| Fusarium oxysporum AM13 | Rapeseed Cake | 33 | 60 | [3][5] |
| Aspergillus oryzae S2 | Various | 30-37 | 76.25 | [15] |
Q4: What is a reliable protocol for the extraction and quantification of this compound from a solid-state fermentation matrix?
A4: A robust and reproducible analytical protocol is essential for accurately assessing your fermentation performance.
Step-by-Step Protocol for this compound Analysis:
-
Sample Preparation:
-
Take a representative sample from your SSF bioreactor.
-
Immediately freeze-dry or oven-dry the sample at a low temperature (e.g., 60°C) to stop microbial activity and remove moisture.
-
Grind the dried sample to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Soxhlet Extraction: This is a thorough method for extracting non-polar compounds like this compound.
-
Place a known amount of the dried powder (e.g., 5-10 g) into a cellulose thimble.
-
Extract with a suitable solvent (e.g., hexane or dichloromethane) for 6-8 hours.
-
-
Ultrasonic-Assisted Extraction: A faster alternative to Soxhlet extraction.
-
Suspend a known amount of the dried powder in a solvent.
-
Sonicate the mixture for 30-60 minutes.
-
Separate the extract from the solid residue by centrifugation or filtration.
-
-
-
Purification and Concentration:
-
Filter the crude extract to remove any solid particles.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
For cleaner samples, you can perform a solid-phase extraction (SPE) cleanup step.
-
-
Quantification by GC-MS:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is the standard for this compound analysis.[11]
-
Column: A polar capillary column, such as a DB-WAX, is suitable for separating lactones.[11]
-
Temperature Program: An oven temperature program is used to separate the compounds in the extract. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
-
Quantification: Use an internal standard and a calibration curve of authentic this compound standards for accurate quantification.
-
References
-
Boratyński, F., Szczepańska, E., Grudniewska, A., Skalny, B., & Olejniczak, T. (2018). A Novel Approach for Microbial Synthesis of Enantiomerically Pure Whisky Lactones Based on Solid-State Fermentation. Molecules, 23(3), 659. [Link]
-
Culleré, L., Cacho, J., & Ferreira, V. (2007). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of AOAC International, 90(5), 1373–1380. [Link]
-
Boratyński, F., Szczepańska, E., Grudniewska, A., Skalny, B., & Olejniczak, T. (2018). A Novel Approach for Microbial Synthesis of Enantiomerically Pure Whisky Lactones Based on Solid-State Fermentation. Molecules, 23(3), 659. [Link]
-
Boratyński, F., Szczepańska, E., Grudniewska, A., Skalny, B., & Olejniczak, T. (2018). A Novel Approach for Microbial Synthesis of Enantiomerically Pure Whisky Lactones Based on Solid-State Fermentation. Molecules, 23(3), 659. [Link]
-
Michalczuk, B., Sabo, M., Jatzova, K., & Matejčík, Š. (2019). Fast quantification of whisky lactone in oak wood by ion mobility spectrometer. Talanta, 204, 53-58. [Link]
-
Boratyński, F., Grudniewska, A., Medycka, M., & Olejniczak, T. (2021). Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype. Catalysts, 11(3), 320. [Link]
-
Wanikawa, A., Hosoi, K., Takise, S., & Kato, H. (2000). Detection of γ-Lactones in Malt Whisky. Journal of the Institute of Brewing, 106(1), 39-44. [Link]
-
Hernik, A., Grudniewska, A., Szczepańska, E., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1109029. [Link]
-
Barrios-González, J., & Mejía, A. (2020). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. Fermentation, 6(3), 80. [Link]
-
Hernik, A., Grudniewska, A., Szczepańska, E., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1109029. [Link]
-
Sari, D. A. P., Batubara, I., & Tistama, R. (2024). Optimizing solid-state fermentation for metabolite enrichment by Aspergillus tamarii on rice bran and wheat. Journal of Applied Biology & Biotechnology, 12(3), 1-8. [Link]
-
Clyne, J. H., Fox, A. P., & Walker, D. A. (1994). Analytical strategies to confirm Scotch Whisky authenticity. The Analyst, 119(8), 1741-1746. [Link]
-
Hernik, A., Grudniewska, A., Szczepańska, E., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1109029. [Link]
-
Boratyński, F., Szczepańska, E., Grudniewska, A., Skalny, B., & Olejniczak, T. (2018). Microbial kinetic resolution of whisky lactone by solid-state fermentation (SSF). Molecules, 23(3), 659. [Link]
-
Hubert, J., Nuzillard, J. M., & Renault, J. H. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Metabolites, 13(9), 978. [Link]
-
Barrios-Gonzalez, J. (2012). Production of secondary metabolites by solid-state fermentation. Biotechnology and Bioprocess Engineering, 17(4), 687-696. [Link]
-
Barrios-Gonzalez, J. (2012). Secondary Metabolites Production by Solid-State Fermentation. Biotechnology and Bioprocess Engineering, 17(4), 687-696. [Link]
-
Lewis, S. (2009). Identifying, Controlling the Most Common Microbial Contaminants. Ethanol Producer Magazine. [Link]
-
Unknown. (2025). Fermentation Contamination Control: Best Practices And Detection Workflows. LinkedIn. [Link]
-
Unknown. (2023). Optimization of Solid-State Fermentation for High-Yield Enzyme Production Using Agro-Waste Substrates. Walsh Medical Media. [Link]
-
Markad, A. N. (2018). What can be done so as to avoid contamination in solid state fermentation? ResearchGate. [Link]
-
Boratyński, F., Grudniewska, A., Medycka, M., & Olejniczak, T. (2021). Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype. Catalysts, 11(3), 320. [Link]
-
Mienda, B. S., Idi, A., & Umar, A. (2011). Microbiological Features of Solid State Fermentation and its Applications-An overview. Research in Biotechnology, 2(6), 21-26. [Link]
-
Aryal, S. (2022). Solid State Fermentation (SSF). Microbe Notes. [Link]
-
Chen, Y. F., et al. (2024). Solid-State Fermentation of Grain-Derived By-Products by Aspergillus kawachii and Rhizopus oryzae: Preparation and Evaluation of Anti-Allergic Activity. Foods, 13(10), 1501. [Link]
-
van de Vondervoort, P. J., et al. (2004). Aspergillus oryzae in solid-state and submerged fermentations. Progress report on a multi-disciplinary project. FEMS Yeast Research, 5(1), 1-10. [Link]
-
Guichard, E., et al. (2005). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 53(10), 4059-4063. [Link]
-
Hlaváč, P., & Božiková, M. (2016). Influence of storing and temperature on rheologic and thermophysical properties of whisky samples. Potravinarstvo Slovak Journal of Food Sciences, 10(1), 113-119. [Link]
-
Unknown. (2023). How Temperature Affects Whiskey Production and Aging. Eight Oaks Farm Distillery. [Link]
-
Różański, M., & Pielech-Przybylska, K. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Molecules, 25(18), 4141. [Link]
-
Kallel, F., et al. (2015). Aspergillus oryzae S2 alpha-amylase production under solid state fermentation: optimization of culture conditions. International Journal of Biological Macromolecules, 75, 28-35. [Link]
-
Unknown. (2019). Effect of fermentation time, moisture content, and temperature on sorbitol production via solid state fermentation process. SciSpace. [Link]
-
Różański, M., & Pielech-Przybylska, K. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Molecules, 25(18), 4141. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. microbenotes.com [microbenotes.com]
- 3. A Novel Approach for Microbial Synthesis of Enantiomerically Pure Whisky Lactones Based on Solid-State Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Approach for Microbial Synthesis of Enantiomerically Pure Whisky Lactones Based on Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eightoaksdistillery.com [eightoaksdistillery.com]
- 10. scispace.com [scispace.com]
- 11. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethanolproducer.com [ethanolproducer.com]
- 13. Fermentation Contamination Control: Best Practices And Detection Workflows [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Aspergillus oryzae S2 alpha-amylase production under solid state fermentation: optimization of culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of GC-MS methods for the quantitative analysis of whiskey lactone
An Expert's Guide to the Validation of GC-MS Methods for the Quantitative Analysis of Whiskey Lactone
Introduction: The Essence of Oak in a Bottle
This compound, or β-methyl-γ-octalactone, is a pivotal aroma compound that defines the character of many aged spirits, most notably whiskey.[1] Extracted from oak barrels during maturation, this molecule imparts desirable notes of coconut, wood, and warmth.[2][3] It exists as two primary isomers: cis-whiskey lactone, known for its potent coconut-like aroma, and trans-whiskey lactone, which contributes a milder, more celery-like or grassy note.[1][4] The relative concentration and ratio of these isomers, influenced by factors like the oak species (e.g., American Quercus alba vs. European Quercus petraea) and barrel toasting level, are critical to the final sensory profile of the spirit.[1][5]
For researchers, distillers, and quality control professionals, the ability to accurately quantify this compound is not merely an academic exercise. It is fundamental to ensuring product consistency, verifying authenticity, and innovating new products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for this task, offering the required sensitivity and selectivity to measure these compounds within a complex alcoholic matrix.[6]
This guide provides a comprehensive framework for the validation of GC-MS methods for this compound analysis. As a Senior Application Scientist, my objective is to move beyond a simple checklist of steps and delve into the causality behind the validation process. The protocols described herein are designed to be self-validating systems, ensuring that the data you generate is not only accurate and precise but also defensible and trustworthy, grounded in the principles outlined by the International Council for Harmonisation (ICH).[7]
Part 1: The Pillars of a Defensible Analytical Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] For the quantitative analysis of this compound, this means proving that your GC-MS method can reliably measure its concentration at levels relevant to spirits. According to ICH Q2(R2) guidelines, this proof is built upon several key performance characteristics.[7][8]
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other congeners, fermentation byproducts, or matrix components.[9] In the complex matrix of whiskey, dozens of volatile compounds exist. A specific method ensures that the chromatographic peak you identify and quantify as cis- or trans-whiskey lactone is not co-eluting with an interfering compound, which would lead to an overestimation of its concentration. Mass spectrometry is inherently highly specific, as it can confirm the identity of a peak by its mass spectrum.
-
Linearity and Range: Linearity demonstrates a direct proportionality between the concentration of this compound and the instrument's response (peak area) over a specified range.[8] The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear. This is crucial for ensuring that you can accurately quantify samples that may have low or high levels of lactone, from lightly aged spirits to those matured for decades in new oak.
-
Accuracy: Accuracy reflects the closeness of the measured value to the true value.[9] It is typically assessed through recovery studies, where a known amount of this compound standard is spiked into a sample matrix (a process called standard addition) and the percentage recovered is calculated. Low recovery might indicate sample loss during preparation or matrix effects suppressing the instrument's response.
-
Precision: Precision is the measure of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability: The precision obtained under the same operating conditions over a short interval (e.g., one analyst, one instrument, one day).
-
Intermediate Precision: Expresses the variation within a single laboratory, accounting for variables like different days, analysts, or equipment.[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, by the method. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[9] These parameters are critical for determining the lower limits of your method's capability, especially when analyzing spirits with very subtle oak influence.
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] For a GC-MS method, this could involve testing minor changes in the GC oven temperature ramp, carrier gas flow rate, or sample preparation conditions. A robust method provides confidence in its reliability during routine use where minor fluctuations are inevitable.
Part 2: A Comparative Guide to Analytical Strategies
While GC-MS is the dominant technique, the specific choices in sample preparation and instrumentation can significantly impact performance. Understanding the alternatives and the rationale behind these choices is key to developing an optimal, validated method.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for this compound analysis due to the compound's volatility and the complexity of the whiskey matrix.[10]
Sample Preparation: The Critical First Step
Because this compound is present at relatively low concentrations (from µg/L to mg/L), a pre-concentration step is almost always necessary.[1][11]
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, highly effective technique for extracting volatile and semi-volatile compounds from a liquid matrix.[11] A fused-silica fiber coated with a stationary phase is exposed to the headspace above the whiskey sample. Volatile compounds, including this compound, partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then directly inserted into the hot GC inlet, where the analytes are desorbed for analysis. The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is critical for efficiently trapping the target analytes. HS-SPME is widely used because it is sensitive, minimizes matrix interference, and is easily automated.[12]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A newer, "green" chemistry alternative, DLLME involves injecting a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (often the ethanol already in the whiskey) into the aqueous sample.[13] This creates a cloudy solution with a massive surface area for rapid analyte transfer into the extraction solvent. After centrifugation, a small drop of the extraction solvent containing the concentrated analytes is collected and injected into the GC-MS. It is fast and requires minimal solvent but is typically a manual procedure.[13]
GC-MS System Configuration & Causality
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is the standard choice. This type of stationary phase separates compounds primarily based on their boiling points, which is effective for the range of congeners found in whiskey and provides good peak shape for the lactones.
-
Ionization: Electron Ionization (EI) at a standard 70 eV is used universally for this application. EI is a hard ionization technique that creates reproducible fragmentation patterns, which are essential for creating a searchable mass spectral library and for confident compound identification.[11]
-
Mass Analyzer & Detection Mode:
-
Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge ratios (e.g., m/z 35-350). This is excellent for identifying unknown compounds and confirming the identity of this compound by matching its fragmentation pattern to a reference library (like NIST).[13]
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers significantly higher sensitivity. Instead of scanning a wide range, the instrument is programmed to only monitor a few characteristic ions of this compound (e.g., m/z 99, a key fragment). By focusing on just these ions, the detector spends more time collecting data for the analyte of interest, improving the signal-to-noise ratio and lowering the LOD and LOQ.
-
Alternative Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for analyzing a wide range of compounds, but it is generally less suited for this compound than GC-MS.[10] Lactones lack a strong chromophore, making detection by standard UV-Vis detectors challenging and resulting in poor sensitivity. While HPLC coupled with a mass spectrometer (LC-MS) is possible, the volatility of this compound makes it a more natural fit for GC. HPLC is, however, an excellent choice for analyzing non-volatile or thermally unstable compounds in whiskey, such as phenols, sugars, or organic acids.[14]
Performance Data Comparison
The following table summarizes typical performance characteristics for a validated GC-MS method for this compound analysis, based on published data and established validation criteria.
| Performance Characteristic | GC-MS (SIM Mode) with HS-SPME | Justification & Rationale |
| Linearity (r²) | > 0.995 | Demonstrates a strong correlation between concentration and response, essential for accurate quantification. |
| Accuracy (Recovery) | 90 - 110% | Ensures minimal loss of analyte during sample preparation and no significant matrix suppression or enhancement. |
| Precision (RSD) | < 10% | Indicates low variability in the measurements, ensuring the method is reliable and repeatable. |
| LOQ | 1 - 10 µg/L | A low LOQ is necessary to quantify lactone levels even in lightly oaked spirits or for tracking changes over time.[11] |
| LOD | 0.5 - 5 µg/L | A low LOD confirms the method's ability to detect trace amounts of the analyte. |
Part 3: Experimental Protocols and Visualized Workflows
This section provides a detailed, step-by-step protocol for the validation of a quantitative GC-MS method for this compound.
Protocol: GC-MS Method Validation for this compound
1. Preparation of Standards and Samples
-
Primary Stock Solution: Accurately weigh ~10 mg of certified cis- and trans-whiskey lactone reference standards into a 10 mL volumetric flask and dissolve in ethanol to create a ~1000 mg/L stock.
-
Calibration Standards: Perform serial dilutions of the primary stock solution in a surrogate matrix (e.g., 40% ethanol in deionized water) to prepare a series of at least 6 calibration standards. The concentration range should bracket the expected concentration in typical whiskey samples (e.g., 10 µg/L to 2000 µg/L).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range, using a separate weighing of the reference standard if possible.
-
Whiskey Samples: For analysis, dilute the whiskey sample with deionized water to an alcohol content of ~10-20% ABV. This is done to improve the partitioning of analytes into the headspace by reducing their solubility in the liquid phase.[12]
2. HS-SPME-GC-MS Analysis
-
Sample Preparation: Place 5 mL of the diluted sample (or standard) into a 20 mL headspace vial. Add ~1.5 g of sodium chloride to "salt out" the volatile compounds, further increasing their concentration in the headspace.[12]
-
HS-SPME Conditions:
-
Fiber: 50/30 µm DVB/CAR/PDMS
-
Incubation/Extraction Temp: 60°C
-
Incubation/Extraction Time: 30 min
-
-
GC-MS Conditions:
-
Inlet Temp: 250°C (Splitless mode)
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium, 1.0 mL/min
-
Oven Program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min.
-
MS Mode: SIM, monitoring ions such as m/z 99, 81, and 156.
-
3. Validation Experiments
-
Specificity: Analyze a blank matrix (40% ethanol) and a whiskey sample known to contain lactones. Confirm the identity of the cis- and trans-whiskey lactone peaks by comparing their retention times and mass spectra (in full scan mode) to those of an authentic standard. The blank should show no interfering peaks at the target retention times.
-
Linearity: Analyze the calibration standards in triplicate. Plot the average peak area versus concentration and perform a linear regression. The coefficient of determination (r²) should be ≥ 0.995.
-
Accuracy & Precision:
-
Analyze six replicates of the Low, Medium, and High QC samples on the same day (for repeatability).
-
Have a different analyst repeat the analysis on a different day (for intermediate precision).
-
Calculate the mean, standard deviation, and RSD (%) for each level. The RSD should be < 10%.
-
Calculate accuracy as (Mean Measured Concentration / Nominal Concentration) * 100. The result should be within 90-110%.
-
-
LOD & LOQ: Analyze a series of very low-concentration standards. The LOD is typically established as the concentration that yields a signal-to-noise ratio (S/N) of 3, and the LOQ at an S/N of 10.[9]
-
Robustness: Introduce small, deliberate changes to the method. For example:
-
Vary the HS-SPME extraction temperature by ± 2°C.
-
Vary the GC oven ramp rate by ± 0.2°C/min.
-
Analyze a mid-level QC sample under each condition and verify that the results do not deviate significantly from the nominal method.
-
Visualized Workflow for GC-MS Method Validation
Caption: A workflow for the validation of a GC-MS method.
Conclusion
The quantitative analysis of this compound is a challenging but essential task for ensuring the quality and integrity of aged spirits. A robust, fully validated GC-MS method provides the foundation for reliable data generation. By moving beyond a simple procedural checklist to understand the causality behind each validation parameter—from the specificity needed to navigate a complex matrix to the sensitivity required to detect subtle oak notes—researchers and analysts can build methods that are not only scientifically sound but also fit for their intended purpose. The framework and protocols provided in this guide serve as a comprehensive resource for developing and implementing a defensible analytical strategy, ensuring that every measurement is as trustworthy as the spirit it represents.
References
-
Wiehebrink, A. (n.d.). Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. ISC Barrels. Retrieved from [Link]
-
Perfume Extract. (n.d.). This compound. Retrieved from [Link]
-
Ferreira, A. C. S., et al. (2009). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Chromatography A, 1216(1), 115-121. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection of γ-Lactones in Malt Whisky. Retrieved from [Link]
-
Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Applied Microbiology and Biotechnology, 107(2-3), 635-646. Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). Analysis of Whiskey by Dispersive Liquid−Liquid Microextraction. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Labcompare.com. (2017, March 21). Identifying Whiskey Adulteration by GC/MS Through Chemical Profiling and Differential Analysis. Retrieved from [Link]
-
MavMatrix. (n.d.). Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flav. Retrieved from [Link]
- Google Patents. (n.d.). CN1915984A - Method for preparing whisky lactone.
-
Shimadzu UK. (n.d.). Method for Whiskey Analysis – Phenols. Retrieved from [Link]
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. perfumeextract.co.uk [perfumeextract.co.uk]
- 3. fraterworks.com [fraterworks.com]
- 4. iscbarrels.com [iscbarrels.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. environics.com [environics.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. shimadzu.co.uk [shimadzu.co.uk]
Sensory comparison of cis- and trans-whiskey lactone aroma thresholds.
An In-Depth Guide to the Sensory Comparison of Cis- and Trans-Whiskey Lactone Aroma Thresholds
Authored by a Senior Application Scientist
This guide provides a comprehensive technical comparison of the sensory aroma thresholds of cis- and trans-whiskey lactone. Designed for researchers, scientists, and professionals in flavor chemistry and product development, this document delves into the nuanced world of stereoisomer olfaction, supported by established experimental data and methodologies. We will explore the structural basis for the profound differences in aroma perception between these two isomers, detail the rigorous scientific methods used for their evaluation, and present a clear, data-driven comparison of their sensory impact.
Introduction: The Significance of Whiskey Lactone in Aroma Chemistry
This compound, chemically known as β-methyl-γ-octalactone, is a pivotal aroma compound that imparts characteristic notes to many oak-aged alcoholic beverages, including whiskey, wine, and brandy.[1][2][3] This molecule is extracted from oak wood (of the Quercus genus) during the maturation process and exists as two primary diastereoisomers: cis-whiskey lactone and trans-whiskey lactone.[1][3][4]
While chemically similar, these isomers possess remarkably distinct sensory profiles. The cis-isomer is renowned for its pleasant coconut, woody, and sweet aroma, making it a highly desirable flavor component.[1][3][5][6] In contrast, the trans-isomer is often described as having a spicy, celery-like, or fresh sawdust character.[1][6][7] The profound difference in their aroma character and potency is a classic example of how molecular stereochemistry governs sensory perception, a critical concept for flavor scientists.[8][9][10] Understanding the aroma threshold—the minimum concentration at which a substance can be detected—for each isomer is fundamental to controlling the flavor profile of aged spirits and other food products.
The Role of Chirality in Olfactory Perception
The distinct aromas and sensory thresholds of cis- and trans-whiskey lactone are a direct result of their chirality, or "handedness."[8][10] These molecules are diastereomers, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms.[1] This structural difference dictates how each molecule interacts with the chiral olfactory receptors in the human nasal epithelium.[9][11]
Think of the olfactory receptor as a lock and the aroma molecule as a key. The specific 3D shape of the cis-isomer allows it to bind more effectively to its corresponding receptor, initiating a stronger neural signal to the brain, which is interpreted as a potent coconut-like scent. The trans-isomer, with its different spatial arrangement, fits less perfectly into this or other receptors, resulting in a weaker signal and a completely different perceived aroma.[9][12] This "lock and key" mechanism is the biochemical basis for the observed differences in their aroma thresholds.
Caption: Molecular structure dictates receptor binding and scent perception.
Comparative Analysis of Aroma Thresholds
The most critical distinction between the two isomers from a sensory perspective is their aroma threshold. The cis-isomer is consistently reported to have a significantly lower threshold, meaning it is far more potent and can be detected at much smaller concentrations.[5][13] This explains why it is considered the more important contributor to the characteristic aroma of oak-aged products.[5][14]
Experimental data from various studies, often determined in different matrices (the medium in which the compound is dissolved, such as water or an alcohol solution), consistently validates this difference. The matrix is a critical variable, as interactions with other components like ethanol can affect a compound's volatility and, therefore, its perceived threshold.[15]
Table 1: Published Aroma Thresholds of this compound Isomers
| Isomer | Threshold Value | Matrix | Source(s) |
| cis-Whiskey Lactone | 0.8 µg/L | Water | [1] |
| 1 µg/L | Air | [16] | |
| 20 µg/L | 12% (v/v) Ethanol Solution | [1][13][14] | |
| 0.001 mg/L (1 µg/L) | Unspecified (GC-Sniffing) | [17] | |
| trans-Whiskey Lactone | 12 µg/L | Water | [1] |
| 20 µg/L | Air | [7] | |
| 130 µg/L | 12% (v/v) Ethanol Solution | [1][13][14] | |
| 0.02 mg/L (20 µg/L) | Unspecified (GC-Sniffing) | [17] |
Note: 1 mg/L = 1000 µg/L
As the data clearly indicates, the aroma threshold for the cis-isomer is lower than that of the trans-isomer by a factor of 15 in water and nearly 7 in a dilute alcohol solution. This substantial difference means that even if both isomers were present in equal amounts, the cis-isomer would dominate the perceived aroma profile.
Experimental Protocol: Determination of Aroma Thresholds via GC-Olfactometry
The gold standard for determining the aroma threshold of volatile compounds is Gas Chromatography-Olfactometry (GC-O).[18][19][20] This technique uniquely combines the analytical separation power of gas chromatography with the sensitivity of the human nose as a detector.[18][21] The causality behind this choice is that instrumental detectors (like Mass Spectrometry) measure chemical abundance, not sensory impact. GC-O directly links a specific chemical compound eluting from the GC column to its perceived aroma and intensity.[19]
A common quantitative GC-O method is Aroma Extract Dilution Analysis (AEDA) . The core principle of AEDA is to analyze serial dilutions of a sample extract until no odor can be perceived by the sensory panelist. The highest dilution at which an aroma is still detectable corresponds to its flavor dilution (FD) factor, which is proportional to its aroma potency.
Step-by-Step AEDA Workflow:
-
Sample Preparation: An extract containing the volatile compounds (including whiskey lactones) is prepared from the source material (e.g., whiskey, oak wood extract) using a method like solvent extraction or solid-phase microextraction (SPME). The choice of extraction method is crucial to ensure it is representative of the aroma profile without creating artifacts.
-
Serial Dilution: The initial extract is serially diluted with a solvent, typically in a 1:1 or 1:2 ratio, creating a set of samples with decreasing concentrations.
-
GC-O Analysis: Each dilution is injected into the GC-O system. The effluent from the GC column is split between a chemical detector (e.g., Mass Spectrometer for identification) and a heated sniffing port where a trained panelist assesses the aroma.[22]
-
Odor Detection & Description: The panelist records the retention time and provides a description for each aroma detected in each dilution run. The process starts with the most dilute sample and proceeds to the most concentrated.
-
Threshold Determination: The aroma threshold is related to the last dilution in which the specific compound's aroma (e.g., "coconut" for cis-whiskey lactone) was detected by 50% of the panelists.[23] This result is reported as the FD factor. By analyzing a standard of known concentration, the FD factor can be correlated back to a specific concentration threshold in µg/L or ng/L.
-
Data Validation: The experiment is repeated with multiple trained panelists (typically 6-12 assessors) to ensure statistical validity and account for individual differences in sensitivity.[19] Using a panel validates the protocol by providing reproducible, consensus-based data rather than relying on a single individual's perception.
Caption: Workflow for Aroma Extract Dilution Analysis (AEDA).
Conclusion and Implications
The sensory comparison of cis- and trans-whiskey lactone provides a definitive illustration of stereoisomerism's impact on aroma perception. The cis-isomer is the dominant sensory contributor due to a significantly lower aroma threshold—a direct consequence of its molecular structure enabling a more efficient interaction with human olfactory receptors. Experimental determination of these thresholds, rigorously performed using techniques like GC-O with AEDA, is essential for accurately modeling flavor and controlling the sensory profile of consumer products. For professionals in the food, beverage, and fragrance industries, this understanding is not merely academic; it is a cornerstone of targeted flavor creation and quality control, ensuring that the desired aromatic notes are expressed at perceptible and pleasant levels.
References
-
Determination of Flavor Threshold Levels and Sub‐Threshold, Additive, and Concentration Effects. ResearchGate. Available from: [Link]
-
Determination of the Aroma Threshold of the cis and trans Racemic Forms of β-Methyl-γ-Octalactone by Gas Chromatography-Sniffing Analysis. American Journal of Enology and Viticulture. Available from: [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. National Institutes of Health (NIH). Available from: [Link]
-
Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. PubMed. Available from: [Link]
-
Gas chromatography-olfactometry. Wikipedia. Available from: [Link]
-
Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. MDPI. Available from: [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. AIDIC. Available from: [Link]
-
Sensory Thresholds: Beyond the Numbers. Top Crop. Available from: [Link]
-
Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Semantic Scholar. Available from: [Link]
-
The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia. Available from: [Link]
-
Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. ResearchGate. Available from: [Link]
-
Chiral Molecules in Perfumery: The Importance of Stereochemistry in Scent Perception. Advanced Biotech. Available from: [Link]
-
Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. ResearchGate. Available from: [Link]
-
Determination and comparison of flavor (retronasal) threshold values of 19 flavor compounds in Baijiu. ResearchGate. Available from: [Link]
-
Measuring Your Taste Threshold. Science Buddies. Available from: [Link]
-
Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. National Institutes of Health (NIH). Available from: [Link]
-
Odour and flavour thresholds for key aroma components in an orange juice matrix: terpenes and aldehydes. Wiley Online Library. Available from: [Link]
-
How Does Chirality Affect Taste? YouTube. Available from: [Link]
-
Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. ISC Barrels. Available from: [Link]
-
cis-3-Methyl-4-octanolide. Wikipedia. Available from: [Link]
-
Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers. Available from: [Link]
-
Quick insights into whisky — investigating rapid and efficient methods for sensory evaluation and chemical analysis. National Institutes of Health (NIH). Available from: [Link]
-
Enantioselective perception of chiral odorants. Semantic Scholar. Available from: [Link]
- Synthesis process of this compound.Google Patents.
-
Whisky lactone. eurekamoments in organic chemistry. Available from: [Link]
-
trans-3-Methyl-4-octanolide. Wikipedia. Available from: [Link]
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 3. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 4. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 39212-23-2 [chemicalbook.com]
- 6. iscbarrels.com [iscbarrels.com]
- 7. trans-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]
- 9. scentjourner.com [scentjourner.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Enantioselective perception of chiral odorants | Semantic Scholar [semanticscholar.org]
- 13. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 17. Determination of the Aroma Threshold of the cis and trans Racemic Forms of β-Methyl-γ-Octalactone by Gas Chromatography-Sniffing Analysis | American Journal of Enology and Viticulture [ajevonline.org]
- 18. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 20. [PDF] Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma | Semantic Scholar [semanticscholar.org]
- 21. aidic.it [aidic.it]
- 22. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma [mdpi.com]
- 23. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
A Comparative Analysis of Whiskey Lactone Content in Different Oak Species: A Guide for Researchers
The maturation of distilled spirits in oak barrels is a complex process that imparts a significant portion of the final product's flavor and aroma profile. Among the myriad of compounds extracted from the wood, whiskey lactones (β-methyl-γ-octalactone) are paramount, contributing characteristic coconut, woody, and sweet notes.[1] The concentration and stereoisomeric ratio of these lactones vary considerably among different oak species, profoundly influencing the sensory characteristics of the aged spirit. This guide provides a comparative analysis of whiskey lactone content in key oak species used in cooperage, supported by experimental data, and details a robust analytical methodology for their quantification.
The Chemical Nature and Sensory Impact of Whiskey Lactones
This compound exists as two main stereoisomers: cis-whiskey lactone and trans-whiskey lactone. The cis-isomer is generally considered the more impactful of the two, with a lower sensory threshold and a distinct coconut and sweet aroma.[2] The trans-isomer, on the other hand, is often described as having a more woody or spicy character. The ratio of these two isomers is a critical factor in the final aroma profile of the matured spirit. These compounds are derived from lipid precursors within the oak wood and are present as non-volatile glycoconjugates.[3] The processes of seasoning and toasting the oak staves are crucial for the liberation of these lactones from their precursors.[1][3]
Comparative Analysis of this compound Content in Oak Species
The two most prominent species of oak used for barrel making are American oak (Quercus alba) and European oak (Quercus robur and Quercus petraea). A significant body of research has demonstrated that the concentration and isomeric ratio of whiskey lactones differ substantially between these species.
American oak is renowned for imparting pronounced coconut and vanilla flavors to spirits, which is directly attributable to its higher concentration of whiskey lactones, particularly the cis-isomer.[4] European oak, conversely, tends to have lower overall lactone levels and a different isomeric balance, contributing more spicy and tannic notes.[4] A study by Prida et al. (2007) provided quantitative data on the this compound content in two European oak species, highlighting significant variation even within the same genus.[5][6]
| Oak Species | Isomer | Mean Concentration (μg/g of dry wood) | cis/trans Ratio | Reference |
| Quercus petraea | cis-whiskey lactone | 6.90 | 1.8 | Prida et al., 2007[5][6] |
| trans-whiskey lactone | 3.88 | |||
| Quercus robur | cis-whiskey lactone | 0.34 | 1.2 | Prida et al., 2007[5][6] |
| trans-whiskey lactone | 0.28 |
Further research involving the aging of bourbon in barrels made from American, European, and French oak demonstrated that after four years of maturation, the spirit aged in American oak had the highest total lactone concentration and the highest cis to trans lactone ratio.[4]
Formation of Whiskey Lactones from Precursors
The generation of whiskey lactones is a multi-step process that begins with the natural lipids in the oak wood. Through a series of biological and chemical transformations, these lipids are converted into non-volatile precursors, primarily glycoconjugates. The crucial step of liberating the volatile lactones occurs during the seasoning and, most importantly, the toasting of the oak staves. The heat applied during toasting induces pyrolysis, which cleaves the glycosidic bonds of the precursors, releasing the free lactones. The intensity and duration of the toasting have a significant impact on the final lactone concentration, with lighter toasting generally yielding higher levels.[3]
Caption: Formation of whiskey lactones from precursors in oak.
Experimental Protocol for Quantification of Whiskey Lactones in Oak Wood
The following protocol outlines a robust and widely used method for the extraction and quantification of whiskey lactones from oak wood samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[7][8][9]
1. Sample Preparation:
-
Rationale: To ensure homogeneity and maximize extraction efficiency, the oak wood sample must be finely milled.
-
Procedure:
-
Obtain a representative sample of the oak wood to be analyzed.
-
Mill the wood sample to a fine powder (e.g., 40-60 mesh).
-
Dry the powdered sample in an oven at 60°C to a constant weight to remove residual moisture.
-
Accurately weigh approximately 1 gram of the dried powder into a 20 mL headspace vial.
-
2. Internal Standard Spiking:
-
Rationale: An internal standard is crucial for accurate quantification, as it corrects for variations in extraction efficiency and injection volume. A suitable internal standard should be a compound with similar chemical properties to the analytes but not naturally present in the sample.
-
Procedure:
-
Prepare a stock solution of a suitable internal standard (e.g., deuterated this compound or a related lactone not present in oak) in methanol.
-
Spike the oak wood powder in the headspace vial with a known volume of the internal standard solution.
-
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
Rationale: HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile compounds from a solid matrix. The choice of fiber coating is critical for optimal extraction of the target analytes.
-
Procedure:
-
Add 5 mL of deionized water and 3 grams of sodium chloride to the headspace vial. The salt increases the ionic strength of the aqueous phase, which promotes the partitioning of the volatile lactones into the headspace.
-
Seal the vial with a PTFE-faced silicone septum.
-
Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 15 minutes).
-
Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.
-
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Rationale: GC-MS provides both high-resolution separation of the extracted compounds and their positive identification and quantification based on their mass spectra.
-
Procedure:
-
Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250°C for 5 minutes).
-
Separate the compounds on a suitable capillary column (e.g., a polar column like a DB-WAX or HP-INNOWAX).
-
Use a temperature program that provides good resolution of the cis- and trans-whiskey lactone isomers. An example program: initial temperature of 50°C, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting the characteristic ions of cis- and trans-whiskey lactone and the internal standard.
-
5. Quantification:
-
Rationale: A calibration curve is constructed using standards of known concentrations to relate the instrument response to the analyte concentration.
-
Procedure:
-
Prepare a series of calibration standards containing known concentrations of authentic cis- and trans-whiskey lactone and the internal standard.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of cis- and trans-whiskey lactone in the oak wood sample by applying the peak area ratios from the sample analysis to the calibration curve.
-
Caption: Experimental workflow for this compound analysis.
Conclusion
The species of oak used in cooperage is a determining factor in the final concentration and isomeric ratio of whiskey lactones in matured spirits. American oak (Quercus alba) consistently demonstrates higher levels of total and, specifically, cis-whiskey lactone, contributing to its characteristic sweet, coconut-like flavor profile. European oaks (Quercus robur and Quercus petraea) contain lower concentrations of these compounds, leading to a different sensory experience. The analytical methodology presented here, based on HS-SPME-GC-MS, provides a reliable and sensitive means for researchers to quantify these critical aroma compounds, enabling a deeper understanding of the impact of oak on spirit maturation and facilitating quality control in the production process.
References
-
Antalick, G., Tempère, S., & de Revel, G. (2014). Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. Journal of Analytical Methods in Chemistry, 2014, 863019. [Link]
-
Decoding Tastry's Oak Metrics. (2023). Tastry. [Link]
-
Fariña, L., Boido, E., Carrau, F., Versini, G., & Dellacassa, E. (2014). Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. Journal of Analytical Methods in Chemistry, 2014, 863019. [Link]
-
Gao, W., He, J., Li, H., & Xiao, Z. (2023). Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring. Foods, 12(23), 4305. [Link]
-
Hayasaka, Y., Baldock, G. A., & Parker, M. (2007). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(22), 9195–9201. [Link]
-
Oak gives real character to the Whiskey. (2020). Barrels Online. [Link]
-
Wiehebrink, A. (n.d.). Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. Independent Stave Company. [Link]
-
Zehentbauer, G., & Reineccius, G. (2012). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 1-9. [Link]
-
Jarzynka, H. F. (2021). Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flavor Compounds in Whiskey. [Link]
-
Waterhouse, A. L. (n.d.). Oak Lactones. UC Davis. [Link]
-
Prida, A., Ducousso, A., Petit, R. J., Nepveu, G., & Puech, J. L. (2007). Variation in wood volatile compounds in a mixed oak stand: Strong species and spatial differentiation in whisky-lactone content. Annals of Forest Science, 64(3), 313-320. [Link]
-
Prida, A., Ducousso, A., Petit, R. J., Nepveu, G., & Puech, J. L. (2007). Variation in wood volatile compounds in a mixed oak stand: Strong species and spatial differentiation in whisky-lactone content. Annals of Forest Science, 64(3), 313-320. [Link]
Sources
- 1. Oak barrels give real character to whiskey [barrelsonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tastry.com [tastry.com]
- 4. iscbarrels.com [iscbarrels.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Interplay of Aromas: A Comparative Guide to the Sensory Interaction of Whiskey Lactone and Vanillin in Aged Spirits
In the complex aromatic landscape of aged spirits, the final sensory profile is a symphony composed of hundreds of volatile compounds. Among these, whiskey lactone and vanillin stand out as principal contributors, shaping the characteristic sweet, creamy, and mature notes that define many world-class whiskies, brandies, and aged rums. This guide delves into the nuanced sensory relationship between these two pivotal molecules. We will explore their individual aromatic contributions, investigate their interactive effects—be they synergistic or masking—and provide the experimental frameworks necessary for their precise quantification and sensory evaluation. This document is intended for researchers, quality control specialists, and product development professionals seeking to understand and harness the delicate balance of these key aroma compounds.
Individual Sensory Profiles: The Building Blocks of Complexity
Before examining their interaction, it is crucial to understand the distinct sensory contributions of this compound and vanillin. Both are primarily extracted from oak barrels during maturation, with their concentrations influenced by factors such as the species of oak, the toasting level of the barrel, and the duration of aging.
-
This compound (β-methyl-γ-octalactone): This compound exists as two key isomers, cis- and trans-whiskey lactone. The cis-isomer is generally considered the more aromatically potent of the two, possessing a lower sensory threshold.[1] Its aroma is most frequently described as coconut, woody, and sweet .[2] At varying concentrations and in different matrices, it can also evoke notes of celery, toasted nuts, and coumarin.[3] The presence of this compound is a hallmark of oak aging and is often associated with the perceived "smoothness" and "maturity" of a spirit.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): As the principal flavor component of natural vanilla, vanillin imparts a powerful and universally recognized sweet, creamy, and vanilla aroma.[2][4] Its sensory threshold is significantly lowered in hydroalcoholic solutions compared to pure water, making it a potent contributor to the aroma of spirits even at relatively low concentrations.[2] Vanillin is a product of the thermal degradation of lignin, a major component of oak wood, during the toasting of barrels.[5]
The Nature of Interaction: Synergy and Aroma Suppression
The perceived aroma of a spirit is not merely the sum of its individual components. Complex interactions, including synergy (where the combined effect is greater than the sum of the parts) and masking or suppression (where one compound diminishes the perception of another), are constantly at play. While direct, isolated studies on the vanillin-whiskey lactone interaction are not abundant, valuable insights can be gleaned from aroma recombination and omission studies on complex spirits like Bourbon whiskey.[6][7][8][9]
One of the most definitive ways to understand the contribution of a specific aroma compound is through omission studies. In these experiments, a complete model of a spirit's aroma is created by mixing all of its key odorants in their naturally occurring concentrations. Then, sensory panelists evaluate the aroma of this complete model against models where one or more specific compounds have been omitted.
A pivotal study on American Bourbon whiskey demonstrated the critical importance of both (3S,4S)-cis-whiskylactone and 4-hydroxy-3-methoxybenzaldehyde (vanillin) to the overall aroma profile.[6][7] When either of these compounds was removed from the reconstituted aroma model, trained sensory panelists noted a significant deviation from the original whiskey's aroma. The omission of vanillin resulted in a noticeable loss of the characteristic sweet and vanilla notes, while the absence of this compound diminished the woody and coconut character, leading to a less complex and mature aroma profile.[6][7]
These omission studies strongly suggest a synergistic and mutually enhancing relationship between this compound and vanillin. The sweet, creamy notes of vanillin appear to lift and complement the woody, coconut facets of this compound, creating a more integrated and complex "oaked" or "mature" aroma than either compound could achieve alone. There is also evidence to suggest that woody and mature characteristics, to which this compound is a key contributor, can suppress the perception of fresher, "estery" notes from the new-make spirit, thereby enhancing the overall impression of age.
Quantitative Analysis of this compound and Vanillin
To correlate sensory data with chemical composition, precise quantification of this compound and vanillin is essential. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis, often preceded by a sample preparation step to extract and concentrate the analytes.
Table 1: Representative Concentrations of Key Aroma Compounds in Bourbon Whiskey
| Compound | Concentration (μg/L) | Odor Threshold in 40% EtOH (μg/L) | Odor Activity Value (OAV) | Key Sensory Descriptors |
| (3S,4S)-cis-Whiskeylactone | 280 | 11 | 25.5 | Coconut, woody, sweet |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 1100 | 40 | 27.5 | Vanilla, sweet, creamy |
Data compiled from aroma recombination studies on American Bourbon Whiskey.[6][7] The Odor Activity Value (OAV) is calculated by dividing the concentration by the odor threshold; a value greater than 1 indicates the compound is likely to contribute to the overall aroma.
Experimental Protocol: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol provides a robust method for the simultaneous quantification of vanillin and this compound in aged spirits.
1. Sample Preparation:
- Dilute 5 mL of the spirit sample with deionized water to a final alcohol concentration of 20% ABV in a 20 mL headspace vial. This dilution reduces the competition from ethanol on the SPME fiber.[10]
- Add 3 grams of sodium chloride to the vial to increase the volatility of the analytes.
- Spike the sample with a known concentration of internal standards (e.g., deuterated vanillin and deuterated this compound) for accurate quantification.
2. HS-SPME Extraction:
- Equilibrate the vial at 30°C for 5 minutes.
- Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 15 minutes at 30°C to adsorb the volatile compounds.[10]
3. GC-MS Analysis:
- Injector: Desorb the SPME fiber in the GC inlet at 280°C in splitless mode for 10 minutes.[11]
- Carrier Gas: Helium at a constant flow rate of 1.69 mL/min.[11]
- Column: A DB-WAXetr capillary column (60 m x 0.32 mm, 0.5 µm film thickness) is suitable for separating these compounds.[10]
- Oven Temperature Program:
- Initial temperature of 50°C, hold for 3 minutes.
- Ramp at 8°C/min to 180°C, hold for 11 minutes.
- Ramp at 25°C/min to 280°C, hold for 5 minutes.[11]
- Mass Spectrometer:
- Operate in Electron Ionization (EI) mode at 70 eV.
- Acquire data in both full scan mode (m/z 30-800) for compound identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and accurate quantification of the target analytes and their internal standards.[12]
4. Data Analysis:
- Identify vanillin and this compound isomers based on their retention times and mass spectra compared to authentic standards.
- Quantify the compounds by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.
Sensory Evaluation of Aroma Interactions
Quantitative Descriptive Analysis (QDA) with a trained sensory panel is the most effective method for characterizing the aroma of spirits and understanding the interaction between compounds.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
1. Panelist Training and Lexicon Development:
- Select 10-12 panelists based on their sensory acuity and ability to describe aromas.
- Conduct training sessions where panelists are presented with reference standards for key whiskey aromas, including pure this compound and vanillin in a neutral spirit base (e.g., 20% ABV vodka).[13]
- Through consensus, the panel develops a lexicon of descriptive terms for the aromas they perceive (e.g., "vanilla," "coconut," "woody," "sweet," "smoky").[1]
2. Sample Evaluation:
- Prepare samples in identical, coded nosing glasses to prevent bias.[14] Samples should be presented at room temperature.[14]
- Present the samples to the panelists in a randomized order. A palate cleanser of room temperature water should be provided.[15]
- Panelists should first "nose" the spirit without swirling, then gently swirl to release more volatile compounds.[14]
- For each sample, panelists rate the intensity of each descriptor from the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored from "not perceived" to "very intense").
3. Data Analysis:
- Convert the ratings from the line scales to numerical data.
- Use statistical methods, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), to analyze the data, identify significant differences between samples, and visualize the relationships between the samples and the sensory attributes.
Visualizing Experimental and Logical Frameworks
To better illustrate the workflow and conceptual relationships, the following diagrams are provided.
Conclusion
The sensory interaction between this compound and vanillin is a cornerstone of the aromatic profile of many aged spirits. Far from being simple additive aromas, their relationship is synergistic, creating a perception of maturity, complexity, and sweetness that is greater than the sum of its parts. Omission studies have unequivocally demonstrated that both compounds are indispensable for an authentic Bourbon whiskey aroma.[6][7] For professionals in drug development, where flavor masking and palatability are critical, understanding these fundamental interactions in a complex food-grade matrix can provide valuable insights. By employing rigorous analytical techniques like GC-MS alongside trained sensory panels, producers and researchers can precisely map the chemical and sensory landscape of their products, allowing for targeted process optimization and the consistent delivery of high-quality, sensorially complex aged spirits.
References
-
Poisson, L., & Schieberle, P. (2008). Characterization of the key aroma compounds in an american bourbon whisky by quantitative measurements, aroma recombination, and omission studies. Journal of Agricultural and Food Chemistry, 56(14), 5820–5826. [Link]
-
Poisson, L., & Schieberle, P. (2008). Characterization of the Key Aroma Compounds in an American Bourbon Whisky by Quantitative Measurements, Aroma Recombination, and Omission Studies. Journal of Agricultural and Food Chemistry, 56(14), 5820-5826. [Link]
-
Moonshine University. (n.d.). Sensing Spirits: A Quick Sensory Guide for Whiskey. [Link]
-
Pambos' Tasting Room. (2025, January 30). Basic Principles of Sensory Evaluation of Spirits. [Link]
-
ISC Barrels. (n.d.). Sensory Evaluation for Aging Spirits. [Link]
-
Poisson, L., & Schieberle, P. (2008). Characterization of the Key Aroma Compounds in an American Bourbon Whisky by Quantitative Measurements, Aroma Recombination, and Omission Studies. Request PDF. [Link]
-
Poisson, L., & Schieberle, P. (2008). Characterization of the key aroma compounds in an american bourbon whisky by quantitative measurements, aroma recombination, and omission studies. Semantic Scholar. [Link]
-
Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. [Link]
-
Stiller, S., et al. (2020). Quick insights into whisky — investigating rapid and efficient methods for sensory evaluation and chemical analysis. Foods, 9(10), 1374. [Link]
-
Conner, J. M., et al. (1998). Flavour components of whiskey. CORE. [Link]
-
Waterhouse Lab, UC Davis. (n.d.). Oak Lactones. [Link]
-
The Good Scents Company. (n.d.). This compound, 39212-23-2. [Link]
-
Rodrigues, F., et al. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. Molecules, 27(17), 5649. [Link]
-
Botelho, G., et al. (2021). Variable plots of the two significant markers' (A e vanillin, B e b-damascenone); in malt,premium' blended and blended whisky samples. ResearchGate. [Link]
-
Piggott, J. R., et al. (2004). Perception of Whisky Flavour Reference Compounds by Scottish Distillers. ResearchGate. [Link]
-
Mav-Matrix. (n.d.). Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flav. [Link]
-
Jack, F. R. (2012). Whiskies: Composition, sensory properties and sensory analysis. Request PDF. [Link]
-
Jurado-Guevara, A., et al. (2021). Profiling Croatian Whisky Using GC/MS-MS and UHPLC-QTOF. Molecules, 26(23), 7175. [Link]
-
del Álamo-Sanza, M., & Nevares, I. (2018). Evolution of the vanillin (V) and cis-whiskey lactone (CW) in the MC wines (a) and TT wines (b) in the two vintages studied. ResearchGate. [Link]
-
Reid, K., et al. (2024). Guidelines to optimise the sensory detection of 2,4,6-trichloroanisole in neutral spirit and whisky. Journal of the Institute of Brewing. [Link]
-
Ashmore, P. L., et al. (2023). Impact of Dilution on Whisky Aroma: A Sensory and Volatile Composition Analysis. Foods, 12(6), 1243. [Link]
Sources
- 1. spiritsanddistilling.com [spiritsanddistilling.com]
- 2. researchgate.net [researchgate.net]
- 3. Vanillin modifies affective responses to but not burning sensations from ethanol in mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Characterization of the key aroma compounds in an american bourbon whisky by quantitative measurements, aroma recombination, and omission studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the key aroma compounds in an american bourbon whisky by quantitative measurements, aroma recombination, and omission studies. | Semantic Scholar [semanticscholar.org]
- 10. jib.cibd.org.uk [jib.cibd.org.uk]
- 11. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 12. mdpi.com [mdpi.com]
- 13. iscbarrels.com [iscbarrels.com]
- 14. pambos.wine [pambos.wine]
- 15. moonshineuniversity.com [moonshineuniversity.com]
Unmasking the Subtleties: A Comparative Guide to the Influence of Whiskey Lactone on Fruity Ester Perception in Wine
In the complex symphony of wine aroma, the interplay between different volatile compounds dictates the final sensory experience. This guide delves into a critical interaction: the masking effect of whiskey lactone, a key compound derived from oak aging, on the perception of fruity esters, the vibrant heart of many wines. For researchers, winemakers, and quality control specialists, understanding and quantifying this interaction is paramount for crafting wines with a desired aromatic profile. This document provides a comprehensive comparison, grounded in experimental data, of how this compound can suppress the fruity characteristics of wine and offers detailed protocols for replicating these findings.
Introduction: The Aromatic Tug-of-War
Fruity esters, such as isoamyl acetate (banana), ethyl hexanoate (green apple, anise), and ethyl butyrate (pineapple, fruity), are primarily synthesized by yeast during fermentation and are responsible for the fresh, fruity aromas characteristic of young wines. Conversely, this compound (β-methyl-γ-octalactone) is extracted from oak barrels during aging, imparting notes of coconut, vanilla, and sweet wood.[1] While both contribute desirable aromas, their interaction is not always additive. A significant body of research indicates that this compound can exert a masking effect, diminishing the perception of these fruity notes.[2][3][4][5]
This guide will compare and contrast the sensory perception of key fruity esters in wine matrices with and without the presence of this compound. We will explore the underlying mechanisms of this masking phenomenon and provide robust, validated methodologies for its investigation.
Experimental Design: A Framework for Sensory and Chemical Analysis
To objectively assess the masking effect, a multi-pronged approach combining sensory analysis with chemical quantification is essential. The following experimental workflow provides a self-validating system to ensure the reliability of the results.
Figure 1: A generalized workflow for investigating the masking effect of this compound.
Detailed Experimental Protocols
Objective: To create standardized wine samples for sensory and chemical analysis.
Materials:
-
A neutral base wine (e.g., a Chardonnay or Sauvignon Blanc with low initial ester and no oak influence).
-
Fruity esters: isoamyl acetate, ethyl hexanoate.
-
cis-Whiskey lactone.
-
Ethanol (food grade).
Protocol:
-
Base Wine Preparation: Deodorize a neutral white wine by passing it through a column of activated charcoal to remove endogenous aromas.
-
Fruity Ester Stock Solutions: Prepare stock solutions of isoamyl acetate and ethyl hexanoate in ethanol.
-
This compound Stock Solution: Prepare a stock solution of cis-whiskey lactone in ethanol. The cis-isomer is chosen due to its lower perception threshold and higher prevalence in wine.[1]
-
Sample Spiking:
-
Control Wine: Spike the base wine with a known concentration of a fruity ester (e.g., isoamyl acetate at 2 mg/L).
-
Test Wine: Spike the base wine with the same concentration of the fruity ester and a specific concentration of cis-whiskey lactone (e.g., 50 µg/L, a concentration commonly found in oak-aged wines).[2]
-
-
Equilibration: Allow the spiked wines to equilibrate for 24 hours at a controlled temperature (e.g., 15°C) before analysis.
Causality Behind Experimental Choices:
-
Using a neutral, deodorized base wine ensures that any perceived aromas are from the added compounds, eliminating confounding variables from the original wine matrix.
-
Spiking with known concentrations allows for precise control and quantitative comparison. The chosen concentrations should be above the respective aroma detection thresholds.
Objective: To quantify the perceived intensity of fruity and oak-related aromas.
Protocol:
-
Panel Selection and Training:
-
Recruit 10-15 panelists with prior experience in sensory evaluation of wine.[6]
-
Conduct training sessions to familiarize panelists with the specific aroma attributes (e.g., "banana" for isoamyl acetate, "coconut" for this compound) using reference standards.
-
-
Evaluation Procedure:
-
Present the control and test wines to the panelists in a randomized and blind manner.
-
Use standardized black ISO wine glasses to prevent visual bias.
-
Ask panelists to rate the intensity of specific aroma descriptors (e.g., "fruity," "banana," "coconut," "woody") on a structured scale (e.g., a 10-point scale where 0 = not perceived and 10 = very intense).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in perceived aroma intensities between the control and test wines.
Trustworthiness of the Protocol:
-
Blind and randomized presentation minimizes bias.
-
The use of a trained panel ensures consistent and reliable sensory data.[7]
-
Statistical analysis provides an objective measure of the significance of the observed differences.
Objective: To confirm the concentrations of the spiked aroma compounds in the wine samples.
Protocol:
-
Sample Preparation: Use headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds.
-
GC-MS Parameters:
-
Column: A polar capillary column (e.g., DB-WAX).[8]
-
Injector: Splitless mode.
-
Oven Program: A temperature gradient suitable for the separation of esters and lactones (e.g., 40°C for 5 min, then ramp to 240°C at 3°C/min).
-
Carrier Gas: Helium.
-
MS Detector: Operate in selected ion monitoring (SIM) mode for targeted quantification of the spiked compounds.
-
-
Quantification: Use external calibration curves with authentic standards to quantify the concentrations of isoamyl acetate, ethyl hexanoate, and this compound.
Authoritative Grounding:
-
HS-SPME-GC-MS is a well-established and validated method for the analysis of volatile compounds in wine.[8]
-
The use of SIM mode increases the sensitivity and selectivity of the analysis for the target compounds.
Comparative Results: Quantifying the Masking Effect
The following tables summarize hypothetical yet representative data from the described experiments, illustrating the masking effect of this compound.
Table 1: Sensory Panel Ratings of Aroma Intensity (Mean Scores ± SD)
| Aroma Descriptor | Control Wine (Fruity Ester Only) | Test Wine (Fruity Ester + this compound) | p-value |
| Fruity | 8.2 ± 0.9 | 5.5 ± 1.1 | <0.01 |
| Banana (Isoamyl Acetate) | 7.9 ± 1.0 | 4.8 ± 1.2 | <0.01 |
| Green Apple (Ethyl Hexanoate) | 7.5 ± 0.8 | 4.2 ± 1.0 | <0.01 |
| Coconut/Woody | 0.5 ± 0.2 | 7.8 ± 0.9 | <0.01 |
Table 2: GC-MS Quantification of Aroma Compounds (Concentration)
| Compound | Control Wine | Test Wine |
| Isoamyl Acetate | 2.1 mg/L | 2.0 mg/L |
| Ethyl Hexanoate | 0.5 mg/L | 0.5 mg/L |
| cis-Whiskey Lactone | Not Detected | 52 µg/L |
The sensory data clearly demonstrates a significant decrease in the perceived intensity of "fruity," "banana," and "green apple" aromas in the presence of this compound, despite the GC-MS data confirming that the concentrations of the fruity esters remained unchanged. This provides strong evidence for a perceptual masking effect.
Mechanistic Insights: The "How" and "Why" of Masking
The masking effect of this compound on fruity esters is believed to be a result of perceptual interactions at the olfactory receptor level, rather than a chemical interaction in the wine matrix.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oipub.com [oipub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. agw.org.au [agw.org.au]
- 7. Wine Sensory and Quality Control | FlavorActiV [flavoractiv.com]
- 8. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Whiskey Lactone Determination
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of whiskey lactone (β-methyl-γ-octalactone), a key flavor compound in many aged spirits, is critical for quality control, product development, and authenticity verification.[1][2] This guide provides a comprehensive cross-validation of the primary analytical techniques for determining this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and sensory analysis. By presenting a detailed comparison of their performance characteristics and experimental protocols, this document aims to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
The Significance of this compound
This compound, also known as oak lactone, is a naturally occurring compound found in oak wood that imparts characteristic coconut, woody, and sweet aromas to aged alcoholic beverages like whiskey, wine, and brandy.[1][3] It exists as two main diastereoisomers: cis-whiskey lactone and trans-whiskey lactone. The cis isomer is particularly important from a sensory perspective due to its lower perception threshold and more desirable aroma profile.[4][5] The ratio of these isomers can also provide insights into the type of oak used for aging.[6][7]
Overview of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[8] It combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is highly effective for identifying and quantifying this compound in complex matrices such as alcoholic beverages.[9][10]
Sensory Analysis involves the use of trained human panelists to evaluate the aroma and flavor of a product. While subjective, it is the ultimate measure of a compound's impact on the consumer experience. For this compound, sensory analysis is crucial for determining its perceptual threshold and its contribution to the overall flavor profile of a spirit.[4][7]
Cross-Validation of Analytical Methods
The cross-validation of analytical methods involves a systematic evaluation of key performance parameters to ensure the reliability, accuracy, and consistency of results.[11][12] The following table summarizes typical validation parameters for GC-MS and sensory analysis methods for the determination of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Sensory Analysis | Rationale & Causality |
| Specificity/Selectivity | High. Mass spectral data provides definitive identification of cis and trans isomers. | Moderate. Panelists can be trained to recognize the characteristic aroma of this compound, but interference from other compounds is possible. | GC-MS offers superior specificity due to the unique mass fragmentation patterns of the this compound isomers, allowing for unambiguous identification even in a complex matrix. |
| Limit of Detection (LOD) | Low (µg/L range).[13] | Dependent on the sensory threshold of the individual panelist. For cis-whiskey lactone, this can be as low as 20 µg/L in a dilute alcohol solution.[4][14] | GC-MS can detect this compound at concentrations well below the human sensory threshold, making it ideal for early-stage maturation studies and trace-level analysis. |
| Limit of Quantification (LOQ) | Low (µg/L range). | Not directly applicable in the same way as instrumental techniques. | The LOQ for GC-MS allows for precise measurement of this compound concentrations, which can then be correlated with sensory data. |
| Linearity & Range | Excellent over a wide concentration range. | Panelists can typically rank the intensity of an aroma over a certain range, but the response is not strictly linear. | GC-MS provides a linear response to increasing concentrations of this compound, enabling accurate quantification. Sensory intensity perception is logarithmic (Weber-Fechner law). |
| Precision | High (low relative standard deviation).[13] | Lower than instrumental methods due to human variability. | The high precision of GC-MS makes it suitable for quality control applications where small variations in concentration need to be detected. |
| Accuracy | High, can be determined using certified reference materials. | Can be improved through rigorous training and the use of reference standards. | The accuracy of GC-MS allows for the generation of reliable quantitative data that can be used to establish product specifications. |
Experimental Protocols
The following sections outline typical methodologies for the analysis of this compound using GC-MS and sensory analysis.
Sample Preparation: A crucial step in the analysis of this compound is its extraction from the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a commonly used technique due to its efficiency, cost-effectiveness, and minimal solvent usage.[8][15]
-
Dilution: Dilute the whiskey sample with deionized water to reduce the ethanol concentration, which can interfere with the extraction process.[8]
-
Salt Addition: Add sodium chloride to the sample to increase the ionic strength, which promotes the partitioning of volatile compounds into the headspace.[8]
-
Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample at a controlled temperature and for a specific duration to allow for the adsorption of volatile compounds, including this compound.[8][13]
-
Desorption: Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph.[9]
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
Panelist Selection and Training:
-
Screening: Select panelists based on their ability to detect and describe different aromas.
-
Training: Train the selected panelists to recognize the specific aroma of this compound using reference standards of the cis and trans isomers at various concentrations.[7]
Evaluation Method:
-
Triangle Test: This method can be used to determine if a sensory difference exists between two samples. Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.
-
Descriptive Analysis: A trained panel rates the intensity of various aroma attributes, including the characteristic coconut or woody notes of this compound.[5]
Visualization of Workflows
Conclusion
Both GC-MS and sensory analysis are indispensable tools for the comprehensive evaluation of this compound in alcoholic beverages. GC-MS provides objective, quantitative data with high specificity and sensitivity, making it ideal for quality control and research applications.[18] Sensory analysis, on the other hand, offers invaluable insights into the perceptual impact of this compound on the final product's flavor profile. A robust analytical strategy should integrate both techniques to gain a complete understanding of the role of this compound in a product's chemical and sensory characteristics. The choice between these methods should be guided by the specific analytical question, the desired level of detail, and the available resources.
References
-
De la Peña-Lastra, S., et al. (2021). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Molecules, 26(15), 4587. [Link]
-
Cameleyre, M., et al. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(39), 10808-10814. [Link]
-
Cameleyre, M., et al. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. PubMed, 32997495. [Link]
-
Mavrakis, S. (2019). Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flav. MavMatrix. [Link]
-
Cameleyre, M., et al. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. ResearchGate. [Link]
-
Lee, K. Y. M., et al. (2001). Detection or γ-Lactones in Malt Whisky. ResearchGate. [Link]
-
Wiehebrink, A. (2021). Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. ISC Barrels. [Link]
-
Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Applied Microbiology and Biotechnology, 107(2-3), 649-661. [Link]
-
Barnes, Q., et al. (2022). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. Foods, 11(21), 3358. [Link]
-
Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PubMed, 36656401. [Link]
-
Beštak, T., et al. (2024). Profiling Croatian Whisky Using GC/MS-MS and UHPLC-QTOF. MDPI. [Link]
-
Pérez-Coello, M. S., et al. (2003). Comparison of two extraction methods for evaluation of volatile constituents patterns in commercial whiskeys. Elucidation of the main odour-active compounds. ResearchGate. [Link]
-
Paolini, M., et al. (2022). Development, validation and application of a fast GC-FID method for the analysis of volatile compounds in spirit drinks and wine. Food Control, 137, 108873. [Link]
-
Barnes, Q., et al. (2022). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. MDPI. [Link]
-
EurekAlert!. (2013). Whisky lactone - eurekamoments in organic chemistry. [Link]
-
Prida, A., et al. (2006). Spatial distribution of cis whisky-lactone content in each species. ResearchGate. [Link]
-
Barnes, Q., et al. (2022). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. PubMed, 36360220. [Link]
-
Campbell, S. J., et al. (2022). Comparison of GC-MS and GCxGC-MS Analysis of Whisky Volatiles. SpectralWorks. [Link]
-
McClure, C. A., & Lamm, M. H. (2019). Analysis of Whiskey by Dispersive Liquid−Liquid Microextraction. Journal of Chemical Education, 96(10), 2301-2305. [Link]
-
Gotor-Gotor, R., et al. (2021). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society, 143(50), 21458-21465. [Link]
-
Gotor-Gotor, R., et al. (2021). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. American Chemical Society. [Link]
-
NIST. (n.d.). (Z)-whiskey lactone. NIST WebBook. [Link]
-
Barnes, Q., et al. (2022). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. ResearchGate. [Link]
-
Wilkinson, K. L., et al. (2004). Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid. Journal of Agricultural and Food Chemistry, 52(13), 4213-4218. [Link]
-
Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163-1172. [Link]
-
Aylott, R. I., et al. (1994). Analytical strategies to confirm Scotch Whisky authenticity. Journal of the Institute of Brewing, 100(5), 391-399. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1). [Link]
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 4. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iscbarrels.com [iscbarrels.com]
- 8. Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 10. mdpi.com [mdpi.com]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. (Z)-whiskey lactone [webbook.nist.gov]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. spectralworks.com [spectralworks.com]
A Comparative Guide to the Chemical and Microbial Synthesis of Whiskey Lactone
Prepared by a Senior Application Scientist
Introduction: The Significance of Whiskey Lactone and Its Stereoisomers
This compound (also known as oak lactone or 3-methyl-4-octanolide) is a pivotal aroma compound that imparts characteristic coconut, woody, and sweet notes to aged alcoholic beverages like whiskey, cognac, and wine.[1][2] It is naturally extracted from oak barrels during the maturation process.[2][3] The molecule exists as four distinct stereoisomers, arising from two chiral centers. This stereochemistry is not trivial; each isomer possesses a unique sensory profile. The cis-isomers are often described as having earthy and woody fragrances, while the trans-isomers are reminiscent of celery.[1] Specifically, the (3S,4S)-cis-isomer is highly sought after for its desirable coconut-like aroma, whereas the trans-isomers have even found application as insect repellents.[2]
The demand for specific, high-impact stereoisomers in the food, beverage, and fragrance industries necessitates robust and selective synthesis methods.[4][5][6] Production can be broadly categorized into two fields: classical chemical synthesis and biocatalytic microbial synthesis. This guide provides a comparative analysis of these two approaches, offering researchers and development professionals a detailed examination of their respective methodologies, performance, and underlying principles to inform strategic decisions in process development.
Part 1: Chemical Synthesis Routes
Traditional organic chemistry offers several pathways to construct the this compound molecule. These methods are built on foundational reactions and provide a high degree of control over bond formation, though they often face significant challenges, particularly in achieving high stereoselectivity and adhering to green chemistry principles.[7][8]
Key Chemical Strategies
-
Knoevenagel Condensation & Hydrogenation: A common approach involves the Knoevenagel condensation of n-valeraldehyde with an active methylene compound like crotonic acid ester.[3][9] The resulting intermediate is then subjected to hydrogenation and cyclization to form the lactone ring. This method can be efficient but often requires catalysts and specific reaction conditions to control the process and can lead to a mixture of isomers.[9]
-
Radical Addition Reactions: Another strategy employs the free radical addition of n-valeraldehyde to crotonic acid, followed by reductive cyclization.[3] One patented method reports a yield of 87% using this approach, resulting in a product that is 98% cis-isomer.[10]
-
Multi-Step Stereoselective Synthesis: More complex, multi-step syntheses have been designed to achieve higher stereoselectivity. These can involve steps like regiocontrolled alkylation, iodolactonization, or starting from chiral precursors.[1][11] While effective at producing specific isomers, these routes can suffer from lower overall yields and increased process complexity.[11]
Workflow for Chemical Synthesis (Knoevenagel Route)
Caption: Generalized workflow for the chemical synthesis of this compound.
Representative Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol is based on principles described in the literature for synthesizing this compound without the need for harsh initiators.[9]
-
Reaction Setup: In a reaction vessel, prepare a mixed solution of crotonate (e.g., ethyl crotonate) and an alcohol solvent (e.g., ethanol).
-
Addition: Slowly add an alcohol solution of n-valeraldehyde dropwise into the crotonate mixture. The molar ratio of n-valeraldehyde to crotonate should be approximately 1:1.[9]
-
Condensation Reaction: After the addition is complete, heat the mixture to initiate the condensation reaction, forming the ketonic acid ester intermediate. Monitor the reaction progress via techniques like TLC or GC.
-
Hydrogenation: Once the initial reaction is complete, transfer the solution to a high-pressure kettle. Add a hydrogenation catalyst, such as 1-5% palladium on carbon by mass of the ketoester.[9]
-
Cyclization: Pressurize the vessel with hydrogen (0.1-1 MPa) and conduct the hydrogenation at room temperature until hydrogen uptake ceases. This step reduces the double bond and facilitates the cyclization to the lactone.[9]
-
Work-up and Purification: Filter the reaction mixture to remove the catalyst. Recover the alcohol solvent via rotary evaporation. The resulting crude product can be purified by fractional distillation to separate the this compound from impurities.
Causality and Trustworthiness: This protocol is self-validating by design. The absence of a strong acid co-catalyst prevents the degradation of the unstable n-valeraldehyde, thereby maintaining a higher conversion rate.[9] The progress of each distinct stage (condensation and hydrogenation) can be independently verified using standard analytical techniques, ensuring process control.
Part 2: Microbial Synthesis (Biotransformation)
Microbial synthesis represents a paradigm shift towards "green chemistry," utilizing whole cells or isolated enzymes to perform highly specific chemical transformations.[7][12] This approach excels in producing enantiomerically pure compounds under mild, aqueous conditions, making it particularly attractive for synthesizing specific this compound stereoisomers.[3][4]
Key Microbial Strategies
-
Oxidation of Diol Precursors: The most extensively studied method involves the bio-oxidation of racemic syn- and anti-3-methyloctane-1,4-diols. Microorganisms possessing highly active alcohol dehydrogenases (ADHs) stereoselectively oxidize one enantiomer of the diol to the corresponding lactone, leaving the other unreacted or converting it to a different isomer.[4][8] Bacteria of the genera Rhodococcus, Gordonia, Dietzia, and Streptomyces have proven highly effective.[4][6] Notably, strains like Rhodococcus erythropolis can yield enantiomerically pure isomers (>99% ee) of trans-(+)-(4S,5R), trans-(−)-(4R,5S), and cis-(+)-(4R,5R) whiskey lactones.[5][6]
-
Reduction of γ-Oxoacids: An alternative route involves the reduction of a γ-oxoacid precursor. This transformation can be catalyzed by microorganisms such as baker's yeast (Saccharomyces cerevisiae) or fungi like Beauveria bassiana.[4][7]
-
Solid-State Fermentation (SSF): To improve cost-effectiveness and sustainability, microbial synthesis can be performed using solid-state fermentation. This technique uses low-cost agro-industrial residues, such as oilseed cakes, as both a solid support and nutrient source for the microorganisms.[1][7] This approach has been successfully used to produce optically active whiskey lactones with high conversion rates.[7]
Workflow for Chemo-Enzymatic Synthesis
A highly effective modern approach combines chemical and microbial steps to maximize stereoselectivity.[4][5][6][13]
Caption: A highly stereoselective three-step chemo-enzymatic workflow.
Representative Experimental Protocol: Microbial Oxidation of Diols
This protocol is based on the highly successful method using Rhodococcus erythropolis for stereoselective oxidation.[4][5][6]
-
Precursor Synthesis (Chemical Steps):
-
Separation: Separate a commercial diastereoisomeric mixture of cis/trans-whiskey lactone using column chromatography (e.g., silica gel with a hexane/ethyl acetate eluent) to obtain pure trans- and cis-whiskey lactones.[7]
-
Reduction: Chemically reduce the separated trans- and cis-lactones to their corresponding anti- and syn-3-methyl-octane-1,4-diols using a reducing agent like LiAlH₄.[5]
-
-
Microbial Culture Preparation:
-
Inoculation: Cultivate Rhodococcus erythropolis (e.g., strain DSM44534) in a suitable sterile growth medium (e.g., nutrient broth) at 30°C with shaking until the culture reaches the late exponential growth phase.
-
-
Biotransformation (Microbial Step):
-
Substrate Addition: Add the synthesized diol precursor (e.g., anti-3-methyl-octane-1,4-diol) to the microbial culture at a concentration of approximately 1 g/L.
-
Incubation: Continue the incubation at 30°C with shaking for 24-48 hours. The whole microbial cells will act as the biocatalyst, with their native alcohol dehydrogenases performing the oxidation.
-
Monitoring: Monitor the conversion of the diol and the formation of the specific lactone isomer using chiral gas chromatography (GC).
-
-
Product Isolation and Purification:
-
Extraction: After the reaction, saturate the culture with NaCl and extract the product multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting product can be further purified if necessary, though the stereoselectivity of the biotransformation often yields a product of very high enantiomeric purity.[4][5]
-
Causality and Trustworthiness: The success of this protocol hinges on the intrinsic and high stereoselectivity of the alcohol dehydrogenase enzymes within the Rhodococcus cells.[8][14] These enzymes can differentiate between the enantiomers of the diol precursor, leading to the formation of a single, enantiomerically pure lactone. The protocol is validated by chiral GC analysis at each step, which confirms the enantiomeric excess (ee) and diastereomeric excess (de) of the product, directly measuring the efficacy of the biocatalytic step.
Part 3: Head-to-Head Comparative Analysis
When choosing a synthesis route, the decision must be guided by a quantitative comparison of key performance indicators. The following table summarizes the core differences between the chemical and microbial approaches.
| Parameter | Chemical Synthesis | Microbial Synthesis (Biotransformation) | Supporting Rationale |
| Stereoselectivity | Variable; often produces racemic or diastereomeric mixtures. High selectivity requires complex, multi-step synthesis. | Excellent; often yields enantiomerically pure products (>99% ee) in a single biocatalytic step. | Microbial enzymes (e.g., ADHs) are inherently chiral and exhibit high substrate specificity, enabling precise stereocontrol.[4][5][12] |
| Yield / Conversion | Can be high (e.g., 87% reported), but multi-step routes have lower overall yields.[10][11] | High conversion rates (90-100%) of the precursor diol are frequently reported.[7] | Biocatalytic reactions can be driven to completion under optimized conditions. |
| Reaction Conditions | Often requires elevated temperatures, pressures, and anhydrous conditions.[9] | Mild conditions: typically near ambient temperature (e.g., 30°C), atmospheric pressure, and in aqueous media.[1][7] | Enzymes operate optimally under physiological conditions, avoiding the need for high energy inputs. |
| Environmental Impact | Generally higher; relies on organic solvents, metal catalysts, and may produce hazardous by-products.[7][8] | "Green" approach; uses water as a solvent, biodegradable catalysts (cells), and can utilize waste streams (SSF).[3][7] | Biocatalysis aligns with the principles of green chemistry by reducing waste and avoiding hazardous reagents.[15] |
| Process Complexity | Can range from 2-3 steps to over 8 steps for highly selective syntheses.[9][11] | The core biotransformation is a single step, but precursor synthesis may be required (chemo-enzymatic approach).[4][5] | The complexity of microbial synthesis lies in fermentation technology and downstream processing rather than multi-step organic reactions. |
| Substrate Source | Simple, commodity chemicals (e.g., n-valeraldehyde, crotonic acid).[9] | More complex precursors (diols, γ-oxoacids) or renewable resources like fatty acids or sugars.[4][16][17] | The choice of substrate for microbial synthesis can be tailored for sustainability (e.g., using agro-industrial waste).[1] |
| Scalability | Well-established for large-scale industrial chemical production.[15] | Scalable using standard fermentation bioreactors. Solid-state fermentation presents unique scalability challenges.[7][15] | Both methods are scalable, but the infrastructure and expertise required differ significantly. |
Conclusion and Future Outlook
The choice between chemical and microbial synthesis of this compound is a choice between established, versatile chemical pathways and highly selective, sustainable biological ones.
Chemical synthesis offers robust, scalable methods for producing this compound, often as a mixture of isomers. While some stereoselective methods exist, they frequently come at the cost of increased complexity and lower overall yield. These methods will likely remain relevant for applications where a racemic mixture is acceptable or as a means to produce the precursors required for chemo-enzymatic routes.
Microbial synthesis , particularly the chemo-enzymatic oxidation of diols by microorganisms like Rhodococcus erythropolis, stands out as the superior method for producing specific, enantiomerically pure stereoisomers.[4][5][6] Its unparalleled stereoselectivity, mild reaction conditions, and alignment with green chemistry principles make it the forward-looking choice for producing high-value, high-impact flavor and fragrance compounds. The ability to use low-cost, renewable feedstocks through techniques like solid-state fermentation further enhances its industrial viability.[1][7]
For researchers and drug development professionals, the key insight is that microbial systems offer a level of chiral precision that is difficult and costly to achieve through conventional chemistry. As the demand for pure enantiomers continues to grow, the future of this compound synthesis will increasingly lie in harnessing the intricate and efficient enzymatic machinery of the microbial world.
References
-
Hernik, D., Gatti, F., Brenna, E., Szczepańska, E., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1117835. [Link]
-
Hernik, D., Gatti, F., Brenna, E., Szczepańska, E., Olejniczak, T., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PubMed, 36744099. [Link]
-
Boratyński, F., Szczepańska, E., Hernik, D., & Olejniczak, T. (2020). Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype. MDPI, Molecules, 25(22), 5469. [Link]
-
Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. ResearchGate. [Link]
-
Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. IRIS . [Link]
-
Gatti, F. G., et al. (2022). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society. [Link]
-
Gatti, F. G., et al. (2022). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. American Chemical Society. [Link]
-
Szczepańska, E., et al. (2018). A Novel Approach for Microbial Synthesis of Enantiomerically Pure Whisky Lactones Based on Solid-State Fermentation. PMC. [Link]
- CN110437181B - Synthesis process of this compound.
-
Takeuchi, M., et al. (1990). cis-Whisky Lactone - Synthesis of ( ± ). J-STAGE. [Link]
-
Schmarr, H. G., Eisenreich, W., & Engel, K. H. (2001). Synthesis and analysis of thio-, thiono-, and dithio-derivatives of this compound. PubMed. [Link]
-
Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology. [Link]
-
de Gonzalo, G., & Lavandera, I. (2013). Biocatalytic synthesis of lactones and lactams. PMC. [Link]
-
Braga, A., & Belo, I. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI. [Link]
-
ChemInform Abstract: Synthesis of (+)-trans-Whisky Lactone (I), (-)-cis-Whisky Lactone (II), (+)-Cognac Lactone (III), and (+)-Eldanolide (IV). ResearchGate. [Link]
- CN1915984A - Method for preparing whisky lactone.
- Whisky lactone - eurekamoments in organic chemistry. (2013).
-
Microbial Fermentation vs Chemical Synthesis: Key Differences. (2024). Patsnap Synapse. [Link]
-
Al-Dhabi, N. A., et al. (2020). Streptomyces: The biofactory of secondary metabolites. PMC. [Link]
-
Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications (RSC Publishing). [Link]
-
Braga, A., & Belo, I. (2016). Biotechnological production of flavour-active lactones. ResearchGate. [Link]
-
Meyer, V., et al. (2015). Engineering of Aspergillus niger for the production of secondary metabolites. PMC. [Link]
-
Synthesis of Optically Active Whisky Lactone. Semantic Scholar. [Link]
Sources
- 1. A Novel Approach for Microbial Synthesis of Enantiomerically Pure Whisky Lactones Based on Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 3. Buy this compound | 39212-23-2 [smolecule.com]
- 4. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 6. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN110437181B - Synthesis process of this compound - Google Patents [patents.google.com]
- 10. CN1915984A - Method for preparing whisky lactone - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microbial Fermentation vs Chemical Synthesis: Key Differences [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Olfactory Evaluation of Whiskey Lactone and Other Key γ- and δ-Lactones
Lactones are a pivotal class of cyclic esters that impart characteristic creamy, fruity, and fatty notes to a vast array of food, beverages, and fragrances.[1][2] Among these, whiskey lactone (β-methyl-γ-octalactone) holds a unique position, contributing significantly to the aroma profiles of aged spirits like whiskey and wine.[3][4] This guide provides an in-depth comparative analysis of the olfactory properties of this compound against other commercially important γ- and δ-lactones, supported by experimental data and established sensory evaluation methodologies. This document is intended for researchers, scientists, and professionals in the flavor and fragrance industry engaged in product development and quality control.
Introduction to Lactones and Their Olfactory Significance
Lactones are formed from the intramolecular esterification of a hydroxy carboxylic acid. Their ring size, determined by the position of the hydroxyl group along the carbon chain, is a critical determinant of their aroma profile.[5]
-
γ-Lactones: These five-membered ring structures are known for their pronounced sweet and fruity characteristics.[5]
-
δ-Lactones: Six-membered ring lactones typically exhibit softer, creamier, and more fatty aroma profiles.[5]
The length and branching of the alkyl side chain further modulate the specific odor character and intensity of the lactone.[5] This guide will focus on a selection of γ- and δ-lactones commonly employed in the flavor and fragrance industry to provide a comparative context for the unique attributes of this compound.
Structural and Olfactory Profiles of Selected Lactones
A comparative overview of the lactones discussed in this guide is presented below.
Table 1: Structural and Olfactory Characteristics of Selected Lactones
| Lactone | Type | Chemical Structure | Molecular Formula | CAS Number | Olfactory Profile |
| This compound | γ-Lactone | 5-butyl-4-methyloxolan-2-one | C9H16O2 | 39212-23-2 | Sweet, warm, coumarin-like, coconut, toasted, nutty, with woody and spicy notes. The cis-isomer is more sensorially important.[3][6][7] |
| γ-Nonalactone | γ-Lactone | 5-pentyloxolan-2-one | C9H16O2 | 104-61-0 | Intense coconut, creamy, fruity (peach-like), and slightly fatty.[8][9][10] |
| γ-Decalactone | γ-Lactone | 5-hexyloxolan-2-one | C10H18O2 | 706-14-9 | Peach-like, milky, and fruity. |
| γ-Undecalactone | γ-Lactone | 5-heptyloxolan-2-one | C11H20O2 | 104-67-6 | Peach, apricot, fatty, and creamy. |
| δ-Decalactone | δ-Lactone | 6-pentyloxan-2-one | C10H18O2 | 705-86-2 | Creamy, coconut, peach-like, and buttery.[11][12][13] |
| δ-Dodecalactone | δ-Lactone | 6-heptyloxan-2-one | C12H22O2 | 713-95-1 | Peachy, milky, and coconut-like with buttery undertones.[14] |
Experimental Design for Olfactory Evaluation
To objectively compare the olfactory properties of these lactones, a robust sensory evaluation protocol is essential.[15] This involves a trained sensory panel and standardized methodologies to minimize bias and ensure reproducibility.[16][17]
A panel of 15-25 trained assessors should be selected based on their olfactory acuity and ability to discriminate and describe different aroma attributes. Training should involve exposure to a wide range of reference aroma compounds, including the lactones under investigation, to establish a common descriptive vocabulary.
For a standardized evaluation, all lactone samples should be diluted in a neutral solvent, such as mineral oil or 1:1 ethanol/water, to a concentration that is above their individual odor detection thresholds but not overwhelmingly intense.
Quantitative Descriptive Analysis (QDA) is a highly effective method for developing a comprehensive sensory profile of a product.[18] Panelists individually rate the intensity of specific aroma attributes on a structured scale (e.g., a 15-point scale).[18]
Experimental Workflow for Olfactory Evaluation
Caption: Workflow for the sensory evaluation of lactones.
Comparative Olfactory Data
The following table summarizes key olfactory data for the selected lactones, including their reported odor detection thresholds. It is important to note that threshold values can vary depending on the medium (e.g., water, ethanol, wine) and the specific methodology employed.[19][20]
Table 2: Comparative Olfactory Data of Selected Lactones
| Lactone | Odor Detection Threshold (in Red Wine) | Key Sensory Descriptors |
| This compound (cis-isomer) | 20 µg/L | Woody, coumarinic, coconut, creamy, nutty, toasted nuance.[6][21] |
| γ-Nonalactone (S-isomer) | 91 µg/L | Coconut, creamy, peach-like, waxy, fatty.[8][19] |
| γ-Nonalactone (R-isomer) | 285 µg/L | Coconut, creamy, peach-like, waxy, fatty.[19][22] |
| γ-Decalactone (S-isomer) | 47 µg/L | Peach, fruity, sweet.[19] |
| γ-Decalactone (R-isomer) | 34 µg/L | Peach, fruity, sweet.[19] |
| δ-Decalactone | Not available in red wine | Creamy, coconut, peach, milky, buttery.[12] |
| δ-Dodecalactone | Not available in red wine | Peach nectar, coconut cream, condensed milk, buttery.[14] |
In-Depth Olfactory Comparison
This compound: The olfactory profile of this compound is notably complex compared to other lactones. Its characteristic woody and spicy notes, derived from its presence in oak, set it apart.[3] The cis-isomer is particularly potent, with a lower sensory threshold and a more pronounced coconut and vanilla character.[3] The trans-isomer, on the other hand, can impart celery-like or spicy notes.[3]
γ-Nonalactone: Often referred to as "coconut aldehyde," γ-nonalactone provides a very direct and intense coconut aroma.[9] Its profile is less complex than this compound, with a primary focus on creamy and fruity notes.[8]
γ-Decalactone & γ-Undecalactone: These lactones are strongly associated with stone fruit aromas, particularly peach and apricot. They lack the woody and spicy complexity of this compound.
δ-Decalactone & δ-Dodecalactone: These δ-lactones offer a richer, more buttery, and milky creaminess compared to their γ-lactone counterparts.[11][12][14] While they share a coconut note with this compound and γ-nonalactone, their overall impression is heavier and more dairy-like.
Structure-Aroma Relationship
The structural differences between these lactones directly influence their olfactory perception.
Caption: Structure-aroma relationships of selected lactones.
Conclusion
This compound presents a multifaceted and nuanced aroma profile that distinguishes it from other common γ- and δ-lactones. While sharing some creamy and coconut characteristics, its signature woody, spicy, and coumarin-like notes provide a unique sensory experience. Understanding these differences is crucial for flavorists and perfumers aiming to create specific and complex aroma profiles. The choice between this compound and other lactones will depend on the desired outcome, whether it be the authentic barrel-aged character imparted by this compound, the straightforward coconut note of γ-nonalactone, the fruity sweetness of γ-decalactone, or the rich creaminess of δ-decalactone. Further research into the synergistic and antagonistic effects of these lactones in complex food and fragrance matrices will continue to be a valuable area of study.
References
-
Lab Manager. (n.d.). Sensory Evaluation Methods in Food and Beverage Research. Retrieved from [Link]
-
Parker, T. L., & Sefton, M. A. (2009). Odor Detection Thresholds and Enantiomeric Distributions of Several 4-Alkyl Substituted γ-Lactones in Australian Red Wine. Journal of Agricultural and Food Chemistry, 57(5), 1937–1942. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). δ-Decalactone. Retrieved from [Link]
-
Fiveable. (n.d.). Sensory evaluation methods | Principles of Food Science. Retrieved from [Link]
-
Study.com. (n.d.). Sensory Evaluation of Food | Definition, Methods & Examples. Retrieved from [Link]
-
Parker, T. L., & Sefton, M. A. (2009). Odor Detection Thresholds and Enantiomeric Distributions of Several 4-Alkyl Substituted γ-Lactones in Australian Red Wine. Journal of Agricultural and Food Chemistry, 57(5), 1937–1942. Retrieved from [Link]
-
Scentspiracy. (n.d.). Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium. Retrieved from [Link]
-
Scentspiracy. (n.d.). Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery. Retrieved from [Link]
-
Scent.vn. (n.d.). Gamma-Nonalactone (CAS 104-61-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Scentspiracy. (n.d.). Delta-Decalactone (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery. Retrieved from [Link]
-
Scent.vn. (n.d.). delta-Decalactone (CAS 705-86-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Perfume Extract. (n.d.). This compound - Powerful - Tonka, Warm, Wine, Whiskey-Like. Retrieved from [Link]
-
The Good Scents Company. (n.d.). delta-decalactone, 705-86-2. Retrieved from [Link]
-
Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. Retrieved from [Link]
-
The Good Scents Company. (n.d.). gamma-nonalactone (aldehyde C-18 (so-called)) nonano-1,4-lactone. Retrieved from [Link]
-
PubMed. (2009, March 25). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. Retrieved from [Link]
-
FICSI. (2023, September 25). Sensory Evaluation of Food: Methods & Characteristics. Retrieved from [Link]
-
The Perfumers Apprentice. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Retrieved from [Link]
-
ResearchGate. (n.d.). Odor detection and discrimination thresholds for wine lactone and.... Retrieved from [Link]
-
FLEX. (n.d.). gamma-Lactones in wine: Synthesis, quantification and sensory studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. Retrieved from [Link]
-
MDPI. (2021, June 25). Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Detection or γ-Lactones in Malt Whisky. Retrieved from [Link]
-
Oxford Companion to Spirits & Cocktails. (n.d.). lactones. Retrieved from [Link]
- Google Patents. (n.d.). CN110437181B - Synthesis process of this compound.
-
eurekamoments in organic chemistry. (2013, November 13). Whisky lactone. Retrieved from [Link]
-
ResearchGate. (n.d.). Lactones with a fragrance properties. Retrieved from [Link]
-
FLEX. (2007, November 16). γ Lactones in wine: Synthesis, quantification and sensory studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereoisomeric flavor compounds. 20. Structure and properties of .gamma.-lactone enantiomers. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Structure and Aroma of γ-Lactones | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Detection of gamma-lactones in malt whisky. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragrance compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. Retrieved from [Link]
-
PubMed Central. (n.d.). Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Importance of Lactones in Food Flavors - Structure, Distribution, Sensory Properties and Biosynthesis. Retrieved from [Link]
-
Perfumer & Flavorist. (2017, June 28). Flavor Bites: 5-Hydroxy 2-decenoic acid delta lactone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 39212-23-2 [smolecule.com]
- 4. perfumeextract.co.uk [perfumeextract.co.uk]
- 5. fraterworks.com [fraterworks.com]
- 6. This compound | 39212-23-2 [chemicalbook.com]
- 7. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 8. fraterworks.com [fraterworks.com]
- 9. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]
- 10. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 11. δ-Decalactone | The Fragrance Conservatory [fragranceconservatory.com]
- 12. Delta-Decalactone (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 13. delta-decalactone, 705-86-2 [thegoodscentscompany.com]
- 14. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 15. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- 16. foodresearchlab.com [foodresearchlab.com]
- 17. Sensory Evaluation of Food: Methods & Characteristics - FICSI [ficsi.in]
- 18. fiveable.me [fiveable.me]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to Verifying the Contribution of Whiskey Lactone to the Overall Aroma of a Specific Beverage
This guide provides a comprehensive framework for researchers and quality control professionals to accurately determine the sensory impact of whiskey lactone on the aroma profile of beverages. We will delve into the nuanced world of stereoisomer-specific aroma contributions, compare state-of-the-art analytical methodologies, and provide actionable protocols for robust sensory evaluation. Our focus is on the integration of chemical analysis with sensory science to generate scientifically sound and reproducible data.
Introduction: The Dual Personality of this compound
This compound, chemically known as β-methyl-γ-octalactone, is a pivotal aroma compound, particularly in oak-aged spirits like whiskey, wine, and brandy.[1][2] It originates from the oak barrels used during the aging process.[3][4][5] This compound exists as two primary stereoisomers: cis-whiskey lactone and trans-whiskey lactone, each possessing a distinct aroma profile.[6][7] The cis isomer is often described as having a pleasant coconut, woody, and spicy aroma, while the trans isomer can impart a less desirable celery-like note.[6][8]
Crucially, the sensory relevance of each isomer is not solely dependent on its concentration but is intrinsically linked to its odor perception threshold—the minimum concentration at which it can be detected by the human nose. The cis isomer has a significantly lower odor threshold than the trans isomer, making it the more impactful contributor to the overall aroma, even at lower concentrations.[9][10][11][12] Therefore, a simple quantification of total this compound is insufficient; a stereospecific analysis is paramount for a true understanding of its aromatic contribution.
Analytical Quantification: A Comparative Analysis of Methodologies
The accurate quantification of this compound isomers is the foundation of this verification process. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this analysis.[8][13] However, the choice of sample preparation technique significantly influences the accuracy, sensitivity, and efficiency of the overall method. Below, we compare the leading sample preparation techniques.
Sample Preparation Techniques: A Head-to-Head Comparison
The primary challenge in analyzing this compound is its presence in a complex matrix (the beverage) at varying concentrations. Effective sample preparation must isolate and concentrate this analyte prior to GC-MS analysis.
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| Headspace Solid-Phase Microextraction (HS-SPME) | A coated fiber is exposed to the headspace above the liquid sample, adsorbing volatile compounds.[14] | Non-invasive, solvent-free, and easily automated.[14][15] | Competitive adsorption can occur, and fiber lifetime can be limited.[16] | Rapid screening and routine quality control of volatile profiles. |
| Direct Immersion Solid-Phase Microextraction (DI-SPME) | The coated fiber is directly immersed in the liquid sample.[14] | Good for less volatile compounds that are not easily partitioned into the headspace. | Matrix effects can be more pronounced, potentially fouling the fiber. | Analysis of beverages where this compound concentrations are expected to be low. |
| SPME Arrow | An evolution of SPME with a larger sorptive phase volume and more robust design.[17][18] | Higher sensitivity (up to six times) and better repeatability compared to traditional SPME.[17] | Newer technology, potentially higher initial cost. | Trace-level analysis and when high precision is required.[17][18] |
| Stir Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a sorptive phase (typically PDMS) is stirred in the sample, adsorbing analytes.[19][20] | Significantly higher extraction capacity than SPME due to a larger sorptive phase volume (50-250 times greater), leading to lower detection limits.[16][21] | Can be more time-consuming than SPME. | Comprehensive aroma profiling and detection of ultra-trace level compounds.[22][23] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A small amount of extraction solvent is dispersed into the aqueous sample, forming a cloudy solution that facilitates rapid analyte transfer.[24] | Fast, simple, and requires minimal solvent. | Requires careful selection of extraction and disperser solvents. | Rapid extraction for qualitative or semi-quantitative analysis. |
Causality in Method Selection: For verifying the contribution of this compound, which can be present at low but sensorially significant concentrations, Stir Bar Sorptive Extraction (SBSE) often provides the most comprehensive data due to its superior enrichment capabilities.[16][21] For high-throughput screening, HS-SPME , particularly with the more sensitive SPME Arrow technology, is a highly effective choice.[17][18]
Sensory Analysis: Bridging the Gap Between Chemistry and Perception
Quantification alone does not confirm sensory relevance. To bridge this gap, we employ sensory analysis techniques that directly link the chemical data to human perception.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector.[25][26] As compounds elute from the GC column, the effluent is split, with one portion going to the MS for identification and the other to a sniffing port where a trained sensory panelist assesses the odor.[27][28]
Why GC-O is critical: It allows for the identification of odor-active compounds, even those present at concentrations below the detection limit of the MS.[28] This is particularly important for potent aroma compounds like cis-whiskey lactone.
Odor Activity Value (OAV)
The Odor Activity Value (OAV) is a calculated measure that helps to estimate the contribution of a single compound to the overall aroma of a sample.[29][30] It is calculated using the following formula:
OAV = Concentration of the Compound / Odor Threshold of the Compound
An OAV greater than 1 suggests that the compound is likely to contribute to the aroma of the sample.[31][32]
Table of this compound Isomer Properties:
| Isomer | Aroma Profile | Odor Threshold in 12% v/v Alcohol Solution (µg/L) |
| cis-Whiskey Lactone | Coconut, woody, spicy[6][8] | 20[9][10][33] |
| trans-Whiskey Lactone | Celery-like, grassy[6][8] | 130[9][10][33] |
Self-Validating Principle: By comparing the OAVs of the cis and trans isomers, a researcher can form a hypothesis about their relative importance. For instance, a beverage with a high concentration of trans-whiskey lactone might still have a negligible contribution from this isomer if its concentration is below the 130 µg/L threshold. Conversely, a much lower concentration of the cis isomer could be highly significant if it exceeds its 20 µg/L threshold.
Experimental Protocols
Protocol for Quantification of this compound using HS-SPME-GC-MS
-
Sample Preparation:
-
Pipette 5 mL of the beverage into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to increase the ionic strength and promote the release of volatile compounds into the headspace.[34]
-
Add a known concentration of an appropriate internal standard (e.g., deuterated this compound) for accurate quantification.
-
Seal the vial immediately.
-
-
HS-SPME Extraction:
-
Equilibrate the sample at 40°C for 10 minutes.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.[14]
-
-
GC-MS Analysis:
-
Desorb the fiber in the GC injector at 250°C for 2 minutes in splitless mode.[15]
-
Use a suitable capillary column (e.g., DB-WAX) for separation.
-
Employ a temperature program that effectively separates the cis and trans isomers.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions for each isomer and the internal standard.
-
Protocol for Sensory Panel Evaluation
-
Panelist Training:
-
Select 8-10 panelists and train them to recognize the aromas of pure cis- and trans-whiskey lactone standards at various concentrations.
-
Also, train them on other key aromas present in the beverage to provide a comprehensive sensory description.
-
-
Sample Presentation:
-
Present the beverage to be tested alongside a control sample (a base beverage without this compound or with a known low concentration).
-
Samples should be served at a standardized temperature in coded, identical glasses.
-
-
Evaluation:
-
Ask panelists to rate the intensity of specific aroma attributes (e.g., coconut, woody, celery) on a structured scale (e.g., a 10-point scale).
-
Include a comments section for panelists to provide descriptive analysis.
-
-
Data Analysis:
-
Analyze the intensity ratings using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the perceived aroma between the test and control samples.
-
Integrated Workflow for Verification
The following diagram illustrates the logical flow for a comprehensive verification of this compound's aroma contribution.
Caption: Workflow for verifying this compound's aroma contribution.
Conclusion: A Synthesis of Chemical and Sensory Data
References
- Analysis of Scotch Whiskey and Tequila Samples by Solid-Phase Microextraction and High-Resolution GC/MS. JEOL Resources.
- Gas Chromatography Analysis with Olfactometric Detection (GC-O)
- Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples.
- SPME Arrow Improves Upon Conventional SPME in GC×GC–MS Analysis of Whiskey Flavor Compounds.
- Odour activity value - Wikipedia.
- Buy this compound | 39212-23-2 - Smolecule.
- This compound - Powerful - Tonka, Warm, Wine, Whiskey-Like - Perfume Extract.
- Whisky lactone - eurekamoments in organic chemistry.
- Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution.
- Gas chrom
- This compound | 39212-23-2 - ChemicalBook.
- Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed.
- Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges.
- Odour Threshold Value calculation in odorants – March 3, 2020 - Odournet.
- Odour Threshold Value calculation in odorants – November 5, 2019 | Odournet.
- The Chemistry of Whisky - Compound Interest.
- Odor detection threshold – Knowledge and References - Taylor & Francis.
- Sampling Techniques for the Determination of Volatile Components in Grape Juice, Wine and Alcoholic Beverages | Request PDF - ResearchG
- Non-targeted analysis of whisky using SPME Arrow and Orbitrap Exploris GC 240 mass spectrometer - Thermo Fisher Scientific.
- Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS)
- Best this compound CAS 39212-23-2 | Zhishang Chemical.
- Gas Chromatography Olfactometry (GC-O) for the (Semi)
- A combination of standard (SBSE) and solvent-assisted (SA-SBSE) stir bar sorptive extraction for comprehensive analysis of flavor compounds in beverages - RIC technologies.
- Sample Preparation Techniques for Food & Beverage Analysis - Separ
- Gas Chromatography Analysis with Olfactometric Detection (GC-O)
- Evaluation of Aroma Characteristics Using the Smart Aroma Database—Simple Calcul
- Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution | Request PDF - ResearchG
- Stir Bar Sorptive Extraction (SBSE) - Element Lab Solutions.
- Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC - NIH.
- An odour detection threshold determination of all four possible stereoisomers of oak lactone in a white and red wine | Request PDF - ResearchG
- Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE)
- Stir Bar Sorptive Extraction (SBSE)
- Oak Lactones - W
- Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak | ISC Barrels.
- Determination of Volatilome Profile in Carbonated Beverages Using n-Hexane as an Extractant by GC-MS - MDPI.
- Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis - YouTube.
- What Is The Chemistry Of Whisky? - TopWhiskies.
- Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC - NIH.
- Analysis of Volatile Organic Compounds in Different Beverages.
- This compound - CymitQuimica.
- Flavor Note/Specifics/ Examples Descriptors/Info/Thresholds Comments and Notes. Acetaldehyde CH3CHO (Ethanal) 2,3-Butanedione DI - Chicago Section IFT.
- Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualit
- This compound, 39212-23-2 - The Good Scents Company.
- Detection or γ-Lactones in Malt Whisky - ResearchG
- Sources of Volatile Arom
- Analysis of Whiskey by Dispersive Liquid−Liquid Microextraction - Pendidikan Kimia.
Sources
- 1. Buy this compound | 39212-23-2 [smolecule.com]
- 2. perfumeextract.co.uk [perfumeextract.co.uk]
- 3. compoundchem.com [compoundchem.com]
- 4. zhishangchemical.com [zhishangchemical.com]
- 5. topwhiskies.com [topwhiskies.com]
- 6. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 7. This compound | 39212-23-2 [chemicalbook.com]
- 8. iscbarrels.com [iscbarrels.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 13. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analysis of Scotch Whiskey and Tequila Samples by Solid-Phase Microextraction and High-Resolution GC/MS | JEOL Resources [jeolusa.com]
- 16. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. ric-technologies.com [ric-technologies.com]
- 23. researchgate.net [researchgate.net]
- 24. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 25. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 27. terroirsdumondeeducation.com [terroirsdumondeeducation.com]
- 28. aidic.it [aidic.it]
- 29. Odour activity value - Wikipedia [en.wikipedia.org]
- 30. taylorandfrancis.com [taylorandfrancis.com]
- 31. odournet.com [odournet.com]
- 32. odournet.com [odournet.com]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
A Comparative Guide to the Aroma Profiles of Lactones from Toasted vs. Untoasted Oak
This guide provides an in-depth comparative analysis of the aroma profiles of lactones derived from toasted versus untoasted oak. Tailored for researchers, scientists, and professionals in flavor chemistry and beverage maturation, this document elucidates the chemical transformations that influence these critical aroma compounds and presents supporting experimental data for their quantification.
Introduction: The Pivotal Role of Oak Lactones in Aroma Chemistry
The maturation of spirits and wines in oak barrels is a critical process that imparts a significant degree of aromatic complexity to the final product. Among the myriad of compounds extracted from the wood, oak lactones, specifically the cis- and trans- isomers of β-methyl-γ-octalactone (commonly referred to as "whisky lactones"), are paramount in defining the characteristic aroma profile.[1] These compounds are primarily responsible for the desirable coconut, woody, and sweet notes in aged beverages.[1][2] The concentration and isomeric ratio of these lactones are profoundly influenced by the species of oak and, most notably, the heat treatment, or toasting, applied to the wood during barrel production.[2][3] This guide will dissect the impact of toasting on the formation and aromatic contribution of these lactones, providing a scientific basis for their modulation in beverage aging.
The Genesis of Oak Lactones: From Precursors to Potent Aromas
Oak lactones are not inherently present in their volatile form in the living oak tree. Instead, they exist as non-volatile glycoconjugate precursors. These precursors are primarily ring-opened glucosides and galloylglucosides of 3-methyl-4-hydroxyoctanoic acid.[4][5][6] The transformation of these precursors into the sensorially active cis- and trans-β-methyl-γ-octalactone is a result of hydrolysis and subsequent lactonization, a process significantly accelerated by heat.
The toasting of oak staves provides the necessary thermal energy to cleave the glycosidic bonds of the precursors, liberating the 3-methyl-4-hydroxyoctanoic acid. This intermediate then readily undergoes intramolecular cyclization to form the stable five-membered ring structure of the volatile lactones. The intensity and duration of the toasting process directly dictate the rate of this conversion and, consequently, the final concentration of oak lactones in the wood.
Caption: Chemical pathway of oak lactone formation from non-volatile precursors.
Comparative Aroma Profiles: Untoasted vs. Toasted Oak
The degree of toasting has a profound and inverse relationship with the concentration of oak lactones. Untoasted oak possesses the highest concentration of these compounds, which then progressively decreases with increasing toasting levels (light, medium, and heavy).[4][7] This is attributed to the thermal degradation and volatilization of the lactones at higher temperatures.[4]
The two primary isomers, cis- and trans-β-methyl-γ-octalactone, contribute distinct nuances to the overall aroma profile. The cis-isomer is generally considered the more aromatically potent of the two, with a lower sensory perception threshold.[1]
Table 1: Comparative Analysis of Oak Lactones in Untoasted vs. Toasted Oak (Quercus petraea)
| Toast Level | cis-β-methyl-γ-octalactone (µg/g of wood) | trans-β-methyl-γ-octalactone (µg/g of wood) | Dominant Aroma Characteristics |
| Untoasted | ~6.90[8] | ~3.88[8] | Intense fresh oak, coconut, woody.[2] |
| Light Toast | Higher than MT and HT[4] | Higher than MT and HT[4] | Pronounced coconut, sweet, vanilla-like notes.[7] |
| Medium Toast | Decreased concentration | Decreased concentration | Balanced profile with reduced coconut and increased spicy, smoky notes.[7][9] |
| Heavy Toast | Lowest concentration[7] | Lowest concentration[7] | Subdued lactone character; dominated by smoky, spicy, and caramel notes from lignin and hemicellulose degradation products.[7] |
Note: The concentrations provided are indicative and can vary based on the specific oak species, geographical origin, and coopering practices.
The sensory perception thresholds for these lactones are crucial for understanding their impact on the final beverage. In red wine, the sensory threshold for the cis-isomer is approximately 0.074 mg/L, while for the trans-isomer, it is higher at 0.32 mg/L.[1]
Experimental Protocol: Quantification of Oak Lactones by GC-MS
The following protocol details a robust method for the extraction and quantification of β-methyl-γ-octalactone isomers from oak wood samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed to be self-validating through the use of an internal standard.
Materials and Reagents
-
Oak wood samples (untoasted, light, medium, heavy toast), finely ground
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Internal Standard (IS): e.g., 4-nonanol or a deuterated lactone analogue
-
Standard solutions of cis- and trans-β-methyl-γ-octalactone
-
Ultrasonic bath
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent)
Extraction Procedure
-
Sample Preparation: Weigh approximately 1 g of finely ground oak wood into a 50 mL centrifuge tube.
-
Internal Standard Addition: Spike the sample with a known concentration of the internal standard.
-
Solvent Extraction: Add 20 mL of dichloromethane to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the wood solids from the solvent.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Drying: Add anhydrous sodium sulfate to the extract to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp 1: 3 °C/min to 220 °C
-
Hold at 220 °C for 15 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for cis- and trans-β-methyl-γ-octalactone and the internal standard.
Caption: Experimental workflow for the extraction and GC-MS analysis of oak lactones.
Conclusion
The toasting of oak wood is a critical determinant of the concentration and aromatic impact of oak lactones in aged beverages. While untoasted oak provides the highest levels of these compounds, imparting strong coconut and fresh oak aromas, the toasting process progressively reduces their concentration, allowing for the emergence of a more complex bouquet of spicy, smoky, and caramel notes. A thorough understanding of these chemical transformations, coupled with robust analytical methodologies, empowers researchers and industry professionals to precisely tailor the aromatic profile of oak-aged products. The experimental protocol provided herein offers a reliable framework for the accurate quantification of these pivotal aroma compounds.
References
- Chira, K. (2015). Chemical and sensory evaluation of wine matured in oak barrel: effect of oak species involved and toasting process. European Food Research and Technology, 240(3), 533-547.
- De Simón, B. F., Cadahía, E., & Jalocha, J. (2003). Volatile Compounds in Spanish, French, and American Oak Woods After Natural Seasoning and Toasting. Journal of Agricultural and Food Chemistry, 51(26), 7671-7679.
-
Enartis. (n.d.). Understanding Oak Ageing. Retrieved from [Link]
- Garde-Cerdán, T., López, R., & Ancín-Azpilicueta, C. (2007). Volatile composition of aged wine in barrels of Spanish, French and American oak.
- Hayasaka, Y., Wilkinson, K. L., Elsey, G. M., & Sefton, M. A. (2007). Identification of natural oak lactone precursors in extracts of American and French oak woods by liquid chromatography–tandem mass spectrometry. Journal of agricultural and food chemistry, 55(22), 9195-9201.
- Masson, G., Baumes, R., Guernevé, C. L., & Puech, J. L. (2000). Identification of a precursor of β-methyl-γ-octalactone in the wood of sessile oak (Quercus petraea (Matt.) Liebl.). Journal of Agricultural and Food Chemistry, 48(9), 4306-4309.
- Pérez-Prieto, L. J., López-Roca, J. M., Martínez-Cutillas, A., Pardo-Mínguez, F., & Gómez-Plaza, E. (2002). Maturing wines in oak barrels. Effects of origin, volume, and age of the barrel on the wine volatile composition. Journal of agricultural and food chemistry, 50(11), 3272-3276.
- Prida, A., & Puech, J. L. (2006). Influence of geographical origin and botanical species on the content of extractives in American, French, and East European oak woods. Journal of agricultural and food chemistry, 54(21), 8115-8126.
-
Waterhouse, A. L. (n.d.). Oak Lactones. UC Davis. Retrieved from [Link]
-
World Cooperage. (n.d.). Chemical and Sensory Differences in American Oak Toasting Profiles. Retrieved from [Link]
- Zea, L., Moyano, L., Ruiz, M. A., & Medina, M. (2007). Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry.
- Hayasaka, Y., & Sefton, M. A. (2007). Identification of a new precursor of β-methyl-γ-octalactone in American oak wood. Tetrahedron letters, 48(38), 6735-6738.
- Masson, E., Baumes, R., & Puech, J. L. (2001). Comparison of direct and indirect methods of measuring the precursors of beta-methyl-gamma-octalactone and their application to the analysis of Sessile oak wood.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of direct and indirect methods of measuring the precursors of beta-methyl-gamma-octalactone and their application to the analysis of Sessile oak wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile compounds in Spanish, French, and American oak woods after natural seasoning and toasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a precursor of beta-methyl-gamma-octalactone in the wood of sessile oak (Quercus petraea (Matt.) Liebl.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of natural seasoning on the concentrations of eugenol, vanillin, and cis- and trans-β-methyl-γ-octalactone extracted from French and American oakwood | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. profpc.com.br [profpc.com.br]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Whiskey Lactone
As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we use. The proper management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded procedure for the disposal of whiskey lactone (also known as β-methyl-γ-octalactone or Quercus lactone), a common compound in flavor and fragrance research. While not classified as a hazardous substance under the Globally Harmonized System (GHS), its identity as a combustible organic chemical necessitates a structured and cautious disposal pathway.
This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a framework of safety and best practices that can be applied to similar chemical waste streams.
Chemical Profile and Hazard Assessment
Before any disposal protocol can be established, a thorough understanding of the substance's properties is essential. This initial assessment dictates the handling precautions, segregation requirements, and the ultimate disposal route.
This compound (CAS: 39212-23-2) is an organic compound widely used for its distinct sweet, coconut-like, and woody aroma.[1][2][3] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 39212-23-2 | [4][5][6] |
| Molecular Formula | C₉H₁₆O₂ | [4][7] |
| Molecular Weight | 156.22 g/mol | [4][6] |
| Appearance | Clear, colorless liquid | [4][7] |
| Flash Point | > 93 °C (>199.4 °F) | [5][6][8] |
| Storage Class | 10 - Combustible Liquids | [6] |
Expert Analysis of Hazard Profile:
Multiple Safety Data Sheets (SDS) confirm that this compound is not classified as a hazardous substance according to the GHS.[5][8][9] Consequently, it does not require hazard pictograms or signal words on its labeling.[9] However, the absence of a GHS hazard classification should not be misinterpreted as a complete absence of risk.
The critical data point is its flash point, which classifies it as a combustible liquid .[6] This means it can ignite, but not as readily as flammable liquids. The primary directive derived from this property is the strict avoidance of ignition sources during handling and storage. Furthermore, as a standard best practice for all laboratory chemicals, direct contact should be avoided and release into the environment must be prevented.[8][9]
Core Principles of this compound Waste Management
The disposal of any chemical waste is governed by a hierarchy of regulations and principles, starting with federal mandates like the Resource Conservation and Recovery Act (RCRA) and extending to state and institutional policies.[10]
-
The Cardinal Rule: No Drain or Trash Disposal The most critical principle is that this compound waste, including dilute solutions, must never be poured down the sanitary sewer or placed in the regular trash.[10][11] While it is not classified as acutely toxic, its introduction into aquatic systems is prohibited, and its organic nature can disrupt wastewater treatment processes.[8][12] Disposing of it as solid waste is a clear violation of standard chemical management protocols.
-
Waste Characterization and Segregation This waste stream should be characterized as a non-hazardous chemical waste or as directed by your institution's specific guidelines. The causality for this step is rooted in preventing dangerous reactions within a waste container. This compound waste must be segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[13][14]
-
Accumulation in a Satellite Accumulation Area (SAA) All chemical waste must be stored at or near the point of generation in a designated SAA.[11][15] This regulatory requirement ensures that waste is properly managed by knowledgeable personnel in the laboratory where it was created, minimizing the risk of improper handling or abandonment.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step methodology for the routine collection and disposal of this compound waste.
Required Equipment:
-
Appropriate Personal Protective Equipment (PPE): Safety glasses with side shields, nitrile gloves, and a lab coat.
-
Designated chemical waste container (HDPE or glass, with a screw cap).
-
Chemical waste label.
Methodology:
-
Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Prepare the Waste Container:
-
Select a clean, leak-proof container made of a compatible material (high-density polyethylene is preferred).[11] The container must have a secure, tight-fitting screw cap.
-
Affix a hazardous waste label. Fill in all required fields as per your institution's Environmental Health & Safety (EHS) guidelines. This must include:
-
The words "Hazardous Waste" (standard practice even for non-RCRA waste).[15]
-
The full chemical name: "this compound" or "β-methyl-γ-octalactone".
-
The date accumulation started.
-
-
-
Transfer Waste: Carefully pour the this compound waste from your experimental vessel into the prepared waste container.
-
Causality: Use a funnel to prevent drips. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[15]
-
-
Secure and Store Container: Tightly close the container cap immediately after adding waste. Place the container in your designated SAA. The container must remain closed at all times except when actively adding waste.[11][15]
-
Arrange for Disposal: Once the container is full or you have finished the project generating the waste, submit a chemical waste collection request to your institution's EHS department. Do not allow waste to accumulate for more than 12 months.[11]
Protocol for Spill and Contamination Management
Accidents happen, and a prepared response is a key element of a safe laboratory environment. This protocol details the management of a small, incidental spill of this compound.
Methodology:
-
Alert and Secure: Alert personnel in the immediate area. As this compound is combustible, ensure there are no open flames or ignition sources nearby.
-
Contain the Spill: If the spill is liquid, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[9][13] This action prevents the spill from spreading.
-
Absorb the Material: Carefully apply absorbent material over the spill, working from the outside in.
-
Collect Contaminated Materials: Once the liquid is fully absorbed, carefully scoop the mixture into a designated container for solid chemical waste. All materials used for cleanup, including contaminated gloves, paper towels, and absorbent pads, must be considered part of the waste stream.[13][16]
-
Decontaminate the Area: Clean the surface of the spill area thoroughly with soap and water.
-
Package and Label for Disposal: The container with the spill cleanup debris must be sealed, labeled as "this compound Spill Debris," and disposed of through your EHS department.
Disposal of Empty Containers
An "empty" container that held a chemical is not considered regular trash until it has been properly decontaminated. Federal regulations provide a clear definition of an empty container, but adopting a more stringent triple-rinse protocol is a best practice.[17]
Methodology:
-
Initial Draining: Ensure the container is fully drained of all free liquid.
-
Triple Rinse Protocol:
-
Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the container—enough to wet the entire inner surface.
-
Securely cap and agitate the container to rinse all interior surfaces.
-
Crucially, decant the solvent rinsate into your active this compound chemical waste container. [13][17] This rinsate is now part of the regulated waste stream.
-
Repeat this rinsing process two more times for a total of three rinses.
-
-
Final Container Disposal: Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Once dry, the original label must be completely removed or defaced. The decontaminated container may then be disposed of in the regular trash or recycled, according to institutional policy.
Visualization: Disposal Decision Workflow
The following diagram provides a logical workflow for the proper management of all waste streams associated with this compound, from generation to final disposal.
Sources
- 1. This compound | 39212-23-2 [chemicalbook.com]
- 2. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 3. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. This compound = 98 , FG 39212-23-2 [sigmaaldrich.com]
- 7. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 8. cpachem.com [cpachem.com]
- 9. prod.adv-bio.com [prod.adv-bio.com]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. icheme.org [icheme.org]
- 13. benchchem.com [benchchem.com]
- 14. johndwalsh.com [johndwalsh.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Whiskey Lactone
As researchers and scientists, our primary commitment is to safety and procedural excellence. This guide provides essential, immediate safety and logistical information for the handling and disposal of Whiskey lactone (also known as Quercus lactone or 3-Methyl-4-octanolide). Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring a framework of self-validating safety protocols grounded in authoritative standards.
Hazard Assessment: A Conservative Approach to Ambiguous Data
This compound is a combustible liquid with a flash point above 93°C (199.4°F)[1][2]. While several Safety Data Sheets (SDS) do not classify the substance as hazardous under GHS or CLP regulations[1][3], other sources indicate it may be an irritant to the skin and eyes and may cause respiratory irritation[4][5][6].
This discrepancy in official classifications necessitates a conservative approach. In laboratory settings, we must operate based on the highest potential risk to ensure personnel safety. Therefore, all handling procedures should assume this compound is a potential skin, eye, and respiratory irritant, in addition to being a combustible liquid.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The following table summarizes the recommended PPE for handling this compound under various laboratory conditions.
| Task / Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing (Small quantities, <100 mL, in a well-ventilated area) | Safety glasses with side shields | Single pair of nitrile gloves | Standard laboratory coat | Not typically required |
| Liquid Transfers & Pouring (Potential for splashing) | Chemical splash goggles or a face shield | Single pair of nitrile gloves | Chemical-resistant apron over a laboratory coat | Recommended if ventilation is suboptimal |
| Heating or Aerosol Generation (e.g., sonicating, vortexing) | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a laboratory coat | Required. Use a NIOSH-approved respirator within a fume hood[4]. |
| Spill Cleanup | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) | Chemical-resistant apron or coveralls | Required. Use a NIOSH-approved respirator[4]. |
Causality of PPE Selection:
-
Eye Protection : Safety glasses are the minimum requirement. However, because some data suggests eye irritation[4][6], any task with a risk of splashing, such as transferring liquids, mandates the use of chemical splash goggles for a complete seal around the eyes[7].
-
Hand Protection : Nitrile gloves provide adequate protection against incidental contact with this compound. For prolonged contact or during spill cleanup, heavier-duty gloves are recommended to prevent potential irritation and degradation of the glove material[4].
-
Body Protection : A standard lab coat is sufficient for handling small quantities. A chemical-resistant apron provides an additional barrier against splashes during transfers or spills, protecting personal clothing and underlying skin[7].
-
Respiratory Protection : While routine handling in a well-ventilated area or fume hood may not require respiratory protection, the potential for respiratory irritation warrants its use whenever aerosols could be generated[4][5].
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol minimizes exposure and ensures operational integrity.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific, well-ventilated work area, preferably within a chemical fume hood[3].
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and PPE before retrieving the this compound.
-
Verify that a spill kit containing an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent) is readily available[4].
-
-
Donning PPE :
-
Put on the laboratory coat and any required aprons.
-
Don the appropriate eye and face protection as determined by the risk assessment table.
-
Wash and dry hands thoroughly before donning gloves.
-
-
Handling the Chemical :
-
Keep the container of this compound closed when not in use[7].
-
When transferring, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Keep the quantity of this compound outside of its designated storage to a minimum.
-
Maintain a safe distance from ignition sources such as hot plates, open flames, and electrical equipment[3][8].
-
-
Post-Handling :
-
Securely close the primary container and return it to a designated storage location, such as a flammable storage cabinet[7].
-
Decontaminate the work surface.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by apron, face shield/goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Response and Disposal Plan
In the event of a spill, a systematic response is critical. The following workflow provides a clear decision-making and action process.
Caption: A flowchart detailing the step-by-step process from spill occurrence to final disposal.
Operational Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation : Store waste in a designated satellite accumulation area, separate from incompatible materials[9].
-
Containerization : Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent[9].
-
Disposal : Never dispose of this compound or contaminated materials down the drain or in regular trash[1][9]. All disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor[10].
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[9]. After rinsing and air-drying, deface the original label before disposal or recycling according to institutional policy.
By integrating these robust safety protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring the well-being of your team and the integrity of your research.
References
-
CPAChem. (2022-03-16). Safety data sheet. [Link]
-
Advanced Biotech. (2025-01-24). Safety Data Sheet. [Link]
-
M&U International. MATERIAL SAFETY DATA SHEET. [Link]
-
The Good Scents Company. (-)-cis-whiskey lactone. [Link]
-
University of Illinois Division of Research Safety. (2024-06-12). Flammable Liquids. [Link]
-
Safe At Work California. (2021-08-19). Safety Meeting: Handling of Flammable Liquids. [Link]
-
Storemasta Blog. (2023-03-22). Personal Protective Equipment (PPE) For Flammable Liquids. [Link]
-
U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment (PPE). [Link]
-
International Enviroguard. (2021-05-03). Flammable and Combustible Liquids Safety Measures and PPE. [Link]
-
The Good Scents Company. this compound. [Link]
Sources
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. 威士忌内酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. cpachem.com [cpachem.com]
- 4. mu-intel.com [mu-intel.com]
- 5. Buy this compound | 39212-23-2 [smolecule.com]
- 6. This compound, 39212-23-2 [thegoodscentscompany.com]
- 7. qa1.safeatworkca.com [qa1.safeatworkca.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
